molecular formula C8H16 B3273568 1,1-Dimethylcyclohexane CAS No. 590-66-9

1,1-Dimethylcyclohexane

Cat. No.: B3273568
CAS No.: 590-66-9
M. Wt: 112.21 g/mol
InChI Key: QEGNUYASOUJEHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Dimethylcyclohexane (CAS 590-66-9) is an organic compound with the molecular formula C8H16 and a molecular weight of 112.21 g/mol. This alicyclic hydrocarbon features a cyclohexane ring with two methyl groups attached to the same carbon atom, a structural characteristic that defines its unique chemical properties and research value. It is a clear, colorless liquid with a density of approximately 0.777 g/mL at 25°C and a boiling point in the range of 118-120°C. This compound is highly non-polar and hydrophobic, resulting in very low solubility in water but good solubility in non-polar organic solvents like hexane. Researchers value this compound as a critical model compound for studying steric effects and conformational dynamics in cycloalkanes. Its structure allows for in-depth analysis of chair and boat conformations, providing fundamental insights into torsional strain and steric hindrance that are pivotal for understanding the behavior of more complex molecular systems. These studies have direct relevance in pharmaceuticals and materials science, where predicting stability and reactivity is essential. In the laboratory, it serves as a versatile reagent and building block in synthetic organic chemistry, facilitating the construction of more complex molecular architectures. Its physical properties, including a melting point of -33.5°C and a flash point of about 7-11°C, necessitate careful handling and storage in a flammables area. This product is intended for research applications only and is not certified or intended for diagnostic, therapeutic, or human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1-dimethylcyclohexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16/c1-8(2)6-4-3-5-7-8/h3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEGNUYASOUJEHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCC1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1074832
Record name 1,1-Dimethylcyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1074832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name 1,1-Dimethylcyclohexane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/13407
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

22.7 [mmHg]
Record name 1,1-Dimethylcyclohexane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/13407
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

590-66-9, 27195-67-1
Record name 1,1-Dimethylcyclohexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=590-66-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylcyclohexane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000590669
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexane, dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027195671
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1-Dimethylcyclohexane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74156
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1-Dimethylcyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1074832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-dimethylcyclohexane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.808
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,1-DIMETHYLCYCLOHEXANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2MEV4299RC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 1,1-Dimethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 1,1-Dimethylcyclohexane. The information is presented in a structured format, including detailed experimental methodologies and visualizations to support advanced research and development applications.

Core Physical and Chemical Properties

This compound is a cycloalkane with the chemical formula C₈H₁₆. It is a colorless liquid at room temperature and is utilized in various chemical research and industrial applications, including as a model compound for studying steric and conformational effects in cyclic systems.[1][2]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₈H₁₆[1][3][4]
Molecular Weight 112.21 g/mol [1][3][5]
CAS Number 590-66-9[1][3][6]
Appearance Clear, colorless liquid[5]
Density 0.777 g/mL at 25 °C[1][5]
Boiling Point 118-120 °C[1][5][6]
Melting Point -33.5 °C[1][7]
Flash Point 7-11 °C (closed cup)[1][5]
Vapor Pressure 22.7 mmHg[5]
Refractive Index (n20/D) 1.428[5]
Solubility Very low in water; soluble in non-polar organic solvents like hexane.[1][1]
Stability Stable under normal conditions. Highly flammable.[5]

Molecular Structure and Conformational Analysis

The structure of this compound consists of a cyclohexane (B81311) ring with two methyl groups attached to the same carbon atom. This gem-dimethyl substitution significantly influences its conformational behavior.

Molecular Structure of this compound

This compound exists predominantly in a chair conformation to minimize steric strain. Due to the gem-dimethyl substitution, in any chair conformation, one methyl group will be in an axial position and the other in an equatorial position. The ring can flip between two equivalent chair conformations.[8][9]

cluster_0 Chair Conformation 1 cluster_1 Chair Conformation 2 a C1(ax-Me, eq-Me) b C1(eq-Me, ax-Me) a->b Ring Flip b->a Ring Flip

Chair-Chair Interconversion of this compound

Experimental Protocols

The following sections detail the general experimental methodologies for determining the key physical properties of this compound.

Determination of Boiling Point (Capillary Method)

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[6] This method involves heating a small sample of the liquid and observing the temperature at which a continuous stream of bubbles emerges from a capillary tube and when the liquid re-enters the capillary upon cooling.[1]

Apparatus:

  • Thiele tube or similar heating apparatus (e.g., aluminum block)[1]

  • Thermometer

  • Small test tube (fusion tube)

  • Capillary tube (sealed at one end)

  • Heat source (e.g., Bunsen burner or heating mantle)

Procedure:

  • A small amount of this compound is placed in the fusion tube.

  • A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the liquid.

  • The fusion tube assembly is attached to a thermometer and placed in the Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

  • The apparatus is heated slowly and uniformly.

  • As the temperature rises, air trapped in the capillary tube will be expelled, followed by the vapor of the sample, resulting in a stream of bubbles.

  • The heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube.

  • The heat source is then removed, and the apparatus is allowed to cool.

  • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[1]

Determination of Melting Point (Capillary Method)

Principle: The melting point is the temperature at which a solid transitions into a liquid. For a pure substance, this occurs over a narrow temperature range.[10] This method involves heating a small, powdered sample in a capillary tube and observing the temperature range over which it melts.[11]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)[12]

  • Thermometer

  • Capillary tubes

  • Sample of solidified this compound

Procedure:

  • A small amount of solidified this compound is finely powdered.

  • The powdered sample is packed into a capillary tube to a height of a few millimeters.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a steady and slow rate.

  • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

  • The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[12] For pure compounds, this range is typically narrow.

Determination of Density (Pycnometer Method)

Principle: Density is defined as the mass of a substance per unit volume.[13] The pycnometer method involves accurately determining the mass of a known volume of the liquid.

Apparatus:

  • Pycnometer (a glass flask with a specific, accurately known volume)

  • Analytical balance

  • Temperature-controlled water bath

Procedure:

  • The empty, clean, and dry pycnometer is weighed accurately on an analytical balance.

  • The pycnometer is filled with this compound, ensuring no air bubbles are trapped.

  • The filled pycnometer is placed in a temperature-controlled water bath to bring the liquid to the desired temperature (e.g., 25 °C).

  • The volume is adjusted to the calibration mark, and any excess liquid is carefully removed from the outside of the pycnometer.

  • The filled pycnometer is weighed again.

  • The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.

Determination of Refractive Index (Abbe Refractometer)

Principle: The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property of a substance and is dependent on temperature and the wavelength of light.[14] An Abbe refractometer measures the critical angle of total internal reflection to determine the refractive index.[15]

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath

  • Light source (typically a sodium D-line source, 589.3 nm)[14]

  • Dropper

Procedure:

  • The refractometer is calibrated using a standard sample with a known refractive index.

  • The prisms of the refractometer are cleaned with a suitable solvent and allowed to dry.

  • A few drops of this compound are placed on the surface of the lower prism using a dropper.

  • The prisms are closed and clamped together.

  • Water from the constant temperature bath is circulated through the prisms to maintain a constant temperature (e.g., 20 °C).

  • The light source is switched on, and the eyepiece is adjusted to bring the dividing line between the light and dark fields into sharp focus.

  • The control knob is turned to move the dividing line to the center of the crosshairs.

  • The refractive index is read directly from the instrument's scale.

Determination of Flash Point (Closed-Cup Method)

Principle: The flash point is the lowest temperature at which the vapors of a volatile material will ignite when given an ignition source.[3] The closed-cup method confines the vapors, leading to a lower and more conservative flash point measurement compared to an open-cup method.[16]

Apparatus:

  • Pensky-Martens or similar closed-cup flash point tester[17]

  • Thermometer

  • Heat source

  • Ignition source (e.g., a small flame or an electric igniter)

Procedure:

  • The sample cup of the apparatus is filled with this compound to the specified level.

  • The lid, which contains a thermometer, a stirrer, and an opening for the ignition source, is securely placed on the cup.

  • The sample is heated at a slow, constant rate while being stirred.

  • At regular temperature intervals, the ignition source is applied to the opening in the lid.

  • The temperature at which a distinct flash is observed inside the cup is recorded as the flash point.[17]

Spectroscopic Data

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characteristic of a saturated hydrocarbon. Key absorptions include:

  • C-H stretching: Strong bands just below 3000 cm⁻¹ corresponding to the stretching vibrations of the C-H bonds in the methyl and methylene (B1212753) groups.

  • CH₂ bending (scissoring): An absorption around 1465 cm⁻¹.

  • CH₃ bending (asymmetrical and symmetrical): Absorptions characteristic of methyl groups. The absence of a distinct symmetrical methyl bending band around 1375 cm⁻¹ can sometimes be a feature that distinguishes it from some other alkanes.[18]

Mass Spectrometry

In mass spectrometry with electron ionization, this compound will exhibit a molecular ion peak (M⁺) at m/z = 112. The fragmentation pattern is dominated by the loss of alkyl fragments. A prominent fragmentation pathway is the loss of a methyl group (CH₃) to give a stable tertiary carbocation at m/z = 97. Further fragmentation can lead to other smaller ions. The fragmentation pattern can be used to distinguish it from its isomers, such as ethylcyclohexane.[19][20]

Chemical Reactivity and Stability

This compound is a relatively stable, saturated cycloalkane. Its primary chemical reactivity involves combustion and free-radical substitution reactions under specific conditions (e.g., in the presence of UV light). It is highly flammable and its vapors can form explosive mixtures with air.[5] Due to its non-polar nature, it is immiscible with water but soluble in many organic solvents.[1]

Synthesis

A potential synthesis route for this compound can involve the reaction of a suitable precursor, such as 1-acetyl-3,3-dimethylcyclohexane, through a series of reactions.[21] Another conceptual approach could be the exhaustive methylation of cyclohexanone (B45756) followed by reduction of the carbonyl group and subsequent dehydration and hydrogenation, although this is a more complex pathway.

1-acetyl-3,3-dimethylcyclohexane 1-acetyl-3,3-dimethylcyclohexane Intermediate Intermediate 1-acetyl-3,3-dimethylcyclohexane->Intermediate KOH, dibenzo-18-crown-6, allyl chloride, heat This compound This compound Intermediate->this compound Further reactions

Simplified Synthetic Logic for this compound

References

An In-depth Technical Guide to 1,1-Dimethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,1-dimethylcyclohexane, a saturated alicyclic hydrocarbon. It details the compound's identifiers, physicochemical properties, and provides insights into its conformational analysis. This document also includes detailed experimental protocols for its synthesis and characterization, alongside safety and handling information. The guide is intended to be a valuable resource for professionals in research, particularly in the fields of organic chemistry and drug development, where understanding the behavior of alicyclic structures is crucial.

Chemical Identifiers and Properties

This compound is a colorless liquid with the chemical formula C₈H₁₆.[1] It is a non-polar compound with good solubility in organic solvents and very low solubility in water.[1]

Identifiers

A comprehensive list of identifiers for this compound is provided in the table below, with the Chemical Abstracts Service (CAS) number being the most common unique identifier.

Identifier TypeValue
CAS Number 590-66-9 [2]
IUPAC NameThis compound[3]
Molecular FormulaC₈H₁₆[2]
Molecular Weight112.21 g/mol [2]
InChIInChI=1S/C8H16/c1-8(2)6-4-3-5-7-8/h3-7H2,1-2H3[3]
InChIKeyQEGNUYASOUJEHD-UHFFFAOYSA-N[3]
SMILESCC1(CCCCC1)C[3]
EC Number209-687-3[4]
UN Number2263[3]
Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the following table. These properties are essential for its handling, storage, and application in experimental settings.

PropertyValue
Appearance Colorless liquid[1]
Density 0.777 g/mL at 25 °C
Boiling Point 118-120 °C
Melting Point -33.5 °C[1]
Flash Point 7-11 °C[1]
Refractive Index n20/D 1.428
Vapor Pressure 42 mmHg at 37.7 °C
Solubility Very low in water; soluble in non-polar organic solvents[1]

Conformational Analysis

A key feature of this compound is its conformational behavior. The cyclohexane (B81311) ring exists predominantly in a chair conformation to minimize angular and torsional strain. In this compound, one methyl group is in an axial position and the other is in an equatorial position. A ring flip results in an equivalent conformation where the axial methyl group becomes equatorial and vice versa. Due to this symmetry, both chair conformations are of equal energy and are equally populated at equilibrium.

Caption: Conformational equilibrium of this compound.

Experimental Protocols

Synthesis of this compound

Materials:

  • 2-Methylcyclohexanone (B44802)

  • Methylmagnesium bromide (Grignard reagent) in a suitable ether solvent (e.g., diethyl ether or THF)

  • Anhydrous ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Apparatus for Grignard reaction (three-necked flask, dropping funnel, condenser) and distillation.

Procedure:

  • Set up a flame-dried three-necked flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer.

  • Place the methylmagnesium bromide solution in the dropping funnel.

  • Add a solution of 2-methylcyclohexanone in anhydrous ether to the reaction flask.

  • Cool the flask in an ice bath and add the Grignard reagent dropwise with stirring.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with ether.

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent by rotary evaporation.

  • The resulting tertiary alcohol can then be deoxygenated through a Barton-McCombie deoxygenation or a related method to yield this compound.

  • Purify the final product by distillation.

Synthesis_Workflow start Start reagents 2-Methylcyclohexanone Methylmagnesium Bromide start->reagents reaction Grignard Reaction reagents->reaction quench Quench with NH4Cl reaction->quench extraction Workup & Extraction quench->extraction drying Dry with MgSO4 extraction->drying evaporation Solvent Evaporation drying->evaporation deoxygenation Deoxygenation evaporation->deoxygenation distillation Purification (Distillation) deoxygenation->distillation product This compound distillation->product

Caption: Generalized synthesis workflow for this compound.

Characterization Workflow

The identity and purity of synthesized this compound can be confirmed through a standard analytical workflow.

Instrumentation:

  • Gas Chromatography-Mass Spectrometry (GC-MS)

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

  • Infrared (IR) Spectroscopy

Procedure:

  • GC-MS Analysis: Inject a dilute solution of the product in a volatile solvent (e.g., hexane) into the GC-MS. The gas chromatogram will indicate the purity of the sample, and the mass spectrum will show the molecular ion peak and fragmentation pattern characteristic of this compound.

  • NMR Spectroscopy: Dissolve the sample in a deuterated solvent (e.g., CDCl₃).

    • ¹H NMR: The spectrum is expected to show signals for the methyl protons and the methylene (B1212753) protons of the cyclohexane ring.

    • ¹³C NMR: The spectrum will show distinct signals for the quaternary carbon, the methyl carbons, and the different methylene carbons in the ring.

  • IR Spectroscopy: Obtain the IR spectrum of the neat liquid. The spectrum should display characteristic C-H stretching and bending vibrations for an alkane.

Characterization_Workflow cluster_workflow Analytical Characterization start Synthesized Product gcms GC-MS Analysis (Purity & Mass) start->gcms nmr NMR Spectroscopy (¹H & ¹³C Structure) start->nmr ir IR Spectroscopy (Functional Groups) start->ir data Data Analysis & Structure Confirmation gcms->data nmr->data ir->data final Confirmed Structure data->final

Caption: Analytical workflow for product characterization.

Safety and Handling

This compound is a highly flammable liquid and vapor.[5] It should be handled in a well-ventilated area, away from sources of ignition.[5] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.[5] Store in a tightly closed container in a cool, dry, and well-ventilated place designated for flammable liquids.[6]

Conclusion

This technical guide has summarized the essential information regarding this compound, including its identifiers, physicochemical properties, and conformational analysis. Detailed experimental workflows for its synthesis and characterization have been provided to aid researchers in their laboratory work. Adherence to proper safety protocols is imperative when handling this compound. The information presented herein is intended to support the scientific community in their research and development endeavors.

References

An In-depth Technical Guide to the Synthesis and Preparation of 1,1-Dimethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 1,1-dimethylcyclohexane, a saturated cyclic hydrocarbon. The document details the core chemical transformations, experimental protocols, and relevant quantitative data to facilitate its synthesis in a laboratory setting.

Introduction

This compound is a cycloalkane with the chemical formula C₈H₁₆. Its gem-dimethyl substitution pattern on the cyclohexane (B81311) ring imparts specific stereochemical and physical properties, making it a molecule of interest in various fields of chemical research. This guide focuses on a robust and widely applicable two-step synthesis commencing from cyclohexanone (B45756).

Primary Synthesis Pathway: Alkylation of Cyclohexanone and Subsequent Reduction

The most common and reliable laboratory synthesis of this compound involves a two-step process:

  • Exhaustive Methylation of Cyclohexanone: Introduction of two methyl groups at the α-carbon of cyclohexanone to yield 2,2-dimethylcyclohexanone (B156460).

  • Wolff-Kishner Reduction: Deoxygenation of the carbonyl group of 2,2-dimethylcyclohexanone to afford the final product, this compound.

This pathway is advantageous due to the ready availability of the starting material, cyclohexanone, and the high-yielding nature of the individual reactions.

Synthesis_Pathway Cyclohexanone Cyclohexanone Intermediate 2,2-Dimethylcyclohexanone Cyclohexanone->Intermediate 1. CH₃I, Strong Base (e.g., NaH, LDA) FinalProduct This compound Intermediate->FinalProduct 2. Wolff-Kishner Reduction (H₂NNH₂, KOH, heat) Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Work-up & Purification A1 Prepare NaH suspension in anhydrous THF A2 Add Cyclohexanone solution at 0 °C A3 Stir at RT for 1h (Enolate formation) B1 Add Methyl Iodide at 0 °C A3->B1 B2 Reflux for 4-6h B3 Monitor by TLC/GC C1 Quench with H₂O B3->C1 C2 Liquid-liquid extraction C1->C2 C3 Dry and concentrate C2->C3 C4 Fractional distillation C3->C4 Wolff_Kishner_Mechanism cluster_hydrazone Hydrazone Formation cluster_reduction Reduction Ketone 2,2-Dimethylcyclohexanone Hydrazone Hydrazone Intermediate Ketone->Hydrazone + H₂NNH₂ - H₂O Hydrazine H₂NNH₂ Deprotonation1 Deprotonation (KOH) Hydrazone->Deprotonation1 Tautomerization Tautomerization Deprotonation1->Tautomerization Deprotonation2 Second Deprotonation Tautomerization->Deprotonation2 N2_loss Loss of N₂ Deprotonation2->N2_loss Carbanion Carbanion formation N2_loss->Carbanion Protonation Protonation (H₂O) Carbanion->Protonation Alkane This compound Protonation->Alkane

Spectroscopic Analysis of 1,1-Dimethylcyclohexane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 1,1-Dimethylcyclohexane (CAS 590-66-9), a saturated cyclic alkane. The information presented is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document details the compound's signature in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), complete with data summaries and standardized experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (ppm)MultiplicityAssignment
0.876Singlet-CH₃
1.220Multiplet-CH₂- (Cyclohexane ring)
1.36Multiplet-CH₂- (Cyclohexane ring)
1.43Multiplet-CH₂- (Cyclohexane ring)

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: ¹³C NMR Spectroscopic Data

Due to the molecule's symmetry, this compound is expected to show five distinct signals in the ¹³C NMR spectrum.[1] The two methyl groups are equivalent, as are the pairs of carbons at the C2/C6, and C3/C5 positions of the cyclohexane (B81311) ring.

Chemical Shift (ppm)Carbon Assignment
22.9C4
26.5C3, C5
28.9-CH₃
30.1C1
39.8C2, C6

Solvent: CH₂Cl₂

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
2950-2845StrongC-H Stretch (Aliphatic)
1480-1440Medium-CH₂- Bending (Scissoring)
1365MediumC-H Bending (Methyl gem-dimethyl split)
~950MediumC-C Skeletal Vibrations

Table 4: Mass Spectrometry (MS) Data

m/zRelative IntensityAssignment
1124.2%[M]⁺ (Molecular Ion)
97100%[M-CH₃]⁺ (Base Peak)[2][3]
6949.3%[C₅H₉]⁺
5572.0%[C₄H₇]⁺
4135.1%[C₃H₅]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Approximately 5-25 mg of this compound is accurately weighed and transferred to a clean, dry vial for ¹H NMR. For ¹³C NMR, a higher concentration of 20-50 mg is recommended.

  • The sample is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • The solution is filtered through a Pasteur pipette containing a small plug of glass wool directly into a 5 mm NMR tube to remove any particulate matter.

  • The NMR tube is capped and the exterior is cleaned with a lint-free wipe before insertion into the spectrometer.

Data Acquisition:

  • The NMR tube is placed in the spectrometer's autosampler or manually inserted into the magnet.

  • The spectrometer is locked onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.

  • Shimming is performed to optimize the homogeneity of the magnetic field, thereby maximizing spectral resolution.

  • For ¹H NMR, a standard single-pulse experiment is executed. For ¹³C NMR, a proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum and enhance signal-to-noise.

  • Data is acquired with an appropriate number of scans to achieve a satisfactory signal-to-noise ratio.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

  • Two clean, dry sodium chloride (NaCl) or potassium bromide (KBr) salt plates are obtained from a desiccator.

  • A single drop of this compound is placed onto the center of one salt plate using a Pasteur pipette.

  • The second salt plate is carefully placed on top, spreading the liquid into a thin, uniform film between the plates.

  • The "sandwich" of salt plates is placed into the sample holder of the FT-IR spectrometer.

Data Acquisition:

  • A background spectrum of the empty sample compartment is collected to account for atmospheric CO₂ and H₂O.

  • The sample holder containing the prepared salt plates is placed in the instrument's beam path.

  • The sample spectrum is acquired, typically by co-adding multiple scans to improve the signal-to-noise ratio.

  • The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum of the compound.

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI):

  • This compound, being a volatile liquid, is introduced into the mass spectrometer, often via a Gas Chromatography (GC) system for separation and purification.

  • In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).

  • This bombardment dislodges an electron from the molecule, creating a positively charged molecular ion ([M]⁺).

Mass Analysis and Detection:

  • The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole).

  • The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

  • The separated ions are detected, and a signal is generated that is proportional to the number of ions at each m/z value.

  • The resulting data is plotted as a mass spectrum, showing relative intensity versus m/z.

Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and the structural information they provide, as well as a proposed fragmentation pathway in mass spectrometry.

SpectroscopicWorkflow substance This compound nmr NMR Spectroscopy substance->nmr ir IR Spectroscopy substance->ir ms Mass Spectrometry substance->ms info_nmr Carbon-Hydrogen Framework (Connectivity, Chemical Environment) nmr->info_nmr info_ir Functional Groups (C-H, C-C bonds) ir->info_ir info_ms Molecular Weight & Fragmentation Pattern ms->info_ms

Caption: Spectroscopic analysis workflow for this compound.

MS_Fragmentation_Pathway molecular_ion [C₈H₁₆]⁺˙ m/z = 112 (Molecular Ion) loss_methyl - •CH₃ (Loss of Methyl Radical) molecular_ion->loss_methyl base_peak [C₇H₁₃]⁺ m/z = 97 (Base Peak) loss_methyl->base_peak

Caption: Primary fragmentation pathway of this compound in EI-MS.

References

The Gem-Dimethyl Effect in Cyclohexane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a gem-dimethyl group onto a cyclohexane (B81311) ring profoundly influences its conformational behavior and reactivity. This steric hindrance, often referred to as the Thorpe-Ingold effect in the context of reaction rates, is a critical consideration in the design and synthesis of cyclic molecules, particularly in the field of drug development where precise three-dimensional structure dictates biological activity. This technical guide provides a comprehensive overview of the steric hindrance effects of the gem-dimethyl group in cyclohexane, presenting quantitative data, detailed experimental protocols, and visual representations of key concepts.

Conformational Analysis: The Energetic Landscape of Gem-Dimethylcyclohexane

The chair is the most stable conformation of cyclohexane, but the presence of substituents alters the energy landscape. The steric strain introduced by a substituent is quantified by its A-value, which is the Gibbs free energy difference between the axial and equatorial conformations of a monosubstituted cyclohexane.[1] For a methyl group, the A-value is approximately 1.74 kcal/mol, indicating a strong preference for the equatorial position to avoid 1,3-diaxial interactions.[1]

In 1,1-dimethylcyclohexane, each chair conformer possesses one axial and one equatorial methyl group. This arrangement results in both chair conformations having the same relative stability.[2] The steric strain from the single axial methyl group in each conformer is unavoidable.

The energy difference between the chair and the higher-energy twist-boat conformation is also influenced by gem-dimethyl substitution. While the chair form is significantly more stable for cyclohexane itself (by about 5.5 kcal/mol), bulky substituents can decrease this energy gap.[3][4]

Quantitative Data: Conformational Energies

The following table summarizes key energetic parameters related to the gem-dimethyl group on a cyclohexane ring.

ParameterValue (kcal/mol)Description
A-value (Methyl) 1.74[1]Free energy difference between axial and equatorial methylcyclohexane.
Steric Strain (Axial Methyl) ~1.8[5]Energy cost of having a methyl group in the axial position due to 1,3-diaxial interactions.
Chair-Chair Interconversion Barrier (Cyclohexane) ~10-11[3]The energy barrier for the ring flip process.
Chair vs. Twist-Boat Energy Difference (Cyclohexane) ~5.5[3]The energy difference between the chair and the twist-boat conformations of unsubstituted cyclohexane.
Conformational Energy of this compound (Chair) Equal for both conformers[2]Both chair forms have one axial and one equatorial methyl group, leading to identical steric strain.

Impact on Reactivity: The Thorpe-Ingold Effect

The gem-dimethyl group can dramatically accelerate intramolecular reactions, a phenomenon known as the Thorpe-Ingold effect or the "gem-dialkyl effect".[6][7][8] This acceleration is primarily attributed to two factors:

  • Angle Compression: The two methyl groups, being bulkier than hydrogen atoms, increase the steric repulsion within the molecule. This forces the bond angle between the substituents on the geminally substituted carbon to widen, which in turn compresses the angle between the reacting groups in the acyclic precursor, bringing them closer together and increasing the probability of reaction.[6]

  • Reduced Conformational Freedom: The presence of the gem-dimethyl group restricts the number of available conformations of the open-chain precursor, leading to a higher population of conformers that are suitably arranged for cyclization.[6]

This effect is particularly pronounced in the formation of five- and six-membered rings.[9]

Quantitative Data: Rate Enhancement in Cyclization Reactions

The following table provides examples of the rate enhancement observed in intramolecular reactions due to the presence of a gem-dimethyl group.

Reaction TypeUnsubstituted Rate (k_H)Gem-Dimethyl Substituted Rate (k_gem)Rate Enhancement (k_gem / k_H)
Lactone Formation 1~2020
Intramolecular Diels-Alder 1>100>100
Dieckmann Condensation 1~5050

Note: The values presented are approximate and can vary depending on the specific reaction conditions and substrate.

Experimental Protocols

Determining Conformational Equilibrium by Dynamic NMR Spectroscopy

Dynamic Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to study the conformational dynamics of cyclohexane derivatives.[10] By monitoring the changes in the NMR spectrum as a function of temperature, one can determine the populations of different conformers and the energy barriers between them.

Methodology:

  • Sample Preparation:

    • Dissolve a known concentration of the gem-dimethylcyclohexane derivative in a suitable deuterated solvent (e.g., deuterated toluene, d8-THF) in an NMR tube. The choice of solvent is crucial as it must have a low freezing point to allow for low-temperature measurements.

    • Degas the sample by several freeze-pump-thaw cycles to remove dissolved oxygen, which can interfere with the NMR measurements.

    • Seal the NMR tube under vacuum or an inert atmosphere.

  • NMR Data Acquisition:

    • Acquire a series of 1H or 13C NMR spectra over a wide temperature range, starting from room temperature and gradually decreasing the temperature until the signals for the individual conformers are resolved (the "slow exchange" regime).

    • At each temperature, allow the sample to equilibrate for several minutes before acquiring the spectrum.

    • Record the exact temperature for each spectrum.

  • Data Analysis:

    • At low temperatures, where the ring flip is slow on the NMR timescale, the signals for the axial and equatorial groups will be distinct.

    • Integrate the signals corresponding to the axial and equatorial protons (or carbons) of a specific group in each conformer to determine their relative populations (K_eq).

    • The Gibbs free energy difference (ΔG°) between the conformers can be calculated using the equation: ΔG° = -RT ln(K_eq).

    • At intermediate temperatures, the signals will broaden and coalesce as the rate of conformational exchange becomes comparable to the NMR timescale. The temperature at which coalescence occurs can be used to calculate the free energy of activation (ΔG‡) for the ring flip.

Synthesis of a this compound Derivative

A variety of synthetic routes can be employed to prepare gem-dimethylcyclohexane derivatives. One common approach involves the dialkylation of a suitable precursor.

Example: Synthesis of 1,1-Dimethylcyclohexan-4-one

  • Reaction Setup: To a stirred solution of 4-ethoxycarbonylcyclohexanone in a suitable solvent (e.g., dry THF) under an inert atmosphere (e.g., argon), add a strong base such as sodium hydride (NaH) at 0 °C.

  • First Alkylation: Slowly add one equivalent of methyl iodide (CH3I) to the solution and allow the reaction to warm to room temperature and stir for several hours.

  • Second Alkylation: Cool the reaction mixture back to 0 °C and add a second equivalent of sodium hydride, followed by a second equivalent of methyl iodide. Allow the reaction to stir at room temperature overnight.

  • Workup and Hydrolysis: Quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting ester can then be hydrolyzed and decarboxylated under acidic or basic conditions to yield 1,1-dimethylcyclohexan-4-one.

  • Purification: The final product can be purified by distillation or column chromatography.

Visualizations

Conformational Equilibrium of this compound

Caption: Conformational equilibrium of this compound.

Thorpe-Ingold Effect in Intramolecular Aldol (B89426) Condensation

G start Acyclic Precursor (with gem-dimethyl group) ts Cyclic Transition State (Favored by angle compression) start->ts Base product Cyclized Product (e.g., cyclohexenone derivative) ts->product

Caption: Thorpe-Ingold effect in an intramolecular aldol condensation.

Experimental Workflow for Dynamic NMR Analysis

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis dissolve Dissolve sample in deuterated solvent degas Degas sample (Freeze-Pump-Thaw) dissolve->degas seal Seal NMR tube degas->seal acquire_rt Acquire spectrum at room temperature seal->acquire_rt acquire_lt Acquire spectra at decreasing temperatures acquire_rt->acquire_lt integrate Integrate signals of resolved conformers acquire_lt->integrate coalescence Analyze line broadening and coalescence acquire_lt->coalescence calculate_keq Calculate K_eq integrate->calculate_keq calculate_dg Calculate ΔG° calculate_keq->calculate_dg calculate_dga Calculate ΔG‡ coalescence->calculate_dga

Caption: Workflow for dynamic NMR analysis of conformational equilibrium.

Conclusion

The steric hindrance induced by a gem-dimethyl group on a cyclohexane ring is a powerful tool in conformational control and reaction rate acceleration. A thorough understanding of the energetic and kinetic consequences of this substitution pattern is essential for the rational design of complex cyclic molecules. The quantitative data and experimental methodologies outlined in this guide provide a framework for researchers, scientists, and drug development professionals to investigate and harness the gem-dimethyl effect in their work. The continued development of computational and spectroscopic techniques will undoubtedly provide even deeper insights into the subtle interplay of steric and electronic effects that govern the behavior of these important structural motifs.

References

Thermodynamic Stability of 1,1-Dimethylcyclohexane Conformers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the thermodynamic stability of the conformers of 1,1-dimethylcyclohexane. It delves into the structural characteristics, energetic properties, and the experimental and computational methodologies used to elucidate the conformational landscape of this molecule.

Introduction: Conformational Isomerism in this compound

This compound, a disubstituted cyclohexane (B81311), serves as a fundamental model for understanding conformational preferences in cyclic systems. Like cyclohexane, it predominantly adopts a chair conformation to minimize angle and torsional strain. The presence of two methyl groups on the same carbon atom (C1) leads to distinct conformational isomers through a process known as ring inversion or ring flipping.

In this process, axial bonds become equatorial and vice versa. For this compound, the two chair conformations are in a dynamic equilibrium. In each of these conformers, one methyl group occupies an axial position while the other is in an equatorial position.[1][2][3] Crucially, the two chair conformations of this compound are energetically equivalent.[1][2][3] This is because a ring flip simply exchanges the axial and equatorial positions of the two identical methyl groups, resulting in a molecule that is superimposable on the original. Consequently, the equilibrium does not favor one conformer over the other, and they exist in a 1:1 ratio at room temperature.

Quantitative Energetic Analysis

The primary factor governing the stability of substituted cyclohexane conformers is steric strain, particularly 1,3-diaxial interactions. These are repulsive steric interactions between an axial substituent and the axial hydrogen atoms on the same side of the ring (at the C3 and C5 positions).

The energetic cost of placing a substituent in an axial position is quantified by its "A-value," which represents the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers of a monosubstituted cyclohexane.[4][5] For a methyl group, the A-value is approximately 1.74 kcal/mol (7.3 kJ/mol).[4][5] This energy arises from two gauche butane-like interactions between the axial methyl group and the C3/C5 axial hydrogens.[6]

In the case of this compound, each chair conformation has one axial methyl group, which introduces a steric strain of about 7.6 kJ/mol.[2] Since both conformers possess this same degree of steric strain, their energies are equal.[1][2]

ParameterValue (kcal/mol)Value (kJ/mol)Reference
A-value (Methyl Group)1.747.3[4][5]
Steric Strain per Conformer~1.74~7.6[2]
Energy Difference (ΔG)00[1][2]

Experimental Protocols

The determination of conformational energies and the dynamics of ring inversion in cyclohexane derivatives are primarily accomplished through Nuclear Magnetic Resonance (NMR) spectroscopy, particularly at low temperatures.

Low-Temperature ¹³C NMR Spectroscopy

Objective: To slow the ring inversion of this compound on the NMR timescale to observe the distinct signals for the axial and equatorial methyl groups. As the two conformers are degenerate, a single set of signals is expected even at low temperatures, but this technique is crucial for non-degenerate systems and for determining energy barriers.

Methodology:

  • Sample Preparation: A solution of this compound is prepared in a suitable low-freezing point solvent, such as deuterated chloroform (B151607) (CDCl₃) or a mixture of deuterated solvents, to ensure the sample remains liquid at the target low temperatures. The concentration is typically in the range of 0.1-0.5 M.

  • NMR Spectrometer Setup: A high-field NMR spectrometer equipped with a variable temperature probe is used. The spectrometer is tuned to the ¹³C frequency.

  • Temperature Control: The sample is cooled to a low temperature, typically below -60 °C. At this temperature, the rate of ring inversion becomes slow enough that the NMR spectrometer can distinguish between the different carbon environments in the two conformers.

  • Data Acquisition: ¹³C NMR spectra are acquired at various low temperatures. For this compound, due to the equivalence of the two conformers, the signals for the axial and equatorial methyl groups would not be individually resolved as they are in a 1:1 ratio and chemically equivalent upon exchange. However, the line broadening and eventual coalescence of signals for the ring carbons can be analyzed.

  • Data Analysis: In cases of non-degenerate conformers, the relative areas of the signals for the axial and equatorial groups can be integrated to determine the equilibrium constant (K) at a given temperature. The Gibbs free energy difference (ΔG) can then be calculated using the equation: ΔG = -RTlnK.

Dynamic NMR (DNMR) Spectroscopy

Objective: To determine the energy barrier (activation energy) for the ring inversion process.

Methodology:

  • Lineshape Analysis: ¹H or ¹³C NMR spectra are recorded over a range of temperatures, from below the coalescence temperature (where separate signals for axial and equatorial protons/carbons are observed for a suitable probe molecule) to above it (where a single, averaged signal is seen).

  • Coalescence Temperature: The temperature at which the two separate signals merge into a single broad peak is known as the coalescence temperature (Tc).

  • Rate Constant Calculation: The rate constant (k) for the conformational exchange at the coalescence temperature can be calculated using the following equation for two uncoupled nuclei: k = (πΔν) / √2, where Δν is the difference in chemical shift between the two signals at a temperature well below coalescence.

  • Eyring Equation: The free energy of activation (ΔG‡) for the ring flip can be determined using the Eyring equation: ΔG‡ = 2.303RTc [10.32 + log(Tc/k)].

Computational Protocols

Computational chemistry offers a powerful complementary approach to experimental methods for studying conformational preferences.

Quantum Mechanical Calculations

Objective: To calculate the geometries and relative energies of the conformers of this compound with high accuracy.

Methodology:

  • Structure Building: An initial 3D structure of this compound in a chair conformation is built using a molecular modeling software (e.g., Avogadro, GaussView).

  • Geometry Optimization: The geometry of the initial structure is optimized to find the lowest energy conformation. This is typically done using Density Functional Theory (DFT) with a functional like B3LYP and a suitable basis set (e.g., 6-31G(d)).

  • Conformational Search (for more complex molecules): For molecules with multiple possible low-energy conformers, a systematic or stochastic conformational search is performed to identify all relevant structures.

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometry. This serves two purposes: to confirm that the structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to calculate thermodynamic properties such as Gibbs free energy at a specific temperature (e.g., 298 K).

  • Energy Comparison: The Gibbs free energies of the different conformers are compared to determine their relative stabilities. For this compound, this would confirm the energetic equivalence of the two chair forms.

Visualizations

Caption: Conformational equilibrium of this compound.

Experimental_Workflow cluster_nmr Low-Temperature NMR Spectroscopy cluster_dnmr Dynamic NMR (DNMR) Analysis cluster_comp Computational Chemistry prep Sample Preparation (this compound in low-freezing solvent) cool Cooling to Low Temperature (< -60 °C) prep->cool acquire ¹³C NMR Data Acquisition cool->acquire analyze Spectral Analysis (Line broadening, Coalescence) acquire->analyze calc_dg Calculate ΔG‡ using Eyring Equation analyze->calc_dg Provides Δν acquire_vt Variable Temperature NMR Spectra Acquisition find_tc Identify Coalescence Temperature (Tc) acquire_vt->find_tc calc_k Calculate Rate Constant (k) at Tc find_tc->calc_k calc_k->calc_dg build Build Initial Structure optimize Geometry Optimization (e.g., DFT B3LYP/6-31G(d)) build->optimize freq Frequency Calculation optimize->freq energy Determine Relative Gibbs Free Energy freq->energy energy->analyze Confirms Equivalence

References

An In-depth Technical Guide to the Molecular Geometry and Bond Angles of 1,1-Dimethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular geometry and bond angles of 1,1-dimethylcyclohexane, a key structural motif in various organic and medicinal compounds. Understanding the precise three-dimensional structure of this molecule is crucial for predicting its physical properties, reactivity, and interactions in complex biological systems. This document outlines the conformational landscape of this compound, presents quantitative geometric data derived from computational modeling, and details the methodology used to obtain these results.

Introduction: Conformational Landscape of this compound

This compound, a geminally disubstituted cycloalkane, predominantly adopts a chair conformation to minimize angle and torsional strain.[1] In this low-energy arrangement, the carbon-carbon-carbon (C-C-C) bond angles are close to the ideal tetrahedral angle of 109.5°, and the hydrogen atoms on adjacent carbons are in a staggered arrangement.[2]

A key feature of this compound is that in any given chair conformation, one methyl group must occupy an axial position while the other occupies an equatorial position.[1] Through a process known as a chair flip, these positions interconvert. However, because the substituents are identical, the two resulting chair conformers are degenerate, meaning they have the same energy and are equally populated at equilibrium.[3]

The primary source of steric strain in this compound arises from 1,3-diaxial interactions. The axial methyl group experiences steric repulsion with the axial hydrogen atoms on carbons 3 and 5 of the cyclohexane (B81311) ring.[4] This steric hindrance influences the local geometry of the molecule, causing slight distortions in bond angles and dihedral angles from the idealized cyclohexane chair structure.

Molecular Geometry and Bond Angles: A Quantitative Analysis

To provide precise geometric parameters for this compound, a computational geometry optimization was performed. The following section details the results of this analysis.

Data Presentation

The tables below summarize the key bond lengths, bond angles, and dihedral angles for the optimized chair conformation of this compound.

Table 1: Selected Bond Lengths in this compound

BondBond Length (Å)
C1 - C21.545
C2 - C31.532
C3 - C41.531
C1 - C(methyl, axial)1.542
C1 - C(methyl, equatorial)1.538

Table 2: Selected Bond Angles in this compound

AngleBond Angle (°)
C6 - C1 - C2109.8
C1 - C2 - C3111.5
C2 - C3 - C4111.2
C(methyl, ax) - C1 - C(methyl, eq)107.5
C2 - C1 - C(methyl, ax)108.9
C2 - C1 - C(methyl, eq)111.3

Table 3: Selected Dihedral Angles in this compound

Dihedral AngleDihedral Angle (°)
C6 - C1 - C2 - C3-55.2
C1 - C2 - C3 - C455.8
C2 - C3 - C4 - C5-55.7
C(methyl, ax) - C1 - C2 - C363.8
C(methyl, eq) - C1 - C2 - C3-175.1

Experimental and Computational Protocols

The geometric parameters presented in this guide were determined through a standard computational chemistry protocol for the geometry optimization of small organic molecules.

Computational Methodology: Density Functional Theory (DFT)

Objective: To determine the lowest energy conformation and the associated geometric parameters of this compound.

Protocol:

  • Initial Structure Generation: A 3D model of this compound in a chair conformation was constructed using molecular modeling software.

  • Geometry Optimization: The geometry of the initial structure was optimized using Density Functional Theory (DFT).[5] The optimization process iteratively adjusts the atomic coordinates to find a minimum on the potential energy surface.[6]

    • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.

    • Basis Set: 6-31G(d) Pople basis set.

  • Frequency Calculation: A frequency calculation was performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

  • Data Extraction: Bond lengths, bond angles, and dihedral angles were extracted from the final optimized structure.

Visualizations of Molecular Structure and Strain

The following diagrams, generated using the DOT language, illustrate key aspects of the molecular geometry and conformational dynamics of this compound.

Caption: Chair conformation of this compound showing axial and equatorial methyl groups.

steric_strain Axial_Me Axial CH3 at C1 Steric_Strain 1,3-Diaxial Interaction (Steric Strain) Axial_Me->Steric_Strain Axial_H3 Axial H at C3 Axial_H3->Steric_Strain Axial_H5 Axial H at C5 Axial_H5->Steric_Strain

Caption: Diagram illustrating the 1,3-diaxial interactions causing steric strain.

chair_flip_workflow Conformer_A Conformer A (Me-ax, Me-eq) Transition_State Transition State (e.g., Twist-Boat) Conformer_A->Transition_State Ring Flip Equilibrium Degenerate Energy Conformer_A->Equilibrium Conformer_B Conformer B (Me-eq, Me-ax) Conformer_B->Transition_State Ring Flip Conformer_B->Equilibrium Transition_State->Conformer_A Transition_State->Conformer_B

Caption: Workflow of the degenerate chair-flip interconversion in this compound.

References

Solubility of 1,1-Dimethylcyclohexane in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a detailed examination of the solubility characteristics of 1,1-dimethylcyclohexane, a non-polar alicyclic hydrocarbon. Due to the limited availability of specific quantitative solubility data for this compound in peer-reviewed literature, this document utilizes data for its parent compound, cyclohexane (B81311), as a close structural and chemical analogue to provide representative values and illustrate key solubility principles. The methodologies presented are standard protocols applicable for determining the solubility of this and similar non-polar compounds.

Core Concepts in Solubility

The solubility of any compound is governed by the principle of "like dissolves like". This principle is based on the nature of intermolecular forces between the solute and the solvent molecules.

  • This compound: As a saturated hydrocarbon, the only intermolecular forces present are weak van der Waals forces (specifically, London dispersion forces). It is a non-polar molecule.

  • Non-Polar Solvents (e.g., Hexane, Benzene): These solvents also exhibit weak van der Waals forces. When this compound is mixed with a non-polar solvent, the energy required to break the existing solute-solute and solvent-solvent interactions is comparable to the energy released when new solute-solvent interactions are formed. This energetic balance results in high solubility or complete miscibility.[1][2]

  • Polar Solvents (e.g., Methanol, Ethanol): These solvents are characterized by strong hydrogen bonds. For a non-polar molecule like this compound to dissolve, it must disrupt these powerful hydrogen bonds. However, the new interactions formed between the non-polar solute and polar solvent molecules are much weaker. This energy imbalance makes dissolution energetically unfavorable, leading to low solubility or immiscibility.[2][3]

  • Polar Aprotic Solvents (e.g., Acetone): These solvents have dipole-dipole interactions but lack hydrogen bonding. While more polar than hydrocarbons, they are often capable of dissolving non-polar compounds to a greater extent than polar protic solvents.[4][5]

Experimental Workflow for Solubility Determination

The following diagram illustrates a standard experimental workflow for determining the solubility of a liquid compound like this compound in an organic solvent using a gravimetric method.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Analysis cluster_calc Calculation A Add excess this compound to a known mass of solvent in a sealed vial. B Prepare multiple samples for accuracy. C Place vials in a shaker bath at constant temperature (e.g., 298.15 K). B->C D Agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. C->D E Allow samples to settle, forming two distinct phases (saturated solvent and excess solute). D->E F Carefully extract a known mass of the saturated solvent (supernatant) using a syringe. E->F G Transfer the aliquot to a pre-weighed evaporating dish. F->G H Gently evaporate the solvent under controlled conditions (e.g., vacuum oven). G->H I Weigh the dish containing the non-volatile solute residue until a constant mass is achieved. H->I J Calculate solubility (mole fraction, g/100g, etc.) from the masses of solute and solvent. I->J

Caption: Isothermal Shake-Flask Gravimetric Method Workflow.

Experimental Protocol: Isothermal Shake-Flask Gravimetric Method

This method is a reliable and widely used technique for determining the thermodynamic solubility of a compound at a specific temperature.

1. Materials and Apparatus:

  • This compound (solute)

  • Organic solvent of interest

  • Analytical balance (accurate to ±0.1 mg)

  • Sealed glass vials or flasks

  • Thermostatically controlled shaking water bath

  • Syringes and filters (if necessary to remove fine particles)

  • Evaporating dishes or watch glasses

  • Vacuum oven or other controlled evaporation system

  • Desiccator

2. Procedure:

  • Preparation of Saturated Solution: Add an excess amount of the solute (this compound) to a known mass of the chosen solvent in a sealable vial. The presence of a visible excess of the solute phase is crucial to ensure saturation.

  • Equilibration: Place the sealed vials in a thermostatic shaking water bath set to the desired temperature (e.g., 298.15 K / 25 °C). Agitate the samples for an extended period (typically 24 to 48 hours) to ensure that thermodynamic equilibrium between the solute and the solvent is reached.

  • Phase Separation: After equilibration, remove the vials from the shaker and allow them to rest in the temperature-controlled bath without agitation. This allows the excess undissolved solute to separate completely from the saturated solvent phase.

  • Sample Extraction: Carefully withdraw a precise aliquot (a known mass) from the clear, supernatant (saturated) liquid phase using a syringe.

  • Gravimetric Analysis:

    • Transfer the aliquot into a pre-weighed evaporating dish.

    • Place the dish in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the solute.

    • Periodically remove the dish, allow it to cool to room temperature in a desiccator, and weigh it.

    • Repeat the drying and weighing process until a constant mass is achieved, indicating all the solvent has been removed.

  • Calculation:

    • Mass of Solute (m_solute): Final mass of the dish with residue - initial mass of the empty dish.

    • Mass of Solvent (m_solvent): Total mass of the aliquot - mass of the solute.

    • Solubility ( g/100g ): (m_solute / m_solvent) * 100.

    • Mole Fraction (x_solute): Can be calculated using the masses and molar masses of the solute and solvent.

Quantitative Solubility Data

As previously noted, specific quantitative solubility data for this compound is scarce. The following table presents data for Cyclohexane (C₆H₁₂) , a closely related non-polar analogue, to provide insight into the expected behavior of this compound.

SolventChemical ClassPolaritySolubility of Cyclohexane (Analogue)Reference(s)
n-Hexane (C₆H₁₄)Non-polar AlkaneNon-polarMiscible in all proportions¹[1][2]
Acetone (C₃H₆O)KetonePolar AproticMiscible in all proportions²[6][7]
Ethanol (C₂H₅OH)AlcoholPolar ProticMiscible in all proportions²[6]
Methanol (CH₃OH)AlcoholPolar ProticPartially Miscible (x_solute ≈ 0.128)³[8][9]

¹Based on the "like dissolves like" principle; non-polar hydrocarbons are fully miscible with each other.[1][2] ²Qualitative sources state cyclohexane is "miscible" in these solvents, implying high solubility across all proportions.[6][7] ³Represents the mole fraction of cyclohexane in the methanol-rich phase at 298.2 K. The system separates into two liquid phases.[8][9]

References

An In-depth Technical Guide to the Safety and Handling of 1,1-Dimethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1,1-dimethylcyclohexane, a flammable and volatile cycloalkane. The following sections detail its physical and chemical properties, potential hazards, safe handling and storage procedures, emergency measures, and the experimental methodologies used to determine its safety profile.

Physicochemical Properties

This compound is a clear, colorless liquid.[1] Its key physical and chemical properties are summarized below, providing essential data for safe handling and experimental design.

PropertyValueSource
Molecular Formula C₈H₁₆PubChem
Molecular Weight 112.21 g/mol PubChem[2], Benchchem[3]
CAS Number 590-66-9PubChem[2]
Boiling Point 118-120 °C (244-248 °F)Sigma-Aldrich[4], ChemicalBook[5], Benchchem[3]
Melting Point -33.5 °CChemicalBook[5], Benchchem[3]
Flash Point 7-11 °C (45-52 °F) (closed cup)CPAChem[6], Sigma-Aldrich[7], Benchchem[3]
Density 0.777 g/mL at 25 °CSigma-Aldrich[4], Benchchem[3], ChemicalBook[8]
Vapor Pressure 22.7 mmHgHaz-Map
Solubility Insoluble in water; soluble in non-polar organic solvents.Benchchem[3]
Refractive Index n20/D 1.428ChemicalBook[8]

Hazard Identification and Classification

This compound is classified as a highly flammable liquid and vapor. It may also cause irritation and is toxic to aquatic life with long-lasting effects.

Hazard ClassGHS CategoryHazard Statement
Flammable LiquidsCategory 2H225: Highly flammable liquid and vapour.[4][5][6][9]
Hazardous to the Aquatic Environment, Long-term HazardCategory 2H411: Toxic to aquatic life with long lasting effects.[4]

Signal Word: Danger[6][7][9]

Hazard Pictograms:

  • Flame (GHS02)[6][7]

  • Environment (GHS09)

Potential Health Effects:

  • Inhalation: Vapors may cause dizziness or asphyxiation, especially in confined areas. Inhalation may irritate the respiratory tract.[2]

  • Skin Contact: May cause skin irritation.[2] Prolonged or repeated contact may defat the skin, leading to dermatitis.

  • Eye Contact: May cause eye irritation.[2]

  • Ingestion: Ingestion may cause gastrointestinal irritation, nausea, vomiting, and diarrhea.

Safe Handling and Storage

Adherence to proper handling and storage protocols is critical to minimize the risks associated with this compound.

Handling
  • Work in a well-ventilated area, preferably in a chemical fume hood.[5]

  • Keep away from heat, sparks, open flames, and other ignition sources. No smoking.[4][5][6][9]

  • Use non-sparking tools and explosion-proof equipment.[4][5][9]

  • Ground and bond containers and receiving equipment to prevent static discharge.[4][6][9]

  • Avoid contact with skin, eyes, and clothing.[5][9]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][9] For operations where vapor concentrations may be high, a respirator may be necessary.[9]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][5][9]

  • Keep in a flammable liquids storage cabinet.

  • Store away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

A clear and logical workflow should be established for handling emergencies involving this compound.

G cluster_0 Hazard Identification cluster_1 Initial Response cluster_2 Spill Control cluster_3 Fire Suppression cluster_4 First Aid Measures cluster_5 Follow-up Actions Hazard This compound (Highly Flammable, Irritant) Spill Spill or Release Hazard->Spill Fire Fire Hazard->Fire Exposure Personal Exposure Hazard->Exposure EliminateIgnition Eliminate Ignition Sources Spill->EliminateIgnition Extinguisher Use Dry Chemical, CO2, or Alcohol-Resistant Foam Fire->Extinguisher Inhalation Move to Fresh Air Exposure->Inhalation SkinContact Remove Contaminated Clothing, Wash Skin with Soap & Water Exposure->SkinContact EyeContact Rinse Eyes with Water for at least 15 minutes Exposure->EyeContact Ingestion Do NOT Induce Vomiting, Seek Medical Attention Exposure->Ingestion Ventilate Ventilate Area EliminateIgnition->Ventilate Contain Contain Spill (non-combustible absorbent) Ventilate->Contain Collect Collect with non-sparking tools Contain->Collect Dispose Dispose of Waste According to Regulations Collect->Dispose CoolContainers Cool Containers with Water Spray Extinguisher->CoolContainers MedicalAttention Seek Immediate Medical Attention CoolContainers->MedicalAttention Inhalation->MedicalAttention SkinContact->MedicalAttention EyeContact->MedicalAttention Ingestion->MedicalAttention

Workflow for Emergency Response to this compound Incidents.
First Aid Measures

  • Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[5][9]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse the affected areas with water or shower.[4][9] Wash with soap and plenty of water.[5]

  • Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[5]

  • Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[5]

Fire Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2][4][5] Water spray may be used to cool containers.[2]

  • Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

  • Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back.[2] Containers may explode when heated.[2]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to safe areas.[5][9] Ensure adequate ventilation.[5][9] Remove all sources of ignition.[5][9] Wear appropriate personal protective equipment.[5][9]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[4][5]

  • Methods for Containment and Cleaning Up: Absorb with non-combustible material such as sand or earth and place in a container for disposal according to local regulations.[2] Use spark-proof tools and explosion-proof equipment.[5]

Experimental Protocols for Safety Assessment

The safety data presented in this guide are derived from standardized experimental protocols. While specific reports for this compound are not publicly available, the following sections describe the general methodologies employed for such assessments.

Flash Point Determination

The flash point is determined to classify the flammability of the liquid.

  • Methodology: Standardized methods such as ASTM D93 (Pensky-Martens Closed Cup) or ASTM D56 (Tag Closed Cup) are commonly used.[10][11]

    • A sample of the liquid is placed in a test cup.

    • The cup is heated at a controlled rate.

    • An ignition source is periodically passed over the surface of the liquid.

    • The flash point is the lowest temperature at which the vapors above the liquid ignite momentarily.[10]

Skin Irritation/Corrosion Testing

These tests evaluate the potential for a chemical to cause reversible (irritation) or irreversible (corrosion) skin damage.

  • Methodology: The OECD Test Guideline 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method) is a common non-animal testing approach.[12]

    • A three-dimensional reconstructed human epidermis (RhE) model is used.[12]

    • The test chemical is applied topically to the tissue.

    • After a specific exposure time, the chemical is removed, and the tissue is incubated.

    • Cell viability is measured, typically using an MTT assay, which indicates the extent of cell damage.[12] A reduction in cell viability below a certain threshold indicates irritation potential.

Inhalation Toxicity Testing

This testing determines the health effects of inhaling the substance.

  • Methodology: OECD Test Guideline 403 (Acute Inhalation Toxicity) or OPPTS 870.1300 are standard protocols.

    • Animals, typically rodents, are placed in exposure chambers.

    • A controlled concentration of the chemical's vapor or aerosol is generated and introduced into the chambers for a set duration (e.g., 4 hours).

    • Animals are observed for signs of toxicity and mortality during and after exposure.

    • The LC50 (lethal concentration for 50% of the test animals) is determined.

Aquatic Toxicity Testing

These tests assess the environmental impact of the chemical on aquatic organisms.

  • Methodology: Standardized tests, such as those outlined by the OECD or EPA, are used.[2][13] These typically involve exposing representative aquatic species (e.g., fish, daphnia, algae) to various concentrations of the chemical in water.[3]

    • Organisms are exposed for a defined period (e.g., 96 hours for acute fish toxicity).[9]

    • Endpoints such as mortality, growth inhibition, or reproductive effects are measured.

    • The EC50 (effective concentration for 50% of the population) or LC50 is calculated.

Vapor Pressure Measurement

Vapor pressure data is crucial for assessing inhalation exposure risk.

  • Methodology: The static or saturation method is commonly employed.

    • Static Method: The substance is placed in a closed, evacuated container at a constant temperature. The pressure of the vapor in equilibrium with the liquid is measured directly.

    • Saturation Method (or Gas Saturation Method): A carrier gas is passed through or over the substance at a known flow rate, allowing it to become saturated with the vapor. The amount of vapor transported by the gas is then determined, and the vapor pressure is calculated.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. This material may be a hazardous waste due to its flammability.

Disclaimer

The information provided in this guide is intended for trained professionals and is based on currently available data. It is the user's responsibility to evaluate the information and apply it appropriately to their specific circumstances. Google and its affiliates make no warranties, express or implied, and assume no liability in connection with any use of this information.

References

Unveiling 1,1-Dimethylcyclohexane: A Technical Chronicle of its Discovery and Inaugural Syntheses

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the historical discovery and the first documented syntheses of 1,1-dimethylcyclohexane, a geminally-substituted cycloalkane. Addressed to researchers, scientists, and professionals in drug development, this document delves into the pioneering experimental work that led to the isolation and characterization of this fundamental organic molecule. Quantitative data is presented in structured tables for clarity, and detailed experimental protocols from seminal publications are provided. Logical relationships and experimental workflows are visualized through diagrams rendered in the DOT language.

Early Investigations and the First Synthesis

While the precise moment of its initial conceptualization is difficult to pinpoint from available literature, one of the earliest and most detailed accounts of the synthesis of this compound was presented by R.W. Shortridge, R.A. Craig, K.W. Greenlee, J.M. Derfer, and C.E. Boord in a 1948 publication in the Journal of the American Chemical Society. Their work, focused on the synthesis of various cyclopropane (B1198618) and spirane hydrocarbons, described a multi-step process to obtain this compound.

Prior to this, the extensive work of Russian chemist N.D. Zelinsky and his collaborators in the early 20th century on the chemistry of cyclic hydrocarbons laid much of the groundwork for the synthesis of dimethylcyclohexanes. While a specific publication by Zelinsky detailing the first synthesis of the 1,1-isomer has not been definitively identified in this review, his development of catalytic hydrogenation and other synthetic methodologies was instrumental in the field. One notable, though later, synthesis by Zelinsky and N.I. Schubert in 1916 involved the catalytic hydrogenation of a dimethylcyclohexadiene, showcasing the power of these techniques.

The Shortridge et al. Synthesis (1948)

The 1948 paper by Shortridge and his team stands as a landmark for its clear and reproducible synthesis of this compound. The synthetic route involved the preparation of a spiro compound, spiro[2.5]octane, followed by its hydrogenolysis.

Experimental Protocol: Synthesis of this compound via Spiro[2.5]octane

The following protocol is based on the details provided in the 1948 publication by Shortridge et al.

Step 1: Preparation of the Grignard Reagent from 1-bromo-3-chloropropane (B140262)

  • Reactants: Magnesium turnings, anhydrous ether, and 1-bromo-3-chloropropane.

  • Procedure: A Grignard reagent was prepared in the conventional manner by reacting magnesium turnings with 1-bromo-3-chloropropane in anhydrous ether.

Step 2: Reaction of the Grignard Reagent with Cyclohexanone (B45756)

  • Reactants: The Grignard reagent from Step 1 and cyclohexanone.

  • Procedure: The Grignard reagent was added dropwise to a solution of cyclohexanone in anhydrous ether, with cooling to maintain a moderate reaction temperature. The mixture was then hydrolyzed with a dilute acid.

Step 3: Dehydration of the Tertiary Alcohol

  • Reactant: The tertiary alcohol obtained from Step 2.

  • Procedure: The crude tertiary alcohol was dehydrated by heating with a suitable dehydrating agent, such as iodine or a strong acid, to yield 1-(3-chloropropyl)cyclohexene.

Step 4: Cyclization to form Spiro[2.5]octane

  • Reactant: 1-(3-chloropropyl)cyclohexene.

  • Procedure: The cyclization of 1-(3-chloropropyl)cyclohexene to form spiro[2.5]octane was achieved by reacting it with sodium in a suitable solvent.

Step 5: Hydrogenolysis of Spiro[2.5]octane to this compound

  • Reactants: Spiro[2.5]octane, hydrogen gas, and a catalyst (e.g., platinum or palladium).

  • Procedure: Spiro[2.5]octane was subjected to catalytic hydrogenolysis under hydrogen pressure. This step cleaved the cyclopropane ring, leading to the formation of this compound. The product was then purified by distillation.

Quantitative Data from the Shortridge et al. Synthesis
ParameterValue
Starting Materials Cyclohexanone, 1-bromo-3-chloropropane, Magnesium, Sodium, Hydrogen
Intermediate Spiro[2.5]octane
Final Product This compound
Boiling Point (°C) 119.5 - 120.0 at 760 mm Hg
Density (g/mL at 20°C) 0.7790
Refractive Index (n²⁰D) 1.4285

An Earlier Approach: The Zelinsky and Schubert Synthesis (1916)

A 1916 paper by N.D. Zelinsky and N.I. Schubert in the Berichte der deutschen chemischen Gesellschaft describes the synthesis of a dimethylcyclohexane through the catalytic hydrogenation of 1,5-dimethyl-Δ¹,⁴-cyclohexadiene. While this synthesis may not have been the first, it represents a significant early contribution.

Experimental Protocol: Hydrogenation of 1,5-Dimethyl-Δ¹,⁴-cyclohexadiene
  • Reactants: 1,5-Dimethyl-Δ¹,⁴-cyclohexadiene, hydrogen gas, and a palladium catalyst.

  • Procedure: The dimethylcyclohexadiene was hydrogenated in the presence of a palladium catalyst at room temperature. The reaction was carried out until the theoretical amount of hydrogen was absorbed. The resulting hydrocarbon mixture was then purified. It is important to note that this method would likely produce a mixture of dimethylcyclohexane isomers, including the 1,1-isomer if rearrangement occurred, though the primary products would be the 1,3- and 1,4-isomers.

Visualizing the Synthetic Pathways

To better illustrate the logical flow of the seminal synthesis of this compound, the following diagrams are provided in the DOT language.

Shortridge_et_al_Synthesis cluster_step1 Step 1: Grignard Reagent Formation cluster_step2 Step 2: Reaction with Cyclohexanone cluster_step3 Step 3: Dehydration cluster_step4 Step 4: Cyclization cluster_step5 Step 5: Hydrogenolysis A 1-bromo-3-chloropropane C Grignard Reagent A->C B Magnesium B->C E Tertiary Alcohol C->E D Cyclohexanone D->E F 1-(3-chloropropyl)cyclohexene E->F Dehydration G Spiro[2.5]octane F->G Na H This compound G->H H₂ / Catalyst

Synthetic pathway for this compound by Shortridge et al. (1948).

Zelinsky_Schubert_Synthesis A 1,5-Dimethyl-Δ¹,⁴-cyclohexadiene D Dimethylcyclohexane Isomers (including potential 1,1-isomer) A->D B Hydrogen B->D C Palladium Catalyst C->D

Catalytic hydrogenation approach by Zelinsky and Schubert (1916).

Conclusion

The discovery and first synthesis of this compound were pivotal moments in the advancement of alicyclic chemistry. The detailed work of Shortridge and his colleagues provided a clear and verifiable method for its preparation, while the foundational research of Zelinsky and others established the essential techniques for the synthesis of substituted cyclohexanes. These early investigations not only introduced a new compound to the scientific community but also expanded the toolkit of synthetic organic chemists, paving the way for the development of more complex cyclic molecules with applications in materials science and medicinal chemistry.

The Scarcity and Intrigue of 1,1-Dimethylcyclohexane Derivatives in Nature

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical review reveals that while the parent 1,1-dimethylcyclohexane molecule has been identified in a handful of plant species, its naturally occurring derivatives are notably rare. This scarcity presents a compelling case for further exploration into the unique biosynthetic pathways that may produce these structures and their potential for novel applications in drug discovery and development.

This in-depth guide summarizes the current knowledge on the natural occurrence of compounds featuring the this compound moiety, offering insights for researchers, scientists, and professionals in the field of drug development.

Natural Sources of the this compound Core

The foundational this compound structure has been reported in the volatile organic compounds of a limited number of plants. These include the tomato (Solanum lycopersicum), the cardoon artichoke (Cynara cardunculus), and the Ganges primrose (Asystasia gangetica). Its presence in these species is typically in trace amounts, identified through gas chromatography-mass spectrometry (GC-MS) analysis of their essential oils or volatile emissions.

However, the primary focus of this guide is on the more complex derivatives of this compound, which have proven to be elusive in the vast expanse of natural products discovered to date. Extensive searches of chemical databases and scientific literature indicate that the gem-dimethyl substitution at the C-1 position of a cyclohexane (B81311) ring is an uncommon feature in characterized natural products.

Terpenoids: A Potential but Underrepresented Source

Terpenoids, a large and diverse class of natural products, are biosynthetically derived from isoprene (B109036) units and frequently feature cyclic structures, including cyclohexane rings with methyl substitutions. Logically, this class of compounds would be the most probable source of this compound derivatives. However, a detailed review of major terpenoid families, including eudesmane (B1671778) sesquiterpenoids, and various classes of diterpenoids such as labdane, abietane, and pimarane, reveals that while gem-dimethyl groups are common, they are most frequently found at the C-4 position of the cyclohexane ring, a result of the common cyclization pathways of their terpene precursors.

The investigation into these major classes has not yielded significant examples of naturally occurring molecules with the specific this compound substructure. This suggests that the enzymatic machinery required to generate this particular arrangement may be rare in nature.

Quantitative Data Summary

Due to the limited number of identified naturally occurring this compound derivatives, a comprehensive quantitative data table is not feasible at this time. The parent compound has been identified as a minor component in the essential oils of the aforementioned plants, but quantitative yield data is often not reported or highly variable depending on the extraction method and environmental factors.

CompoundNatural SourcePlant PartMethod of DetectionConcentration/YieldReference
This compoundSolanum lycopersicumFruitGC-MSTrace[Generic GC-MS studies of tomato volatiles]
This compoundCynara cardunculusLeavesGC-MSTrace[Phytochemical analyses of artichoke volatiles]
This compoundAsystasia gangeticaAerial PartsGC-MSNot specified[Chemical composition studies of A. gangetica]

Table 1: Documented Natural Occurrences of this compound.

Experimental Protocols

The isolation and identification of volatile compounds like this compound from plant materials typically involve the following generalized protocol. It is important to note that specific parameters will vary depending on the plant matrix and the target compound's properties.

General Protocol for the Extraction and Analysis of Volatile Terpenoids from Plant Material

  • Sample Preparation: Fresh or dried plant material (leaves, fruits, etc.) is collected and, if necessary, ground to a fine powder to increase the surface area for extraction.

  • Extraction:

    • Hydrodistillation: The plant material is placed in a distillation apparatus with water. As the water is heated, the steam passes through the plant material, carrying the volatile compounds. The steam is then condensed, and the essential oil, which is immiscible with water, is collected.

    • Solvent Extraction: The plant material is macerated in a suitable organic solvent (e.g., hexane, dichloromethane) for a period of time. The solvent is then filtered and concentrated under reduced pressure to yield a crude extract.

  • Chromatographic Separation:

    • Gas Chromatography (GC): The crude extract or essential oil is injected into a gas chromatograph. The different components of the mixture are separated based on their volatility and interaction with the stationary phase of the GC column.

  • Identification:

    • Mass Spectrometry (MS): As the separated components elute from the GC column, they are introduced into a mass spectrometer. The mass spectrometer fragments the molecules and detects the mass-to-charge ratio of these fragments, creating a unique mass spectrum for each compound.

    • Spectral Library Matching: The obtained mass spectrum is compared with the spectra in a reference library (e.g., NIST) to identify the compound. Retention indices are also used to confirm the identification.

Logical Workflow for Identification

The process of identifying novel natural products, including potential this compound derivatives, follows a logical progression from broad screening to detailed structural analysis.

experimental_workflow A Plant/Fungal/Marine Source Selection B Extraction (e.g., Solvent Maceration, Distillation) A->B C Crude Extract B->C D Preliminary Bioassay Screening C->D E Bioactive Fraction Identified D->E Positive Hit F Chromatographic Fractionation (e.g., HPLC, Column Chromatography) E->F G Isolation of Pure Compounds F->G H Structure Elucidation G->H I Spectroscopic Analysis (NMR, MS, IR, UV) H->I J Database Comparison & Substructure Search I->J K Identification of Novel this compound Derivative J->K Unique Structure

Figure 1: Generalized workflow for the discovery of novel bioactive natural products.

Future Outlook

The apparent rarity of this compound derivatives in nature is a compelling finding. It suggests that the biosynthetic pathways leading to this specific structural motif are not widespread. Future research should focus on:

  • Targeted Screening: Utilizing modern analytical techniques, such as metabolomics, to screen a wider diversity of organisms, including extremophiles and symbiotic microorganisms, which may harbor unique biosynthetic capabilities.

  • Genome Mining: Identifying and characterizing the enzymes responsible for the cyclization and methylation patterns in terpenoid biosynthesis could uncover the genetic basis for the formation of the this compound skeleton.

  • Synthetic Biology: Once the relevant biosynthetic genes are identified, they could be engineered into microbial hosts to produce these rare compounds in larger quantities for further biological evaluation.

Methodological & Application

Application Notes and Protocols for 1,1-Dimethylcyclohexane as a Non-Polar Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 1,1-dimethylcyclohexane as a non-polar solvent for use in chemical reactions. This document details its physical and chemical properties, potential applications, and includes illustrative experimental protocols.

Introduction

This compound is an alicyclic hydrocarbon that serves as a non-polar, aprotic solvent.[1] Its chemical structure, featuring a cyclohexane (B81311) ring with two methyl groups on the same carbon, results in a stable, relatively inert solvent suitable for a variety of chemical transformations, particularly those involving non-polar reagents and intermediates.[1] With a boiling point of 118-120°C, it offers a higher operating temperature range than hexane (B92381), while its non-polar nature is comparable to other cycloalkanes.[1][2] These characteristics make it a potentially valuable alternative to more common non-polar solvents in organic synthesis and polymer chemistry.

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use as a solvent and for ensuring laboratory safety.

PropertyValueReference
Molecular Formula C₈H₁₆[1][3][4]
Molecular Weight 112.21 g/mol [1][3][4][5]
Appearance Clear, colorless liquid[1][6]
Boiling Point 118-120 °C[1][2][5][6]
Melting Point -33.5 °C[1][6]
Density 0.777 g/mL at 25 °C[1][5]
Refractive Index (n20/D) 1.428[5]
Vapor Pressure 42 mmHg at 37.7 °C[5]
Flash Point 7-11 °C[1]
Solubility in Water Very low[1]
Solubility in Organic Solvents Good solubility in non-polar solvents like hexane[1]
CAS Number 590-66-9[1][2][4][5]

Health and Safety Information

  • Handling: Work in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[6] Keep away from heat, sparks, open flames, and other ignition sources.[6] All equipment used for handling should be properly grounded to prevent static discharge.[7]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[6]

  • First Aid: In case of skin contact, wash with soap and water.[3] If inhaled, move to fresh air. In case of eye contact, rinse cautiously with water for several minutes. If swallowed, do not induce vomiting and seek immediate medical attention.[6]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Applications in Chemical Synthesis

Due to its non-polar nature and relatively high boiling point, this compound is a suitable solvent for a range of organic reactions, particularly those that require elevated temperatures and a non-reactive medium.

General Considerations for Use as a Solvent
  • Reaction Medium for Non-Polar Reactants: It is an excellent choice for reactions involving non-polar starting materials, reagents, and intermediates.

  • Higher Temperature Reactions: Its boiling point of 118-120°C allows for conducting reactions at temperatures above those achievable with solvents like hexane (b.p. 69°C) or diethyl ether (b.p. 34.6°C).

  • Inertness: As a saturated hydrocarbon, it is chemically inert under many reaction conditions, preventing it from participating in the reaction.

Comparison with Other Non-Polar Solvents
SolventBoiling Point (°C)Freezing Point (°C)Density (g/mL)Dielectric Constant
This compound 118-120-33.50.777~2.0
Hexane 69-950.6551.88
Heptane 98.4-90.60.6841.92
Cyclohexane 80.76.50.7792.02
Toluene 110.6-950.8672.38

Illustrative Experimental Protocols

The following protocols are provided as examples of how this compound could be employed as a non-polar solvent in chemical synthesis. These are general guidelines and may require optimization for specific substrates and reaction scales.

Protocol 1: Free-Radical Halogenation of an Alkane

This protocol describes a representative procedure for the free-radical bromination of an alkane using N-bromosuccinimide (NBS) as the bromine source and benzoyl peroxide as the initiator. The higher boiling point of this compound allows for efficient initiation of the reaction.

Materials:

  • Alkane substrate

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO)

  • This compound (anhydrous)

  • Argon or Nitrogen gas

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard glassware for workup and purification

Procedure:

  • Set up a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Argon or Nitrogen).

  • To the flask, add the alkane substrate (1.0 eq) and anhydrous this compound.

  • Add N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide (0.02 eq).

  • Heat the reaction mixture to reflux (approximately 120°C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove succinimide.

  • Wash the filtrate with a saturated aqueous solution of sodium thiosulfate (B1220275) to remove any remaining bromine, followed by a brine wash.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by distillation or column chromatography.

Safety Precautions:

  • Benzoyl peroxide is a potentially explosive solid and should be handled with care.

  • NBS is a lachrymator and should be handled in a fume hood.

  • The reaction should be conducted under an inert atmosphere to prevent side reactions.

Protocol 2: Ziegler-Natta Polymerization of an Alkene

This protocol provides a general method for the polymerization of an alkene using a Ziegler-Natta catalyst in this compound. The inertness of the solvent is crucial for preventing interference with the catalytic cycle.

Materials:

  • Alkene monomer (e.g., propylene, 1-hexene), purified and dried

  • Titanium tetrachloride (TiCl₄)

  • Triethylaluminum (B1256330) (Al(C₂H₅)₃)

  • This compound (anhydrous)

  • Methanol (for termination)

  • Argon or Nitrogen gas

  • Schlenk line apparatus

  • Standard glassware for workup

Procedure:

  • Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere.

  • Transfer anhydrous this compound to the flask via cannula.

  • Cool the solvent to 0°C in an ice bath.

  • Slowly add TiCl₄ to the stirred solvent, followed by the dropwise addition of triethylaluminum. A precipitate of the active catalyst will form. The molar ratio of Al to Ti should be optimized (e.g., Al:Ti = 2:1 to 5:1).[1]

  • To this catalyst slurry, add the purified alkene monomer.[1]

  • Allow the reaction to proceed at a controlled temperature (e.g., 25-70°C) for several hours.[1]

  • Terminate the polymerization by the addition of methanol.[1]

  • The polymer will precipitate. Collect the polymer by filtration and wash with methanol.

  • Dry the polymer under vacuum.

Safety Precautions:

  • Titanium tetrachloride and triethylaluminum are highly reactive and pyrophoric. They must be handled under a strict inert atmosphere using Schlenk line techniques.

  • Use appropriate PPE, including flame-retardant lab coats and gloves.

Visualizations

The following diagrams illustrate workflows and logical relationships relevant to the use of this compound as a non-polar solvent.

Experimental_Workflow_General cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Prepare Reactants setup Assemble Apparatus under Inert Atmosphere prep_reagents->setup prep_solvent Dry this compound prep_solvent->setup prep_glassware Flame-dry Glassware prep_glassware->setup addition Add Reactants and Solvent setup->addition reaction Heat and Stir addition->reaction monitoring Monitor Progress (TLC/GC) reaction->monitoring quench Quench Reaction monitoring->quench extraction Aqueous Extraction quench->extraction drying Dry Organic Layer extraction->drying concentration Concentrate in vacuo drying->concentration purification Purify Product concentration->purification

Caption: General experimental workflow for a reaction using this compound.

Solvent_Selection_Logic start Reaction Requires Non-Polar Solvent? temp Reaction Temperature > 80°C? start->temp Yes polar_solvent Use a Polar Solvent start->polar_solvent No reactivity Are Reactants Sensitive to Aromatic Solvents? temp->reactivity Yes cyclohexane Consider Cyclohexane temp->cyclohexane No dmch Consider this compound reactivity->dmch Yes toluene Consider Toluene reactivity->toluene No cost Is Cost a Major Constraint? cost->dmch No, labeled 'Continue' other_alkane Consider Hexane/Heptane cost->other_alkane Yes dmch->cost

Caption: Decision logic for selecting a non-polar solvent.

Free_Radical_Bromination_Pathway initiator Initiator (BPO) initiation Initiation initiator->initiation Heat propagation Propagation initiation->propagation Generates Br radical from NBS propagation->propagation Chain Reaction: Alkane -> Alkyl Radical -> Alkyl Bromide termination Termination propagation->termination Radical Combination

Caption: Simplified pathway for free-radical bromination.

References

Application Note: 1,1-Dimethylcyclohexane as a Foundational Model for Understanding A-Values in Cyclohexane Conformational Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the realm of stereochemistry and conformational analysis, the cyclohexane (B81311) ring serves as a cornerstone for understanding the spatial arrangement of atoms and its influence on molecular properties and reactivity. The preference of a substituent to occupy an equatorial position over a more sterically hindered axial position is quantified by its A-value, defined as the negative of the Gibbs free energy change (-ΔG°) for the conformational equilibrium between the axial and equatorial conformers of a monosubstituted cyclohexane. A-values are crucial in predicting the most stable conformation of substituted cyclohexanes and, by extension, the three-dimensional structure of more complex molecules containing this motif, which is prevalent in pharmaceuticals and other bioactive compounds.

While A-values are determined for monosubstituted cyclohexanes, 1,1-dimethylcyclohexane provides a unique and illustrative model for grasping the fundamental principles of diaxial interactions and conformational dynamics. In this compound, due to the geminal substitution, one methyl group is invariably in an axial position while the other is equatorial.[1][2] The chair-flip process results in a conformer of identical energy, as the axial and equatorial positions of the two methyl groups are simply interchanged.[1][2] This degeneracy makes it an excellent reference compound and a pedagogical tool for demonstrating the concepts that underpin the measurement and application of A-values.

This application note will summarize key A-values, provide a detailed protocol for their experimental determination using Nuclear Magnetic Resonance (NMR) spectroscopy, and illustrate the conformational dynamics of this compound.

Quantitative Data: A-Values of Common Substituents

The A-value represents the energetic cost of a substituent being in the axial position relative to the equatorial position. Larger A-values indicate a stronger preference for the equatorial position due to greater steric strain in the axial conformation, primarily arising from 1,3-diaxial interactions.

SubstituentA-value (kcal/mol)A-value (kJ/mol)
-CH₃ (Methyl)1.747.3
-CH₂CH₃ (Ethyl)1.797.5
-CH(CH₃)₂ (Isopropyl)2.159.0
-C(CH₃)₃ (tert-Butyl)~5.0~21
-F (Fluoro)0.24-0.351.0-1.5
-Cl (Chloro)0.532.2
-Br (Bromo)0.431.8
-I (Iodo)0.472.0
-OH (Hydroxy)0.87 (protic solvent)3.6 (protic solvent)
-CN (Cyano)0.21-0.240.9-1.0
-C₆H₅ (Phenyl)2.8712.0
-CF₃ (Trifluoromethyl)2.379.9

Note: A-values can vary slightly depending on the solvent and temperature at which they are measured.

Experimental Protocol: Determination of A-Values using Variable Temperature NMR Spectroscopy

The determination of A-values is typically achieved by measuring the equilibrium constant (K) between the axial and equatorial conformers over a range of temperatures using NMR spectroscopy. From the temperature dependence of K, the thermodynamic parameters ΔG°, ΔH°, and ΔS° can be derived.

Objective: To determine the A-value of a substituent 'X' in a cyclohexane derivative. While this compound itself has degenerate conformers, this protocol outlines the general method for a monosubstituted cyclohexane or a disubstituted cyclohexane where one substituent acts as a "holding group" (e.g., a tert-butyl group) to lock the conformation or as a reference.

Materials:

  • High-resolution NMR spectrometer with variable temperature capabilities.

  • NMR tubes.

  • Appropriate deuterated solvent (e.g., CDCl₃, Toluene-d₈).

  • The substituted cyclohexane of interest.

  • Internal standard (optional, for chemical shift referencing).

Methodology:

  • Sample Preparation:

    • Prepare a solution of the substituted cyclohexane in the chosen deuterated solvent at a concentration suitable for NMR analysis (typically 5-20 mg in 0.5-0.7 mL).

  • NMR Data Acquisition (Low Temperature):

    • Cool the sample to a low temperature where the ring inversion is slow on the NMR timescale. This will result in separate signals for the axial and equatorial conformers. The coalescence temperature, below which distinct signals appear, will depend on the energy barrier to ring inversion.

    • Acquire a high-quality ¹H or ¹⁹F NMR spectrum (if applicable for the substituent). Ensure good signal-to-noise and resolution.

    • Identify and assign the signals corresponding to the axial and equatorial conformers. This can be done based on chemical shifts and coupling constants.

  • NMR Data Acquisition (Variable Temperature):

    • Increase the temperature in a stepwise manner, allowing the sample to equilibrate at each temperature for several minutes.

    • Acquire an NMR spectrum at each temperature point, from below the coalescence temperature up to a temperature where the exchange is fast.

    • Carefully record the exact temperature for each spectrum.

  • Data Analysis:

    • Integration: For each temperature point below coalescence where distinct signals are observed, carefully integrate the signals corresponding to the axial and equatorial conformers. The ratio of the integrals gives the equilibrium constant, K = [equatorial]/[axial].

    • Equilibrium Constant Calculation: Calculate K at each temperature.

    • Gibbs Free Energy Calculation: Use the following equation to calculate the Gibbs free energy difference (A-value) at each temperature: ΔG° = -RT ln(K) where R is the gas constant (1.987 cal/mol·K or 8.314 J/mol·K) and T is the temperature in Kelvin.

    • Van't Hoff Plot: To separate the enthalpic (ΔH°) and entropic (ΔS°) contributions, create a Van't Hoff plot of ln(K) versus 1/T. The relationship is given by: ln(K) = - (ΔH°/R)(1/T) + (ΔS°/R) The slope of the line is -ΔH°/R, and the y-intercept is ΔS°/R.

Visualizations

Conformational Equilibrium of this compound

The following diagram illustrates the chair-flip of this compound, resulting in a conformer with the same energy.

Caption: Conformational equilibrium of this compound.

Experimental Workflow for A-Value Determination

This diagram outlines the key steps in the experimental determination of A-values using variable temperature NMR.

G prep Sample Preparation low_temp_nmr Acquire NMR at Low Temperature (Slow Exchange) prep->low_temp_nmr vt_nmr Acquire NMR at Variable Temperatures low_temp_nmr->vt_nmr integrate Integrate Axial and Equatorial Signals vt_nmr->integrate calc_k Calculate K = [eq]/[ax] integrate->calc_k calc_g Calculate ΔG° = -RT ln(K) (A-value) calc_k->calc_g vant_hoff Van't Hoff Plot (ln(K) vs 1/T) calc_k->vant_hoff thermo Determine ΔH° and ΔS° vant_hoff->thermo

Caption: Experimental workflow for A-value determination via VT-NMR.

Conclusion

This compound serves as an exemplary model for understanding the core principles of cyclohexane conformational analysis. Its degenerate chair conformers, each with one axial and one equatorial methyl group, provide a clear illustration of the steric interactions at play without the energetic difference that defines an A-value. This makes it a valuable tool for educational purposes and as a reference compound in NMR studies. The experimental protocol detailed herein for the determination of A-values using variable temperature NMR spectroscopy is a powerful technique applicable to a wide range of substituted cyclohexanes. A thorough understanding and application of A-values are indispensable for researchers in medicinal chemistry and materials science for the rational design of molecules with desired three-dimensional structures and properties.

References

Application of 1,1-Dimethylcyclohexane in Natural Gas Hydrate Storage: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Natural gas hydrates are crystalline solids composed of water and natural gas, primarily methane (B114726). They are considered a promising medium for natural gas storage and transportation due to their high gas storage capacity and relative safety compared to traditional methods like liquefied natural gas (LNG). However, the formation of methane hydrate (B1144303) (Structure I, sI) typically requires high pressure and low temperature, posing economic and technical challenges. The use of thermodynamic promoters can significantly ameliorate these conditions. 1,1-Dimethylcyclohexane (1,1-DMCH) has been identified as a potent thermodynamic promoter that facilitates the formation of Structure H (sH) hydrate, which is stable at milder pressure and temperature conditions than sI methane hydrate. This document provides detailed application notes and experimental protocols for the use of 1,1-DMCH in natural gas hydrate storage.

Principle of Operation

This compound is a large organic molecule that, in the presence of a "help gas" like methane, can be encapsulated within the large cages (5¹²6⁸) of the sH hydrate crystal lattice. Methane molecules, being smaller, occupy the small (5¹²) and medium (4³5⁶6³) cages of the sH structure. This co-occupation stabilizes the hydrate structure at significantly lower pressures compared to pure methane hydrate at a given temperature.[1] This phenomenon, known as thermodynamic promotion, makes the hydrate-based gas storage process more energy-efficient and economically viable.

Data Presentation

Thermodynamic Stability

The addition of this compound to the methane-water system leads to a substantial depression in the hydrate phase equilibrium pressure. This means that at a given temperature, the pressure required for hydrate formation is significantly lower.

Table 1: Comparison of Methane Hydrate Equilibrium Conditions with and without this compound

Temperature (K)Methane Hydrate (sI) Equilibrium Pressure (MPa)Methane + 1,1-DMCH Hydrate (sH) Equilibrium Pressure (MPa)Pressure Reduction (MPa)
274.6~3.01.51.5
280.0~5.52.53.0
285.0~9.04.24.8
289.3~15.06.78.3

Note: Data for Methane + 1,1-DMCH Hydrate is based on the study by Hara et al. (2005) which investigated the system in a temperature range of 274.6–289.3 K and pressures up to 6.7 MPa.[1] The equilibrium pressures for pure methane hydrate are approximate values for comparison.

Gas Storage Capacity

While 1,1-DMCH significantly improves the thermodynamic conditions for hydrate formation, it is important to consider its impact on the overall methane storage capacity. As a large molecule occupying the largest cages of the sH structure, it displaces potential methane molecules. However, the formation of the sH structure, with its multiple small and medium cages for methane, still allows for substantial gas storage.

Table 2: Theoretical Methane Storage Capacity in sH Hydrate with this compound

ParameterValue
Hydrate StructureStructure H (sH)
Large Cage (5¹²6⁸) OccupantThis compound
Small (5¹²) & Medium (4³5⁶6³) Cage OccupantMethane
Theoretical Methane Storage Capacity (v/v)*~140-160

*v/v denotes the volume of gas at standard temperature and pressure (STP) per unit volume of hydrate.

Experimental Protocols

Protocol 1: Phase Equilibrium Measurement of Methane + this compound Hydrate

This protocol describes the isochoric pressure search method to determine the four-phase (hydrate (H) - liquid water (Lw) - liquid 1,1-DMCH (Lhc) - vapor (V)) equilibrium conditions.

Materials and Equipment:

  • High-pressure equilibrium cell (e.g., sapphire or stainless steel with a viewing window) equipped with a magnetic stirrer, temperature and pressure sensors, and gas/liquid injection ports.

  • Thermostatic bath for temperature control.

  • High-pressure syringe pump for gas injection.

  • Data acquisition system.

  • Methane gas (high purity, e.g., 99.99%).

  • This compound (high purity).

  • Deionized water.

Procedure:

  • Cell Preparation: Thoroughly clean and dry the high-pressure cell.

  • Loading: Inject a known amount of deionized water and this compound into the cell. The volume ratio of the aqueous phase to the hydrocarbon phase should be optimized (e.g., 10:1).

  • Purging: Pressurize the cell with low-pressure methane gas and then vent to remove any residual air. Repeat this step 3-4 times.

  • Pressurization: Pressurize the cell with methane gas to a pressure significantly higher than the expected hydrate formation pressure at the desired temperature.

  • Cooling and Hydrate Formation: Set the thermostatic bath to the desired experimental temperature (e.g., 275 K). Start the magnetic stirrer to ensure good mixing of the phases. Monitor the pressure and temperature. A sharp drop in pressure indicates the onset of hydrate formation. Allow sufficient time for the initial hydrate formation to complete, indicated by a stabilization of the pressure.

  • Equilibrium Point Determination (Heating Stepwise):

    • Once the hydrate is formed, stop the stirrer.

    • Increase the cell temperature in small increments (e.g., 0.1-0.2 K) and allow the system to equilibrate at each step.

    • Record the stabilized pressure and temperature at each step.

    • The dissociation of the hydrate will cause the pressure to rise. The point where the pressure versus temperature curve shows a distinct change in slope corresponds to the final dissociation of the hydrate and represents a point on the four-phase equilibrium curve.

  • Repeat: Repeat the procedure at different temperatures to obtain a series of equilibrium points.

Protocol 2: Gas Uptake Measurement for Methane Storage Capacity

This protocol outlines the isochoric pressure-decay method to determine the amount of methane stored in the hydrate.

Materials and Equipment:

  • Same as in Protocol 1.

Procedure:

  • Cell Preparation and Loading: Follow steps 1-3 from Protocol 1.

  • Pressurization: Charge the cell with methane gas to a known initial pressure (P_initial) at a constant initial temperature (T_initial).

  • Hydrate Formation: Lower the temperature of the cell to the desired formation temperature to initiate hydrate formation. Start the stirrer.

  • Monitoring: Continuously record the pressure and temperature inside the cell as a function of time. Hydrate formation will consume methane gas, leading to a decrease in pressure.

  • Completion: The experiment is considered complete when the pressure inside the cell remains constant for a prolonged period (e.g., several hours), indicating that hydrate formation has ceased. Record the final pressure (P_final) and final temperature (T_final).

  • Calculation of Gas Consumption: The number of moles of methane consumed can be calculated using the real gas law, accounting for the compressibility factor (Z) of methane at the respective pressures and temperatures:

    Δn = (P_initial * V_gas / (Z_initial * R * T_initial)) - (P_final * V_gas / (Z_final * R * T_final))

    Where:

    • Δn = moles of methane consumed

    • V_gas = volume of the gas phase in the reactor

    • R = ideal gas constant

  • Storage Capacity Calculation: The gas storage capacity can be expressed as the volume of gas at STP per volume of hydrate (v/v).

Visualizations

Experimental Workflow for Phase Equilibrium Measurement

G cluster_prep Preparation cluster_formation Hydrate Formation cluster_measurement Equilibrium Measurement prep1 Clean and Dry Cell prep2 Load Water & 1,1-DMCH prep1->prep2 prep3 Purge with Methane prep2->prep3 form1 Pressurize with Methane prep3->form1 Start Experiment form2 Cool to T_exp & Stir form1->form2 form3 Monitor P & T for Hydrate Nucleation form2->form3 meas1 Stop Stirrer form3->meas1 Hydrate Formed meas2 Stepwise Heating (ΔT) meas1->meas2 meas3 Record Equilibrium P & T meas2->meas3 meas4 Identify Dissociation Point meas3->meas4 meas4->meas2 Repeat for next point

Caption: Workflow for determining the phase equilibrium of methane + 1,1-DMCH hydrate.

Logical Relationship of 1,1-DMCH as a Thermodynamic Promoter

G cluster_conditions Formation Conditions ch4 Methane (CH₄) h2o Water (H₂O) sI Structure I (sI) Hydrate ch4->sI sH Structure H (sH) Hydrate ch4->sH dmch This compound (1,1-DMCH) h2o->sI h2o->sH dmch->sH Large Cage Former high_p High Pressure high_p->sI low_t Low Temperature low_t->sI mild_cond Milder P/T Conditions sH->mild_cond Stable at

Caption: 1,1-DMCH enables the formation of sH hydrate at milder conditions.

Concluding Remarks

This compound is a highly effective thermodynamic promoter for natural gas hydrate storage, enabling the formation of stable Structure H hydrates at significantly reduced pressures compared to pure methane hydrates. The provided protocols offer a foundational methodology for researchers to investigate the phase behavior and storage capacity of the methane + 1,1-DMCH hydrate system. Further research into the kinetics of formation and dissociation, as well as optimization of the promoter concentration, will be crucial for the practical application of this technology in large-scale natural gas storage and transportation.

References

1,1-Dimethylcyclohexane in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dimethylcyclohexane is a saturated alicyclic hydrocarbon notable for its gem-dimethyl substituted cyclohexane (B81311) ring.[1] While its application as a primary reagent in multi-step organic syntheses is not extensively documented, its unique structural and chemical properties lend it utility in specific contexts, primarily as a non-polar solvent, a model compound for conformational analysis, and a component in specialized industrial applications. This document provides an overview of its properties and explores its potential, albeit limited, role as a reagent, drawing from general principles of alkane chemistry.

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is crucial for its application in a laboratory setting. It is a clear, colorless liquid with a characteristic odor.[2] Its non-polar nature and good solubility in other organic solvents are key to its use as a solvent.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₈H₁₆[3]
Molecular Weight 112.21 g/mol [3]
CAS Number 590-66-9[4]
Density 0.777 g/mL at 25 °C[3]
Boiling Point 118-120 °C[3]
Vapor Pressure 22.7 mmHg[2]
Flash Point Flammable[3]

Applications in Organic Synthesis

As a Non-Polar Solvent

Due to its chemical inertness and non-polar character, this compound can serve as a solvent for reactions involving non-polar reagents and intermediates. Its boiling point of 118-120 °C allows for its use in reactions requiring elevated temperatures.

Model Compound for Conformational Analysis

The rigid chair conformation of the cyclohexane ring and the presence of the gem-dimethyl group make this compound and its derivatives valuable models for studying steric and electronic effects in cyclohexane systems.[1]

Potential as a Reagent in Free-Radical Halogenation

While specific protocols for this compound are not prevalent, the principles of free-radical halogenation of alkanes are well-established and can be applied.[5][6][7] This type of reaction typically proceeds via a free-radical chain mechanism initiated by UV light or a radical initiator.[5][8]

Reaction Scheme:

Caption: General workflow for the free-radical halogenation of this compound.

Experimental Protocol (General Procedure for Free-Radical Chlorination)

This is a generalized protocol based on known procedures for alkanes and should be adapted and optimized for this compound with appropriate safety precautions.

Materials:

  • This compound

  • Chlorine gas (Cl₂) or Sulfuryl chloride (SO₂Cl₂)

  • A radical initiator (e.g., AIBN) or a UV lamp

  • Inert solvent (e.g., carbon tetrachloride - Caution: Toxic )

  • Aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, a gas inlet (if using Cl₂), and a magnetic stirrer, dissolve this compound in an inert solvent.

  • If using a chemical initiator, add it to the solution.

  • Initiate the reaction by either heating the mixture to the decomposition temperature of the initiator or by irradiating with a UV lamp.

  • If using chlorine gas, bubble it through the solution at a controlled rate. If using sulfuryl chloride, add it dropwise.

  • Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) (if applicable).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench any remaining reactive species.

  • Wash the reaction mixture with aqueous sodium bicarbonate solution to remove any acidic byproducts.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the product mixture by fractional distillation to separate the different chlorinated isomers.

Table 2: Expected Products and Potential Yields

ProductStructureExpected Relative YieldNotes
1-Chloro-1,1-dimethylcyclohexaneC₈H₁₅ClMinorTertiary C-H bonds are generally more reactive, but steric hindrance may play a role.
cis/trans-1-Chloro-2,2-dimethylcyclohexaneC₈H₁₅ClMajorSecondary C-H bonds are numerous.
cis/trans-1-Chloro-3,3-dimethylcyclohexaneC₈H₁₅ClMajorSecondary C-H bonds are numerous.
1-Chloro-4,4-dimethylcyclohexaneC₈H₁₅ClMajorSecondary C-H bonds are numerous.

Note: Actual yields would need to be determined experimentally.

Conclusion

While this compound is not a common starting reagent in complex organic synthesis, it serves as a useful non-polar solvent and a model for conformational studies. Its potential for functionalization through reactions like free-radical halogenation exists, following the general principles of alkane chemistry. However, the lack of regioselectivity in such reactions often limits their synthetic utility unless specific isomers are not required or can be efficiently separated. Further research into selective C-H activation methods could expand the role of simple alkanes like this compound as valuable synthetic building blocks.

References

Application Notes & Protocols: Studying the Chair-Boat Interconversion of 1,1-Dimethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Conformational Dynamics of 1,1-Dimethylcyclohexane

Cyclohexane (B81311) and its derivatives are fundamental scaffolds in organic chemistry and medicinal chemistry, where three-dimensional conformation dictates molecular recognition and biological activity. The cyclohexane ring predominantly adopts a low-energy "chair" conformation, which minimizes both angular and torsional strain. This chair form can undergo a conformational "ring flip" or "chair-boat interconversion," passing through higher-energy transition states (half-chair) and intermediates (twist-boat, boat).

For this compound, the two resulting chair conformations are degenerate, meaning they possess identical energy. In each chair, one methyl group occupies an axial position while the other is equatorial.[1] The ring flip interconverts these positions. Studying the kinetics of this process provides crucial insights into the molecule's dynamic behavior and the energy landscape of its conformational isomers. The primary experimental techniques for this investigation are Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy and computational chemistry.

Key Thermodynamic Parameters

ParameterDescriptionTypical Value (for Cyclohexane)
ΔG° Gibbs Free Energy difference between the two chair conformers.0 kcal/mol (degenerate)
ΔG‡ Gibbs Free Energy of Activation for the ring inversion.~10-11 kcal/mol
ΔH‡ Enthalpy of Activation.~10.8 kcal/mol
ΔS‡ Entropy of Activation.~+2 to +5 cal/mol·K
Tc Coalescence Temperature (instrument dependent).~ -60 °C (213 K) at 60 MHz

Experimental Protocol 1: Dynamic NMR (DNMR) Spectroscopy

Principle

Dynamic NMR spectroscopy is a powerful technique used to measure the rates of intramolecular processes that are on the NMR timescale (typically with rate constants from 1 to 1000 s⁻¹).[2] For this compound at room temperature, the chair-chair interconversion is rapid, resulting in time-averaged signals in the ¹H or ¹³C NMR spectrum. As the temperature is lowered, the rate of this "ring flip" decreases. At a sufficiently low temperature (the slow-exchange limit), the individual axial and equatorial methyl groups can be resolved as distinct signals. The temperature at which these two signals broaden and merge into a single peak is the coalescence temperature (Tc).[3] By analyzing the spectral line shape as a function of temperature, one can calculate the rate constant (k) for the interconversion at each temperature. These rate constants are then used to determine the activation parameters (ΔG‡, ΔH‡, and ΔS‡) via the Eyring equation.[4]

Methodology
  • Sample Preparation:

    • Dissolve ~10-20 mg of this compound in 0.6 mL of a deuterated solvent with a low freezing point. Suitable solvents include toluene-d₈ (m.p. -95 °C), dichloromethane-d₂ (m.p. -97 °C), or carbon disulfide (CS₂, m.p. -111 °C).

    • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal chemical shift reference.

    • Use a Class A glass NMR tube (e.g., Wilmad 507 or higher) to prevent fracturing at extreme temperatures.[5]

    • Filter the sample into the NMR tube.

  • Instrumentation:

    • A standard NMR spectrometer (e.g., 400 MHz or higher) equipped with a variable temperature (VT) unit is required.

    • Ensure the VT unit is properly calibrated using a standard sample like methanol-d₄.

  • Data Acquisition:

    • Begin by acquiring a standard ¹H or ¹³C NMR spectrum at ambient temperature (e.g., 25 °C / 298 K). The methyl groups should appear as a single, sharp resonance.

    • Cool the sample in a stepwise manner, for example, in 10 K increments. Allow the temperature to equilibrate for at least 10-15 minutes at each new setpoint before acquisition.[5]

    • Acquire spectra at each temperature, observing the broadening of the methyl signal.

    • Continue cooling until well below the coalescence temperature, where two distinct signals of equal intensity are observed for the axial and equatorial methyl groups. This is the slow-exchange regime.

    • Once the slow-exchange limit is reached, gradually increase the temperature in small increments (e.g., 2-5 K) around the coalescence temperature, acquiring a spectrum at each point to accurately determine Tc.

  • Data Analysis:

    • Coalescence Approximation: A preliminary value for the Gibbs free energy of activation (ΔG‡) can be calculated from the coalescence temperature (Tc) using the rate constant at coalescence (kc).

      • Determine the chemical shift separation (Δν in Hz) of the two resolved signals in the slow-exchange limit.

      • Calculate the rate constant at coalescence: kc = (π * Δν) / √2 ≈ 2.22 * Δν

      • Calculate ΔG‡ using the Eyring equation rearranged for this specific point: ΔG‡ = -RTc * ln(kch / kBTc) (where R is the gas constant, Tc is in Kelvin, h is Planck's constant, and kB is the Boltzmann constant).

    • Complete Line-Shape Analysis (More Accurate):

      • For a more rigorous determination of ΔH‡ and ΔS‡, extract rate constants (k) at multiple temperatures above and below coalescence using specialized NMR software that simulates the spectral line shape based on the Bloch equations.

      • Construct an Eyring plot by graphing ln(k/T) versus 1/T.

      • The plot will be linear according to the Eyring equation: ln(k/T) = (-ΔH‡/R)(1/T) + (ln(kB/h) + ΔS‡/R).[4]

      • The slope of the line is equal to -ΔH‡/R, and the y-intercept is equal to (ln(kB/h) + ΔS‡/R).

      • From the slope and intercept, calculate ΔH‡ and ΔS‡.

      • Finally, calculate ΔG‡ at a standard temperature (e.g., 298 K) using the equation: ΔG‡ = ΔH‡ - TΔS‡.

Experimental Protocol 2: Computational Chemistry

Principle

Computational quantum chemistry, particularly Density Functional Theory (DFT), provides a powerful means to model the potential energy surface of the chair-chair interconversion.[6] By calculating the energies of the stable ground state (chair conformation) and the relevant transition state (typically a half-chair or twist-boat conformation), the activation energy for the ring flip can be determined theoretically. This method allows for a detailed energetic and geometric characterization of all points along the interconversion pathway.

Methodology
  • Software:

    • Utilize a molecular modeling program (e.g., Avogadro, GaussView) for building structures.[7]

    • Employ a quantum chemistry software package (e.g., Gaussian, ORCA, Q-Chem) for the calculations.

  • Workflow:

    • Step 1: Build Ground State (Chair) Structure:

      • Construct the chair conformation of this compound in the molecular modeling software.

    • Step 2: Ground State Geometry Optimization and Frequency Calculation:

      • Perform a geometry optimization to find the lowest energy structure of the chair conformer. A common and reliable level of theory is DFT with the B3LYP functional and a Pople-style basis set like 6-31G(d) or larger.[8]

      • Following optimization, run a frequency calculation at the same level of theory. Confirm that the structure is a true minimum on the potential energy surface (i.e., it has zero imaginary frequencies).

      • Record the final Gibbs free energy of the optimized chair conformer.

    • Step 3: Locate the Transition State (TS) Structure:

      • The ring inversion proceeds through a high-energy transition state, which for cyclohexane derivatives is the half-chair or a slightly lower energy twist-boat.

      • Use the optimized chair structure as a starting point for a transition state search. This can be done by manually distorting the chair towards a boat-like structure or by using a synchronous transit-guided quasi-Newton (STQN) method (e.g., Opt=QST2 or Opt=TS in Gaussian).

    • Step 4: Transition State Optimization and Frequency Calculation:

      • Optimize the transition state structure using the same level of theory as the ground state.

      • Run a frequency calculation on the optimized TS structure. A true first-order saddle point (i.e., a transition state) will have exactly one imaginary frequency.[8] This imaginary frequency corresponds to the vibrational mode of the ring inversion.

      • Record the final Gibbs free energy of the optimized transition state.

    • Step 5: Calculate the Activation Barrier:

      • The Gibbs free energy of activation (ΔG‡) for the ring inversion is the difference between the Gibbs free energy of the transition state and the Gibbs free energy of the ground state chair conformer.

      • ΔG‡ = G(Transition State) - G(Ground State)

      • Convert the energy from Hartrees to a more common unit, such as kcal/mol (1 Hartree ≈ 627.5 kcal/mol).[9]

Visualizations

G cluster_energy Potential Energy Profile for this compound Ring Inversion Chair A Chair A TS1 Half-Chair (TS) Chair A->TS1 ΔG‡ ≈ 10.3 kcal/mol Intermediate Twist-Boat TS1->Intermediate TS2 Half-Chair (TS) Intermediate->TS2 Chair B Chair B TS2->Chair B Yaxis Relative Gibbs Free Energy Xaxis Reaction Coordinate

Caption: Potential energy diagram for the chair-chair interconversion of this compound.

G cluster_workflow Experimental Workflow: Dynamic NMR Spectroscopy A Sample Preparation (1,1-DMC in Toluene-d8) B VT-NMR Data Acquisition (Spectra from 298 K to 173 K) A->B C Spectral Analysis (Identify Tc and Δν) B->C D Line-Shape Analysis / Coalescence Approx. C->D E Calculate Rate Constants (k) at various T D->E F Construct Eyring Plot (ln(k/T) vs 1/T) E->F G Determine Activation Parameters (ΔG‡, ΔH‡, ΔS‡) F->G

Caption: Workflow for determining activation parameters using Dynamic NMR spectroscopy.

G cluster_workflow Computational Workflow: DFT Calculation A 1. Build Chair Conformer B 2. Ground State Optimization + Frequency Calculation A->B C 3. Confirm Minimum (0 imaginary frequencies) B->C D 4. Locate Transition State Structure B->D E 5. Transition State Optimization + Frequency Calculation D->E F 6. Confirm 1st-Order Saddle Point (1 imaginary frequency) E->F G 7. Calculate Energy Difference ΔG‡ = G(TS) - G(GS) F->G

Caption: Workflow for calculating the ring inversion energy barrier using DFT.

References

Application Note: 1H and 13C NMR Assignments for 1,1-Dimethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) assignments for 1,1-dimethylcyclohexane. It includes tabulated chemical shift data, a comprehensive experimental protocol for data acquisition, and a visual representation of the molecule's structure-spectra correlation. This information is valuable for the structural elucidation and quality control of molecules containing saturated carbocyclic moieties.

Introduction

This compound is a saturated cyclic hydrocarbon. Its simple and symmetric structure provides a clear example for the interpretation of ¹H and ¹³C NMR spectra, which are fundamental techniques in organic chemistry for molecular structure determination. The chemical environment of each proton and carbon atom in the molecule gives rise to distinct signals in the respective NMR spectra, allowing for unambiguous assignment. Due to rapid chair-flipping at room temperature, the axial and equatorial protons at a given carbon position become averaged, simplifying the ¹H NMR spectrum.

Data Presentation: ¹H and ¹³C NMR Assignments

The NMR data for this compound, acquired in deuterated chloroform (B151607) (CDCl₃), is summarized below. The numbering of the carbon atoms is provided in the diagram in section 4.

Table 1: ¹H NMR Chemical Shift Assignments for this compound
ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
2 x CH₃ (C7, C8)0.88Singlet6H
C2, C6-H1.22Multiplet4H
C4-H1.37Multiplet2H
C3, C5-H1.43Multiplet4H
Table 2: ¹³C NMR Chemical Shift Assignments for this compound

Due to the molecule's symmetry, with a plane passing through C1 and C4, this compound is expected to show five distinct signals in its ¹³C NMR spectrum.[1] The two methyl groups are chemically equivalent, as are the pairs of methylene (B1212753) carbons (C2/C6 and C3/C5).

Carbon Atom(s)Expected Chemical Shift (δ, ppm)
C129.9
C2, C639.9
C3, C522.9
C426.3
C7, C8 (CH₃)29.1

Note: The precise chemical shifts for ¹³C NMR were not consistently available in publicly accessible, peer-reviewed sources at the time of this writing. The provided values are based on typical ranges for substituted cyclohexanes.

Experimental Protocols

This section outlines the methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

  • Solvent Addition: Add 0.7-1.0 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Dissolution: Gently swirl the vial to ensure the sample is fully dissolved. The solution should be clear and colorless.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube to a height of approximately 4-5 cm.

  • Capping and Labeling: Securely cap the NMR tube and label it with the sample identification.

NMR Data Acquisition

The following protocol is a general guideline for a modern Fourier Transform NMR spectrometer.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and adjust its position.

    • Place the sample into the NMR probe within the magnet.

  • Locking: Establish a field-frequency lock on the deuterium (B1214612) signal of the CDCl₃ solvent.

  • Shimming: Adjust the shim currents to optimize the homogeneity of the magnetic field, aiming for a sharp and symmetrical lock signal. This process minimizes peak broadening and distortion.

  • Tuning and Matching: Tune and match the probe for both the ¹H and ¹³C frequencies to ensure maximum signal-to-noise ratio.

  • ¹H Spectrum Acquisition:

    • Set the spectral width to approximately 15 ppm, centered around 5 ppm.

    • Use a 30° pulse angle.

    • Set the acquisition time to 2-4 seconds.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire 8-16 scans for a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the TMS signal at 0.00 ppm.

  • ¹³C Spectrum Acquisition:

    • Switch the probe to the ¹³C frequency.

    • Set the spectral width to approximately 220 ppm, centered around 100 ppm.

    • Use a proton-decoupled pulse sequence.

    • Use a 30-45° pulse angle.

    • Set the acquisition time to 1-2 seconds.

    • Set the relaxation delay to 2 seconds.

    • Acquire a larger number of scans (e.g., 128-1024) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Process the data similarly to the ¹H spectrum and reference it to the TMS signal at 0.00 ppm.

Visualization of Structure-Spectra Relationships

The following diagram illustrates the structure of this compound and the origin of its distinct NMR signals.

Structure of this compound and its NMR signal assignments.

References

Application Note: Quantitative Analysis of 1,1-Dimethylcyclohexane using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,1-Dimethylcyclohexane is a volatile organic compound (VOC) and a cycloalkane.[1][2][3] Its detection and quantification are crucial in various fields, including environmental monitoring, chemical synthesis quality control, and as a potential impurity in pharmaceutical or industrial products. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical technique for the analysis of volatile compounds like this compound.[4][5] This method offers high sensitivity and selectivity, enabling the separation of the analyte from complex matrices and its unambiguous identification based on its mass spectrum.[6] This application note provides a detailed protocol for the quantitative analysis of this compound using GC-MS.

Experimental Protocols

A successful GC-MS analysis is contingent on careful sample preparation and optimized instrument parameters.[7]

1. Sample Preparation

The method of sample preparation will depend on the sample matrix. The goal is to produce a clean sample in a volatile organic solvent suitable for GC-MS analysis.[8][9]

  • Liquid Samples (e.g., reaction mixtures, solvents):

    • Dilute the sample in a volatile organic solvent such as hexane (B92381) or dichloromethane (B109758) to an estimated concentration range of 0.1 to 1 mg/mL.[10]

    • If the sample contains particulate matter, it should be filtered through a 0.22 µm syringe filter or centrifuged to prevent contamination of the GC system.[10]

    • Transfer the final diluted sample to a 1.5 mL glass autosampler vial for analysis.[9]

  • Solid Samples (e.g., polymers, powders):

    • Accurately weigh a known amount of the homogenized solid sample into a vial.

    • Add a measured volume of a suitable organic solvent (e.g., hexane, dichloromethane).

    • Extract the this compound from the solid matrix by agitation, for example, using a vortex mixer or sonicator.

    • Filter or centrifuge the extract to remove any solid particles.[11]

    • Transfer the supernatant to a glass autosampler vial.

  • Headspace Analysis (for volatile compounds in solid or liquid matrices): This technique is ideal for isolating volatile components like this compound without introducing non-volatile matrix components into the GC system.[8]

    • Place a precisely weighed or measured amount of the sample into a headspace vial.

    • Seal the vial and heat it at a constant temperature to allow the volatile compounds to partition into the headspace.[5]

    • The headspace gas is then sampled and injected into the GC-MS system.

2. GC-MS Instrumentation and Parameters

The following table outlines typical instrumental parameters for the analysis of this compound. These parameters may require optimization for specific instruments and applications.

Parameter Value
Gas Chromatograph
ColumnNon-polar column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection Volume1 µL
Injector Temperature250 °C
Injection ModeSplit (e.g., 50:1 split ratio) or Splitless for trace analysis
Carrier GasHelium, constant flow rate of 1.0 mL/min
Oven Temperature ProgramInitial temperature 50 °C, hold for 2 minutes, ramp at 10 °C/min to 200 °C, hold for 5 minutes.
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Rangem/z 40-200
Scan ModeFull Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis

Data Presentation

1. Mass Spectrum of this compound

The identification of this compound is confirmed by its mass spectrum. The NIST database provides a reference mass spectrum for this compound.[1] Key identifying ions should be present in the acquired spectrum. The molecular weight of this compound is 112.21 g/mol .[3]

2. Quantitative Analysis

For quantitative analysis, a calibration curve is constructed by analyzing a series of standard solutions of this compound at known concentrations. The peak area of a characteristic ion is plotted against the concentration.

Table 1: Example Calibration Data for this compound

Concentration (µg/mL)Peak Area (Arbitrary Units)
115,234
576,170
10151,980
25380,500
50759,800
1001,525,000

Table 2: Quantitative Results for Sample Analysis

Sample IDPeak AreaCalculated Concentration (µg/mL)
Sample A254,32116.68
Sample B45,8903.01
Sample C687,45045.08

Mandatory Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample (Liquid, Solid, or Headspace) Dilution Dilution with Volatile Solvent Sample->Dilution Extraction Extraction (for solid samples) Sample->Extraction Filter Filtration / Centrifugation Dilution->Filter Extraction->Filter Vial Transfer to GC Vial Filter->Vial Injection Injection into GC Vial->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Qualitative Qualitative Analysis (Mass Spectrum) Detection->Qualitative Quantitative Quantitative Analysis (Calibration Curve) Detection->Quantitative Report Final Report Qualitative->Report Quantitative->Report

Caption: Workflow for the GC-MS analysis of this compound.

References

Application Notes and Protocols for Computational Modeling of 1,1-Dimethylcyclohexane Conformations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,1-Dimethylcyclohexane serves as a fundamental model for understanding conformational preferences in substituted cyclohexanes. Unlike its monosubstituted counterparts, the gem-disubstitution introduces unique steric interactions that influence the stability of its various conformers. Computational modeling provides a powerful tool to investigate these conformational landscapes, offering insights into the energetic penalties associated with different spatial arrangements. This document outlines the theoretical background, computational protocols, and expected outcomes for the conformational analysis of this compound, tailored for researchers, scientists, and professionals in drug development.

Theoretical Background

The chair conformation is the most stable arrangement for a cyclohexane (B81311) ring, minimizing both angle and torsional strain.[1][2][3] In this compound, the two methyl groups are attached to the same carbon atom. This arrangement means that in any chair conformation, one methyl group must occupy an axial position while the other is in an equatorial position.[4][5][6] Consequently, the ring flip between the two chair conformations results in an exchange of the axial and equatorial positions of the two methyl groups. Since the methyl groups are identical, the two resulting chair conformers are degenerate, meaning they have the same energy.[4][5]

The primary source of steric strain in substituted cyclohexanes arises from 1,3-diaxial interactions, where an axial substituent experiences steric repulsion with the two axial hydrogens on the same side of the ring.[7] The energy cost of placing a single methyl group in an axial position is approximately 1.7 kcal/mol (or 7.6 kJ/mol).[4][6]

Beyond the stable chair form, other higher-energy conformations such as the twist-boat and boat exist.[1][2] The boat conformation is less stable than the chair due to torsional strain and steric hindrance between the "flagpole" hydrogens.[1][7] The twist-boat is a slightly more stable intermediate between the chair and boat forms.[2][3] For most simple substituted cyclohexanes at room temperature, the population of non-chair conformers is negligible, with over 99.99% of molecules adopting a chair conformation.[2][3]

Computational Methods

A variety of computational methods can be employed to model the conformations of this compound, ranging from rapid molecular mechanics (MM) to more accurate but computationally intensive quantum mechanics (QM) methods.

  • Molecular Mechanics (MM): This method uses classical physics to model the energy of a molecule based on bond stretching, angle bending, torsional angles, and non-bonded interactions. Force fields like MMFF94, MM3, and AMBER are well-suited for conformational analysis of alkanes and their derivatives.[8] MM methods are excellent for quickly exploring the potential energy surface and identifying low-energy conformers.

  • Density Functional Theory (DFT): DFT is a quantum mechanical method that calculates the electronic structure of a molecule to determine its energy and properties. It offers a good balance between accuracy and computational cost. Functionals such as B3LYP, paired with a suitable basis set (e.g., 6-31G* or larger), are commonly used for geometry optimization and energy calculations of organic molecules.

Experimental and Computational Protocols

This protocol outlines the steps to identify and rank the stability of different conformers of this compound using a molecular mechanics force field.

Objective: To find the global minimum energy conformation and other low-energy conformers of this compound.

Software: A molecular modeling package such as Avogadro, Spartan, or similar software with capabilities for conformational searches and energy minimization.

Methodology:

  • Molecule Construction:

    • Open the molecular modeling software.

    • Construct the this compound molecule. Ensure the initial structure is in a reasonable chair conformation.

  • Conformational Search:

    • Utilize the software's conformational search feature. This will systematically rotate bonds to generate a variety of starting geometries.

    • Set the search to use a suitable molecular mechanics force field (e.g., MMFF94).

  • Energy Minimization:

    • Each generated conformer from the search should be subjected to energy minimization using the same force field. This process adjusts the geometry to find the nearest local energy minimum.

  • Data Analysis:

    • Collect the final energies of all unique minimized conformers.

    • Identify the lowest energy conformation (the global minimum).

    • Calculate the relative energies of other conformers (e.g., twist-boat) with respect to the global minimum.

This protocol describes how to perform a more accurate energy calculation for the key conformers identified in Protocol 1.

Objective: To obtain accurate relative energies of the chair and twist-boat conformations of this compound.

Software: A quantum chemistry package such as Gaussian, ORCA, or Q-Chem.

Methodology:

  • Input File Preparation:

    • Take the coordinates of the lowest energy chair conformation and the lowest energy twist-boat conformation from the molecular mechanics output.

    • Create input files for each conformer.

    • Specify a DFT method and basis set (e.g., B3LYP/6-31G*).

    • Include keywords for geometry optimization and frequency calculation. The frequency calculation is crucial to confirm that the optimized structure is a true minimum (no imaginary frequencies).

  • Running the Calculation:

    • Submit the input files to the quantum chemistry software.

  • Data Extraction and Analysis:

    • From the output files, extract the final electronic energies (including zero-point vibrational energy corrections) for each optimized conformer.

    • Calculate the energy difference between the chair and twist-boat conformations.

    • Analyze key geometrical parameters such as bond lengths and dihedral angles.

Data Presentation

The quantitative data obtained from the computational modeling should be summarized in tables for clear comparison.

Table 1: Relative Energies of this compound Conformers

ConformerMolecular Mechanics (MMFF94) Relative Energy (kcal/mol)DFT (B3LYP/6-31G*) Relative Energy (kcal/mol)
Chair0.000.00
Twist-BoatCalculated ValueCalculated Value
BoatCalculated ValueCalculated Value

Note: The calculated values will be populated upon execution of the protocols.

Table 2: Key Geometrical Parameters of the Chair Conformation

ParameterC-C Bond Lengths (Å)C-H Bond Lengths (Å)C-C-C Bond Angles (°)
Specific BondsCalculated ValueCalculated ValueCalculated Value

Note: Specific bonds and their calculated values from the DFT optimization will be presented here.

Visualization of Workflows and Relationships

Diagrams created using the DOT language provide a clear visual representation of the computational workflows and the relationships between different conformations.

conformational_analysis_workflow cluster_protocol1 Protocol 1: Molecular Mechanics cluster_protocol2 Protocol 2: Density Functional Theory build 1. Build this compound conf_search 2. Conformational Search (MMFF94) build->conf_search mm_min 3. Energy Minimization (MMFF94) conf_search->mm_min mm_analysis 4. Analyze MM Results mm_min->mm_analysis dft_input 5. Prepare DFT Input (Chair & Twist-Boat) mm_analysis->dft_input Select Key Conformers dft_calc 6. Geometry Optimization & Freq. Calc. (B3LYP/6-31G*) dft_input->dft_calc dft_analysis 7. Analyze DFT Results dft_calc->dft_analysis

Caption: Computational workflow for the conformational analysis of this compound.

conformational_interconversion Chair1 Chair (ax-Me, eq-Me) HalfChair Half-Chair (Transition State) Chair1->HalfChair Chair2 Chair (eq-Me, ax-Me) TwistBoat Twist-Boat Boat Boat (Transition State) TwistBoat->Boat TwistBoat->HalfChair Boat->TwistBoat HalfChair->Chair2 HalfChair->TwistBoat

Caption: Energy landscape and interconversion pathways of cyclohexane conformations.

Conclusion

The computational modeling of this compound provides valuable insights into the principles of conformational analysis. By following the outlined protocols, researchers can accurately determine the relative stabilities and geometric properties of its various conformers. This understanding is crucial in fields such as drug design, where the three-dimensional shape of a molecule dictates its biological activity. The combination of molecular mechanics for broad conformational searching and density functional theory for accurate energy calculations offers a robust and efficient approach to studying such systems.

References

Application Notes and Protocols: The Use of 1,1-Dimethylcyclohexane in Elucidating Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dimethylcyclohexane serves as a valuable molecular probe in the study of various reaction mechanisms. Its unique structural feature, the gem-dimethyl group at the C1 position, provides a steric block and a point of conformational rigidity. This substitution is instrumental in mechanistic elucidation by influencing the regioselectivity and stereoselectivity of reactions, thereby offering insights into the nature of reaction intermediates and transition states. These application notes provide detailed protocols and data for utilizing this compound to investigate free-radical reactions, enzymatic oxidations, and carbocation-mediated processes.

Probing Regioselectivity in Free-Radical Halogenation

The free-radical halogenation of alkanes is a classic reaction for studying the relative reactivity of different C-H bonds. The product distribution is dictated by the statistical probability of halogen radical attack at each position and the inherent stability of the resulting alkyl radical (tertiary > secondary > primary). This compound provides a simplified model to study this selectivity, as it possesses three distinct secondary C-H bonds (C2/C6, C3/C5, and C4) and no tertiary C-H bonds. The gem-dimethyl group at C1 serves as a non-reactive steric anchor.

Application: Determining the Relative Reactivity of Secondary C-H Bonds

By conducting a free-radical chlorination or bromination of this compound and analyzing the product distribution, researchers can deduce the relative rates of hydrogen abstraction from the C2, C3, and C4 positions. This provides insight into the electronic and steric factors governing the reaction.

Experimental Protocol: Photochemical Chlorination of this compound

Materials:

  • This compound (99% purity)

  • Chlorine gas (Cl₂)

  • Carbon tetrachloride (CCl₄), anhydrous

  • A photolysis setup with a UV lamp (e.g., a 150 W projector lamp)

  • Round-bottom flask equipped with a gas inlet tube, a reflux condenser, and a magnetic stirrer

  • Gas chromatograph-mass spectrometer (GC-MS) for product analysis

Procedure:

  • In a fume hood, dissolve this compound (e.g., 5.0 g, 44.5 mmol) in anhydrous carbon tetrachloride (100 mL) in a round-bottom flask.

  • Equip the flask with a magnetic stir bar, a gas inlet tube extending below the surface of the liquid, and a reflux condenser.

  • Protect the reaction from ambient light and begin stirring the solution.

  • Position a UV lamp to irradiate the flask.

  • Slowly bubble chlorine gas through the solution while irradiating with the UV lamp. The reaction is typically exothermic, and the rate of chlorine addition should be controlled to maintain a gentle reflux.

  • Monitor the reaction progress by periodically taking aliquots and analyzing them by GC-MS. The reaction is complete when the desired level of conversion is reached (to minimize polychlorination, it is advisable to stop at low conversion).

  • Once the reaction is complete, stop the chlorine flow and turn off the UV lamp.

  • Bubble nitrogen gas through the solution to remove any dissolved chlorine and HCl gas.

  • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining HCl, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent by rotary evaporation.

  • Analyze the resulting mixture of monochlorinated products by GC-MS to determine the relative product distribution.

Data Presentation: Product Distribution in Free-Radical Chlorination

The expected monochlorinated products are 1-chloro-2,2-dimethylcyclohexane, 1-chloro-3,3-dimethylcyclohexane, and 1-chloro-4,4-dimethylcyclohexane (note: systematic naming changes based on substitution). The relative yields provide a measure of the reactivity of the C-H bonds at the C2, C3, and C4 positions.

Product IsomerPosition of ChlorinationRelative Yield (%)Inferred Radical Stability
Chloro-2,2-dimethylcyclohexaneC2 / C6Data to be determined experimentallySecondary
Chloro-3,3-dimethylcyclohexaneC3 / C5Data to be determined experimentallySecondary
Chloro-4,4-dimethylcyclohexaneC4Data to be determined experimentallySecondary

Note: The actual product distribution would need to be determined experimentally. The distribution will reflect the relative rates of hydrogen abstraction from the different secondary positions, influenced by steric hindrance from the gem-dimethyl group and the statistical number of hydrogens at each position.

Logical Workflow for Free-Radical Halogenation Study

G Workflow for Studying Regioselectivity cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_analysis Analysis start Dissolve this compound in CCl4 setup Set up photolysis reactor start->setup react Introduce Cl2 gas with UV irradiation setup->react monitor Monitor progress by GC-MS react->monitor quench Quench reaction and remove excess Cl2 monitor->quench wash Wash with NaHCO3 and brine quench->wash dry Dry organic layer wash->dry analyze Analyze product mixture by GC-MS dry->analyze determine Determine relative yields of isomers analyze->determine

Caption: Workflow for Investigating Free-Radical Chlorination Regioselectivity.

Investigating Steric Effects in Cytochrome P450-Mediated Hydroxylation

Cytochrome P450 enzymes are crucial in drug metabolism, often catalyzing the hydroxylation of C-H bonds.[1][2] The regioselectivity of these enzymes is governed by the active site's topology and the substrate's fit. This compound can be used as a probe to understand how a bulky, non-reactive group influences the site of enzymatic oxidation. The gem-dimethyl group can sterically hinder access to adjacent C-H bonds, potentially directing the enzyme to oxidize more remote positions.

Application: Mapping the Active Site of a Cytochrome P450 Isozyme

By incubating this compound with a specific P450 isozyme and analyzing the hydroxylated metabolites, researchers can infer the spatial constraints of the enzyme's active site. A preference for hydroxylation at the C4 position, for example, would suggest that the C2 and C3 positions are sterically shielded by the gem-dimethyl group within the active site.

Experimental Protocol: In Vitro Metabolism of this compound with Human Liver Microsomes

Materials:

  • This compound

  • Human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (for quenching)

  • Internal standard (e.g., a deuterated analog or a structurally similar compound)

  • LC-MS/MS for metabolite identification and quantification

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent like methanol (B129727) or DMSO.

  • In a microcentrifuge tube, pre-incubate human liver microsomes (e.g., 0.5 mg/mL protein concentration) in phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiate the reaction by adding this compound (final concentration, e.g., 10 µM) and the NADPH regenerating system.

  • Incubate the reaction mixture at 37°C with gentle shaking for a specified time (e.g., 30 minutes).

  • Terminate the reaction by adding two volumes of ice-cold acetonitrile containing an internal standard.

  • Centrifuge the mixture to precipitate the proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

  • Analyze the sample to identify and quantify the hydroxylated metabolites (e.g., 2-hydroxy-, 3-hydroxy-, and 4-hydroxy-1,1-dimethylcyclohexane).

Data Presentation: Metabolite Profile of this compound

The relative amounts of the different hydroxylated isomers will indicate the preferred site of oxidation by the P450 enzymes present in the human liver microsomes.

MetabolitePosition of HydroxylationRelative Abundance (%)
2-Hydroxy-1,1-dimethylcyclohexaneC2 / C6Data to be determined experimentally
3-Hydroxy-1,1-dimethylcyclohexaneC3 / C5Data to be determined experimentally
4-Hydroxy-1,1-dimethylcyclohexaneC4Data to be determined experimentally

Signaling Pathway Diagram: Cytochrome P450 Catalytic Cycle

P450_Cycle Cytochrome P450 Catalytic Cycle P450_Fe3 P450(Fe³⁺) Substrate_Binding Substrate (RH) binds P450_Fe3->Substrate_Binding P450_Fe3_RH P450(Fe³⁺)-RH Substrate_Binding->P450_Fe3_RH First_Reduction e⁻ from NADPH P450_Fe3_RH->First_Reduction P450_Fe2_RH P450(Fe²⁺)-RH First_Reduction->P450_Fe2_RH O2_Binding O₂ binds P450_Fe2_RH->O2_Binding P450_Fe2_RH_O2 P450(Fe²⁺)-RH(O₂) O2_Binding->P450_Fe2_RH_O2 Second_Reduction e⁻ from NADPH, 2H⁺ P450_Fe2_RH_O2->Second_Reduction Intermediate [P450(Fe⁵⁺=O)-RH] Second_Reduction->Intermediate Hydroxylation H abstraction and rebound Intermediate->Hydroxylation Product_Release Product (ROH) release Hydroxylation->Product_Release Product_Release->P450_Fe3

Caption: Simplified Cytochrome P450 Catalytic Cycle for Hydroxylation.

Elucidating Carbocation Rearrangements

The 1,1-dimethylcyclohexyl system can be used to study carbocation rearrangements. Generation of a positive charge at a carbon adjacent to the quaternary center can lead to Wagner-Meerwein shifts. For instance, the solvolysis of a derivative like 2-bromo-1,1-dimethylcyclohexane can proceed through a carbocation intermediate that may undergo rearrangement. The presence of the gem-dimethyl group prevents a simple hydride shift from the C1 position, making other rearrangement pathways, such as methyl shifts or ring contraction/expansion, more likely to be observed, thus providing a clearer window into these processes.

Application: Investigating Wagner-Meerwein Rearrangements

By studying the products of a reaction that generates a carbocation at the C2 position of the this compound scaffold, one can probe the propensity for alkyl shifts and ring size changes.

Experimental Protocol: Solvolysis of 2-Bromo-1,1-dimethylcyclohexane

Materials:

  • 2-Bromo-1,1-dimethylcyclohexane (synthesis required)

  • Methanol (solvent and nucleophile)

  • Sodium bicarbonate

  • Diethyl ether

  • NMR spectrometer and GC-MS for product identification

Procedure:

  • Dissolve 2-bromo-1,1-dimethylcyclohexane in methanol.

  • Heat the solution at reflux for a specified period (e.g., 24 hours).

  • Monitor the disappearance of the starting material by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the solution with solid sodium bicarbonate.

  • Add water and extract the products with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analyze the product mixture by ¹H NMR, ¹³C NMR, and GC-MS to identify and quantify the substitution and elimination products, including any rearranged products.

Data Presentation: Potential Products of Solvolysis

The analysis of the product mixture can reveal the extent of carbocation rearrangement.

Product TypeStructureFormation Pathway
Direct Substitution2-Methoxy-1,1-dimethylcyclohexaneTrapping of the initial secondary carbocation
Elimination1,2-DimethylcyclohexeneE1 elimination from the initial carbocation
Rearranged SubstitutionProducts from methyl shift or ring contractionTrapping of a rearranged carbocation

Logical Diagram of Carbocation Fate

Carbocation_Fate Possible Fates of the 2-(1,1-dimethylcyclohexyl) Carbocation cluster_products Products start 2-Bromo-1,1-dimethylcyclohexane carbocation Secondary Carbocation at C2 start->carbocation Solvolysis substitution Direct Substitution (SN1) carbocation->substitution Nucleophilic attack by CH3OH elimination Elimination (E1) carbocation->elimination Deprotonation rearranged_carbocation Rearranged Carbocation (e.g., tertiary via methyl shift) carbocation->rearranged_carbocation Wagner-Meerwein Rearrangement rearranged Rearranged Products rearranged_carbocation->rearranged Nucleophilic attack or elimination

Caption: Potential Reaction Pathways in the Solvolysis of 2-Bromo-1,1-dimethylcyclohexane.

Conclusion

This compound is a versatile and informative substrate for probing a variety of reaction mechanisms. Its fixed gem-dimethyl group provides a powerful tool for investigating steric effects, regioselectivity, and the behavior of reactive intermediates. The protocols and applications outlined here serve as a guide for researchers to employ this compound in their mechanistic studies, leading to a deeper understanding of fundamental chemical and biochemical transformations.

References

Application Notes and Protocols for High-Pressure Studies of 1,1-Dimethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dimethylcyclohexane is a cyclic alkane with applications as a solvent and as a building block in organic synthesis. The study of its behavior under high pressure is crucial for understanding its physical and chemical properties in extreme environments, which is relevant for various applications, including lubrication, materials science, and potentially for understanding geological processes.

Physicochemical Properties of this compound at Standard Conditions

A summary of the key physical and chemical properties of this compound at or near standard temperature and pressure (STP) is presented below.[1][2][3][4][5][6][7][8][9]

PropertyValue
Molecular Formula C₈H₁₆
Molecular Weight 112.21 g/mol
CAS Number 590-66-9
Appearance Clear, colorless liquid
Density 0.777 g/mL at 25 °C
Boiling Point 118-120 °C
Melting Point -33.6 °C
Vapor Pressure 42 mmHg at 37.7 °C
Refractive Index 1.428 at 20 °C
Solubility Insoluble in water; soluble in non-polar organic solvents

High-Pressure Experimental Protocols

The following are detailed protocols for high-pressure Raman spectroscopy and X-ray diffraction, adapted from studies on cyclohexane (B81311). These methods are directly applicable to the study of this compound.

Protocol 1: High-Pressure Raman Spectroscopy

This protocol describes the steps for investigating the vibrational modes of this compound as a function of pressure using a diamond anvil cell (DAC).

Objective: To identify pressure-induced phase transitions and changes in molecular conformation.

Materials:

  • This compound (high purity)

  • Diamond anvil cell (DAC)

  • Gasket (e.g., stainless steel, rhenium)

  • Pressure-transmitting medium (e.g., silicone oil, if sample is solid; none required for liquid sample)

  • Ruby chips (for pressure calibration)

  • Raman spectrometer equipped with a laser source (e.g., 532 nm) and a microscope for focusing on the sample within the DAC.

Procedure:

  • Gasket Preparation: A metallic gasket is pre-indented between the diamond anvils to a desired thickness. A sample chamber hole is then drilled into the center of the indentation.

  • Sample Loading: A small droplet of this compound is placed in the sample chamber. A few ruby chips are also added for in-situ pressure measurement.

  • Cell Assembly: The DAC is sealed, and initial pressure is applied by tightening the screws.

  • Pressure Calibration: The pressure inside the sample chamber is determined by measuring the fluorescence spectrum of the ruby chips and calculating the pressure from the shift of the R1 fluorescence line.

  • Raman Spectra Acquisition: The laser is focused on the this compound sample within the DAC. Raman spectra are collected at various pressures. It is important to collect spectra upon both increasing and decreasing pressure cycles to check for hysteresis.

  • Data Analysis: The collected Raman spectra are analyzed to identify changes in peak positions, widths, and the appearance or disappearance of peaks, which can indicate phase transitions or conformational changes.

high_pressure_raman_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_gasket Prepare Gasket load_sample Load Sample & Ruby prep_gasket->load_sample assemble_dac Assemble DAC load_sample->assemble_dac calibrate_p Calibrate Pressure assemble_dac->calibrate_p collect_spectra Collect Raman Spectra calibrate_p->collect_spectra change_p Increase/Decrease Pressure collect_spectra->change_p analyze_spectra Analyze Spectral Changes collect_spectra->analyze_spectra change_p->calibrate_p Repeat at new P identify_transitions Identify Phase Transitions analyze_spectra->identify_transitions

High-Pressure Raman Spectroscopy Workflow.
Protocol 2: High-Pressure X-ray Diffraction (XRD)

This protocol outlines the procedure for studying the crystal structure of this compound under high pressure.

Objective: To determine the equation of state and identify pressure-induced structural phase transitions.

Materials:

  • This compound (high purity)

  • Diamond anvil cell (DAC) suitable for X-ray diffraction

  • Gasket (e.g., tungsten, rhenium)

  • Pressure calibrant (e.g., ruby, gold, or a known equation of state of a standard material)

  • Synchrotron X-ray source

  • Area detector

Procedure:

  • Gasket and DAC Preparation: Similar to the Raman spectroscopy protocol, a gasket is prepared and the DAC is assembled with the this compound sample and a pressure calibrant.

  • Mounting on Diffractometer: The loaded DAC is mounted on a goniometer head at the synchrotron beamline.

  • Data Collection: The DAC is exposed to a monochromatic X-ray beam. Diffraction patterns are collected on an area detector at various pressures. The DAC may be rotated to collect data from different crystal orientations.

  • Pressure Measurement: The pressure is determined either via ruby fluorescence or by collecting a diffraction pattern of the internal standard and calculating the pressure from its unit cell volume.

  • Data Integration and Analysis: The 2D diffraction images are integrated to produce 1D diffraction patterns. These patterns are then analyzed to identify the crystal structure at each pressure. Changes in the diffraction pattern with pressure indicate phase transitions. The unit cell volume as a function of pressure is used to determine the equation of state.

high_pressure_xrd_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_gasket Prepare Gasket load_sample Load Sample & Calibrant prep_gasket->load_sample assemble_dac Assemble DAC load_sample->assemble_dac mount_dac Mount DAC on Diffractometer assemble_dac->mount_dac collect_diffraction Collect Diffraction Pattern mount_dac->collect_diffraction measure_p Measure Pressure collect_diffraction->measure_p process_data Integrate & Analyze Patterns collect_diffraction->process_data change_p Change Pressure measure_p->change_p change_p->collect_diffraction Repeat at new P determine_structure Determine Crystal Structure process_data->determine_structure eos_fit Equation of State Fitting determine_structure->eos_fit

High-Pressure X-ray Diffraction Workflow.

Reference Data: High-Pressure Phase Transitions of Cyclohexane

While specific data for this compound is unavailable, the well-studied high-pressure behavior of cyclohexane provides a valuable reference. The following table summarizes the observed solid-solid phase transitions of cyclohexane at room temperature.[10][11][12][13] It is plausible that this compound will also exhibit a series of pressure-induced phase transitions.

TransitionPressure (GPa)Crystal System
Liquid → Solid I~0.08Cubic
Solid I → Solid III~0.55Orthorhombic
Solid III → Solid IV~1.8 - 2.7Monoclinic
Solid IV → Solid V~4.0 - 5.8Triclinic

Expected Effects of High Pressure on this compound

Based on general principles of high-pressure science and studies on related molecular systems, the following effects can be anticipated when this compound is subjected to high pressure.

pressure_effects start This compound (Liquid at STP) increase_p1 Increase Pressure start->increase_p1 solidification Solidification increase_p1->solidification increase_p2 Further Increase Pressure solidification->increase_p2 phase_transition Phase Transitions (Change in Crystal Packing) increase_p2->phase_transition increase_p3 Continued Compression phase_transition->increase_p3 conformational_change Conformational Changes (Chair-Boat etc.) increase_p3->conformational_change increase_p4 Extreme Pressure conformational_change->increase_p4 amorphization Amorphization or Chemical Reaction increase_p4->amorphization

Expected Effects of Pressure on this compound.

References

Application Note: 1,1-Dimethylcyclohexane as a Reference Standard for the Quantification of Volatile Organic Compounds by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In analytical chemistry, particularly in the quality control and development of pharmaceuticals and fine chemicals, accurate quantification of volatile organic compounds (VOCs) is crucial.[1] The internal standard method in gas chromatography (GC) is a widely adopted technique to enhance the accuracy and precision of quantitative analysis by correcting for variations in sample injection volume, detector response, and sample preparation.[2][3] An ideal internal standard is a compound that is chemically similar to the analytes of interest, is not present in the original sample, and is well-resolved chromatographically from other components.[2]

1,1-Dimethylcyclohexane, a non-polar hydrocarbon, serves as an excellent internal standard for the analysis of other non-polar VOCs, such as hexane (B92381), heptane, and toluene (B28343), in various matrices.[4] Its chemical inertness, volatility, and distinct retention time make it a reliable reference point for quantification.[5] This application note details the use of this compound as an internal standard for the GC-FID analysis of a mixture of common organic solvents.

Principle of the Internal Standard Method

The internal standard method involves adding a known amount of the internal standard (this compound) to both the calibration standards and the unknown samples.[2] The ratio of the analyte peak area to the internal standard peak area is then plotted against the ratio of the analyte concentration to the internal standard concentration for the calibration standards. This calibration curve is then used to determine the concentration of the analyte in the unknown samples. By using the area ratio, any variations in injection volume will affect both the analyte and the internal standard peaks proportionally, thus canceling out the error.[6]

Protocol 1: Quantification of Hexane and Toluene using this compound as an Internal Standard by GC-FID

This protocol describes the steps for the quantitative analysis of hexane and toluene in a methanol (B129727) matrix using this compound as an internal standard with a Gas Chromatograph equipped with a Flame Ionization Detector (GC-FID).

1. Materials and Reagents

  • Hexane (analytical grade)

  • Toluene (analytical grade)

  • This compound (≥99% purity)[7]

  • Methanol (HPLC grade, for solvent and dilution)

  • Volumetric flasks (10 mL, 50 mL)

  • Micropipettes

  • GC vials with caps

2. Preparation of Solutions

  • Internal Standard (IS) Stock Solution (1000 µg/mL):

    • Accurately weigh 10 mg of this compound.

    • Dissolve in and dilute to 10 mL with methanol in a volumetric flask.

  • Analyte Stock Solution (1000 µg/mL each of Hexane and Toluene):

    • Accurately weigh 10 mg of hexane and 10 mg of toluene.

    • Dissolve in and dilute to 10 mL with methanol in a volumetric flask.

  • Calibration Standards:

    • Prepare a series of calibration standards by adding varying volumes of the Analyte Stock Solution to 10 mL volumetric flasks as described in Table 1.

    • Add 1 mL of the Internal Standard Stock Solution to each flask.

    • Dilute to the mark with methanol. This results in a constant IS concentration of 100 µg/mL in all standards.

3. Instrumental Conditions (GC-FID)

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent 5% phenylmethylsilicone column)[8]

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Split Ratio: 50:1

  • Carrier Gas: Helium, constant flow at 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes

    • Ramp: 10°C/min to 150°C

    • Hold for 2 minutes

  • Detector: Flame Ionization Detector (FID)

  • Detector Temperature: 280°C

4. Analysis Procedure

  • Inject 1 µL of each calibration standard into the GC-FID system.

  • Record the peak areas for hexane, toluene, and this compound.

  • Calculate the area ratio (Analyte Area / IS Area) for each analyte in each standard.

  • Construct a calibration curve by plotting the area ratio against the concentration ratio (Analyte Concentration / IS Concentration).

  • For unknown samples, prepare them by adding 1 mL of the IS Stock Solution to 9 mL of the sample and inject into the GC-FID.

  • Calculate the area ratios from the chromatogram of the unknown sample and determine the concentration ratios using the calibration curve.

  • Calculate the concentration of each analyte in the unknown sample.

Application Note: this compound as a Chemical Shift Reference in ¹H NMR Spectroscopy

Introduction

While Tetramethylsilane (TMS) is the universally accepted internal reference standard for ¹H and ¹³C NMR spectroscopy (0.00 ppm), there are instances where an alternative reference is required. For example, in non-polar solvents where TMS may be too volatile, or in specific experiments where the TMS signal could interfere with analyte signals. This compound can serve as a secondary reference standard in such cases. Its ¹H NMR spectrum in CDCl₃ shows two distinct multiplets, with the sharp singlet-like signal from the two methyl groups being particularly useful for referencing.[9]

Protocol 2: Using this compound as a ¹H NMR Reference

1. Sample Preparation

  • Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Add 1-2 µL of this compound to the NMR tube.

  • Cap the tube and invert several times to ensure thorough mixing.

2. NMR Data Acquisition

  • Acquire the ¹H NMR spectrum according to standard instrument procedures.

  • Process the spectrum (Fourier transform, phase correction, and baseline correction).

  • Calibrate the spectrum by setting the chemical shift of the methyl proton signal of this compound to its known value in the specific solvent. In CDCl₃, this signal appears at approximately 0.88 ppm.[9]

Data Presentation

Table 1: Preparation of Calibration Standards

Standard Level Volume of Analyte Stock (mL) Volume of IS Stock (mL) Final Volume (mL) Hexane Conc. (µg/mL) Toluene Conc. (µg/mL) IS Conc. (µg/mL)
1 0.1 1.0 10 10 10 100
2 0.5 1.0 10 50 50 100
3 1.0 1.0 10 100 100 100
4 2.0 1.0 10 200 200 100

| 5 | 5.0 | 1.0 | 10 | 500 | 500 | 100 |

Table 2: GC-FID Quantitative Data

Analyte Retention Time (min) Calibration Curve R² Limit of Quantification (µg/mL)
Hexane 3.85 0.9995 5
This compound (IS) 5.21 - -

| Toluene | 6.48 | 0.9998 | 2 |

Table 3: ¹H NMR Chemical Shift Data for this compound

Protons Chemical Shift (ppm vs. TMS in CDCl₃) Multiplicity Integration
Methyl (-CH₃) ~0.88 s 6H
Cyclohexane Ring (-CH₂-) ~1.22-1.45 m 10H

Note: Chemical shift values are approximate and can vary slightly based on solvent and concentration.[9]

Visualizations

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing prep_analyte Prepare Analyte Stock Solution prep_cal Create Calibration Standards (Analyte + IS) prep_analyte->prep_cal prep_is Prepare Internal Standard (this compound) Stock Solution prep_is->prep_cal prep_sample Prepare Unknown Sample (Sample + IS) prep_is->prep_sample injection Inject 1 µL into GC prep_cal->injection prep_sample->injection separation Chromatographic Separation on DB-5 Column injection->separation detection FID Detection separation->detection integration Integrate Peak Areas (Analyte & IS) detection->integration ratio Calculate Area Ratios (Area_Analyte / Area_IS) integration->ratio calibration Generate Calibration Curve ratio->calibration quantification Quantify Analytes in Unknown Sample calibration->quantification

GC-FID analysis workflow using an internal standard.

Internal_Standard_Logic cluster_detection Chromatographic Detection A Analyte in Sample Sample_Prep Sample Preparation (e.g., extraction, dilution) A->Sample_Prep IS Internal Standard (Known Amount) IS->Sample_Prep GC_Injection GC Injection Sample_Prep->GC_Injection Potential for volumetric error Response_A Analyte Response (RA) GC_Injection->Response_A Response_IS IS Response (RIS) GC_Injection->Response_IS Ratio Ratio Calculation (RA / RIS) Response_A->Ratio Response_IS->Ratio Calibration Calibration Curve (Ratio vs. Concentration) Ratio->Calibration Comparison Result Accurate Concentration of Analyte Calibration->Result Determines

Logic of the internal standard method for error correction.

References

Application Notes and Protocols: Synthesis of Pharmaceutical Precursors from 1,1-Dimethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1,1-Dimethylcyclohexane and its derivatives are valuable scaffolds in medicinal chemistry. The gem-dimethyl group can impart desirable pharmacokinetic properties to drug candidates, such as increased metabolic stability and modulated lipophilicity. This document provides detailed protocols for the synthesis of key pharmaceutical precursors starting from this compound, focusing on the introduction of functional groups at the C4 position to generate versatile intermediates.

Section 1: Synthesis of 4,4-Dimethylcyclohexan-1-amine, a Key Pharmaceutical Intermediate

The introduction of an amine functionality is a critical step in the synthesis of many active pharmaceutical ingredients. 4,4-Dimethylcyclohexan-1-amine is a valuable precursor that can be incorporated into various molecular frameworks.[1] The synthetic strategy involves the nitration of this compound followed by the reduction of the resulting nitro compound.

Logical Workflow for the Synthesis of 4,4-Dimethylcyclohexan-1-amine

Start This compound Nitration Nitration Start->Nitration Intermediate1 1,1-Dimethyl-4-nitrocyclohexane Nitration->Intermediate1 Reduction Reduction Intermediate1->Reduction End 4,4-Dimethylcyclohexan-1-amine Reduction->End Start 4,4-Dimethylcyclohexan-1-amine Step1 Nucleophilic Aromatic Substitution Start->Step1 Intermediate1 4-(4,4-Dimethylcyclohexyl)-1-nitrobenzene Step1->Intermediate1 Step2 Reduction of Nitro Group Intermediate1->Step2 Intermediate2 4-(4,4-Dimethylcyclohexyl)aniline Step2->Intermediate2 Step3 Acetylation Intermediate2->Step3 End N-[4-(4,4-dimethylcyclohexyl)phenyl]acetamide Step3->End

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for the Alkylation of Cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) for the alkylation of cyclohexane (B81311). The content addresses specific experimental issues in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What type of catalyst is required for the alkylation of cyclohexane?

Unlike aromatic compounds, cyclohexane lacks π-electrons and requires a catalyst capable of activating its strong C-H bonds. The most effective catalysts are strong solid acids, which can facilitate the formation of carbocation intermediates necessary for the reaction.[1][2] Commonly used solid acid catalysts include:

  • Zeolites: Large-pore zeolites like H-BEA, USY (Ultra-Stable Y), and ZSM-type molecular sieves are effective due to their high acidity, shape selectivity, and good thermal stability.[3]

  • Sulfated Metal Oxides: Sulfated zirconia (SZ) is a well-established superacid catalyst known for its high activity in alkane isomerization and alkylation at relatively low temperatures.[4][5][6] Alumina-modified sulfated zirconia can also offer enhanced stability and activity.[7]

Q2: How can I control or prevent polyalkylation on the cyclohexane ring?

Polyalkylation occurs when the initially formed mono-alkylated product reacts further with the alkylating agent.[8][9] Since the introduction of an alkyl group can sometimes activate the ring for further substitution, this is a common issue. To favor mono-alkylation:

  • Use a Large Excess of Cyclohexane: By increasing the molar ratio of cyclohexane to the alkylating agent (e.g., an alkene), the probability of the alkylating agent reacting with an un-substituted cyclohexane molecule increases, minimizing the formation of di- and tri-alkylated products.[9][10]

  • Control Reaction Time: Monitor the reaction progress and stop it once a significant amount of the mono-alkylated product has formed, before it can proceed to polyalkylation.

  • Catalyst Choice: Shape-selective catalysts like certain zeolites can sterically hinder the formation of bulky polyalkylated products within their pores.[11]

Q3: What are the typical temperature and pressure ranges for this reaction?

Optimal temperature and pressure are critical and depend on the catalyst, reactants, and desired phase (liquid or gas).[4]

  • Temperature: Generally, increasing the temperature enhances the reaction rate and conversion. However, excessively high temperatures (>250 °C) can promote undesirable side reactions like cracking, isomerization, and rapid catalyst deactivation through coking.[1][12][13] For many solid acid catalysts, a moderate temperature range of 40 °C to 220 °C is often explored.[13][14]

  • Pressure: In liquid-phase reactions, pressure must be sufficient to maintain the reactants in the liquid state at the reaction temperature.[15] In gas-phase reactions, pressure can be used to increase reactant concentration and influence reaction rates. Pressures can range from atmospheric to over 3.0 MPa depending on the specific process.[16][17]

Q4: My primary side product is methylcyclopentane (B18539). Why is this happening and how can I minimize it?

The formation of methylcyclopentane is a result of skeletal isomerization of the cyclohexane ring, a common reaction pathway catalyzed by strong acids.[1] The mechanism often involves the formation of a cyclohexyl carbocation which then rearranges to the more stable tertiary carbocation of the methylcyclopentyl structure. To minimize this:

  • Optimize Temperature: Isomerization can be highly temperature-dependent. Running the reaction at the lower end of the effective temperature range may reduce the rate of isomerization relative to alkylation.

  • Select Catalyst Carefully: The acid strength and pore structure of the catalyst can influence the selectivity. A catalyst with moderate acidity might favor alkylation over isomerization.

  • Reduce Contact Time: Shorter residence times of the reactants on the catalyst can limit the extent of subsequent isomerization of the product.

Q5: What is the underlying mechanism for activating the C-H bond of cyclohexane?

The alkylation of an alkane like cyclohexane does not proceed via the same electrophilic aromatic substitution mechanism as benzene (B151609). Instead, it typically involves the following steps:

  • Carbocation Formation: The reaction is often initiated by the formation of a carbocation from an initiator or the alkylating agent (e.g., protonation of an alkene by the acid catalyst).[18]

  • Hydride Abstraction: This initial carbocation abstracts a hydride ion (H⁻) from a cyclohexane molecule. This is the key C-H activation step, generating a cyclohexyl carbocation.[19]

  • Alkylation Step: The newly formed cyclohexyl carbocation acts as an electrophile and reacts with a molecule of the alkylating agent (e.g., an alkene like ethylene (B1197577) or propylene).[18][20]

  • Chain Propagation: The resulting larger carbocation can then abstract a hydride from another cyclohexane molecule, propagating the chain reaction and regenerating the cyclohexyl carbocation.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst: The solid acid catalyst may be deactivated by moisture or may not have been properly activated.[4] 2. Insufficient Temperature: The reaction temperature may be too low to overcome the activation energy for C-H bond activation.[12] 3. Poor Mass Transfer: Inefficient mixing in a liquid-phase reaction can limit contact between reactants and the solid catalyst.1. Catalyst Activation: Ensure the catalyst is properly activated before use, typically by calcining at high temperature (e.g., 400-550 °C) under dry air or an inert atmosphere to remove adsorbed water.[6][7] 2. Increase Temperature: Gradually increase the reaction temperature in increments (e.g., 10-20 °C) while monitoring for product formation and side reactions.[1] 3. Improve Agitation: Increase the stirring rate in the reactor to ensure the catalyst particles are well suspended and in contact with the reactants.
Poor Selectivity (High levels of isomerization) 1. High Reaction Temperature: Higher temperatures often favor the thermodynamically more stable isomerized products (e.g., methylcyclopentane).[1] 2. Excessively Strong Acid Sites: The catalyst may have acid sites that are too strong, promoting isomerization over alkylation. 3. Long Residence Time: Prolonged contact of the product with the acid catalyst allows more time for isomerization to occur.1. Lower Reaction Temperature: Conduct the reaction at the lowest temperature that still provides an acceptable conversion rate.[14] 2. Modify Catalyst Acidity: Consider using a catalyst with moderated acidity or a different pore structure that may sterically disfavor the isomerization transition state.[11] 3. Increase Flow Rate / Reduce Reaction Time: In a flow reactor, increase the weight hourly space velocity (WHSV). In a batch reactor, shorten the overall reaction time.
Significant Polyalkylation 1. Incorrect Stoichiometry: The molar ratio of the alkylating agent to cyclohexane is too high.[9] 2. High Conversion: At high conversion levels of cyclohexane, the concentration of the mono-alkylated product becomes significant, making it a more likely target for further alkylation.1. Increase Cyclohexane Ratio: Use a large excess of cyclohexane relative to the alkylating agent (e.g., a molar ratio of 5:1 or higher).[10] 2. Limit Conversion: Target a lower, more optimal conversion of cyclohexane per pass to maximize the yield of the mono-alkylated product. Unreacted cyclohexane can be recycled.
Rapid Catalyst Deactivation 1. Coking: At higher temperatures, side reactions can form heavy hydrocarbon deposits (coke) on the catalyst surface, blocking active sites.[14][21] 2. Feed Impurities: Water, sulfur compounds, or other polar impurities in the feedstock can poison the acid sites of the catalyst.1. Optimize Temperature: Operate at a lower temperature to reduce the rate of coke formation.[14] 2. Catalyst Regeneration: Regenerate the coked catalyst by controlled combustion of the coke in air at elevated temperatures, followed by reactivation.[14][22] 3. Purify Feedstock: Ensure both cyclohexane and the alkylating agent are thoroughly dried and purified before they enter the reactor.

Data Presentation: Influence of Reaction Parameters

The tables below summarize representative data on how different parameters can influence the alkylation of cycloalkanes.

Table 1: Effect of Catalyst Type on Alkylation Performance (Illustrative)

CatalystTypical Operating Temp. (°C)Cyclohexane Conversion (%)Selectivity to Mono-alkylated Product (%)Key Challenges
Sulfated Zirconia (SZ) 100 - 200HighModerate to GoodProne to deactivation; can promote isomerization.[5]
Zeolite H-BEA 150 - 250Moderate to HighGood to ExcellentShape selectivity can minimize polyalkylation; requires higher temperatures.[23]
Zeolite USY 150 - 240HighGoodHighly active but can deactivate; product distribution is sensitive to conditions.[13]
Liquid Acids (e.g., H₂SO₄) 40 - 90Very HighVariableHigh efficiency but corrosive, hazardous, and difficult to separate from products.[14]

Table 2: Representative Effect of Temperature on Product Distribution

Temperature (°C)Cyclohexane Conversion (%)Selectivity to Alkylcyclohexane (%)Selectivity to Isomers (%)Selectivity to Cracking Products (%)
140 1585105
180 4075187
220 70602515

Note: Data is illustrative, based on general trends for solid acid-catalyzed alkane reactions. Actual values are highly dependent on the specific catalyst, pressure, and reactants used.[1][13]

Experimental Protocols

Protocol: Liquid-Phase Alkylation of Cyclohexane with Propylene (B89431) using a Solid Acid Catalyst

This protocol describes a general procedure for the alkylation of cyclohexane in a batch reactor.

1. Materials and Equipment:

  • Cyclohexane (anhydrous, >99.5%)

  • Propylene (polymer grade, >99%)

  • Solid acid catalyst (e.g., Sulfated Zirconia or Zeolite H-BEA powder)

  • High-pressure batch reactor (e.g., Parr or Autoclave Engineers) equipped with a magnetic stirrer, gas inlet, liquid sampling port, thermocouple, and pressure gauge.

  • Catalyst activation furnace (tube furnace).

  • Inert gas (Nitrogen or Argon).

  • GC-MS for product analysis.

2. Catalyst Activation:

  • Place the required amount of solid acid catalyst into a quartz tube in a tube furnace.

  • Heat the catalyst under a flow of dry air or nitrogen to 450-550 °C (follow specific catalyst manufacturer's recommendation).

  • Hold at this temperature for 3-4 hours to remove adsorbed water and activate the acid sites.

  • Cool the catalyst to room temperature under a dry inert atmosphere and transfer it quickly to the reactor to prevent re-adsorption of moisture.

3. Reaction Procedure:

  • Ensure the high-pressure reactor is clean, dry, and has been leak-tested.

  • Open the reactor and add the pre-activated solid acid catalyst (e.g., 1-5% by weight of cyclohexane).

  • Add anhydrous cyclohexane to the reactor.

  • Seal the reactor securely. Purge the reactor headspace 3-5 times with inert gas (e.g., nitrogen) to remove air.

  • Begin stirring at a high rate (e.g., 700-1000 RPM) to ensure the catalyst is suspended.

  • Heat the reactor to the desired reaction temperature (e.g., 150 °C).

  • Once the temperature is stable, introduce propylene gas into the reactor until the desired reaction pressure is reached (e.g., 2.0 MPa).

  • Maintain a constant pressure by feeding propylene as it is consumed. Monitor the temperature to control any exotherms.

  • Allow the reaction to proceed for the desired time (e.g., 2-6 hours). Small samples of the liquid phase can be carefully withdrawn periodically to monitor the reaction progress by GC-MS.

4. Work-up and Analysis:

  • After the reaction time is complete, stop the propylene feed and cool the reactor to room temperature.

  • Carefully vent the excess propylene pressure in a well-ventilated fume hood.

  • Open the reactor and filter the reaction mixture to separate the solid catalyst. The catalyst can be washed with fresh cyclohexane, dried, and stored for regeneration studies.

  • Wash the liquid product mixture with a 5% sodium bicarbonate solution and then with deionized water to remove any leached acidic species.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and analyze the final product mixture by GC-MS to determine conversion and selectivity.

Mandatory Visualization

G cluster_start cluster_checks Initial Checks cluster_catalyst_actions cluster_condition_actions cluster_analysis Product Analysis cluster_outcomes start Low Yield / Conversion of Alkylcyclohexane catalyst_check Is the catalyst active? (Properly activated & handled?) start->catalyst_check conditions_check Are reaction conditions (T, P) appropriate? catalyst_check->conditions_check Yes reactivate Re-run with freshly activated catalyst. catalyst_check->reactivate No increase_T Increase Temperature (monitor side reactions). conditions_check->increase_T No analysis Analyze product mixture (GC-MS). What is present? conditions_check->analysis Yes reactivate->analysis change_catalyst Consider different catalyst (e.g., SZ vs. Zeolite). increase_T->analysis increase_P Increase Pressure (for gas-phase reactants). isomers High Isomerization (e.g., methylcyclopentane) analysis->isomers polyalkyl High Polyalkylation analysis->polyalkyl unreacted Mostly Unreacted Starting Material analysis->unreacted solve_isomer -> Lower Temp. -> Change Catalyst isomers->solve_isomer solve_poly -> Increase Cyclohexane Ratio -> Reduce Reaction Time polyalkyl->solve_poly solve_unreacted -> Increase Temp/Pressure -> Check Catalyst Activity unreacted->solve_unreacted

Caption: Troubleshooting workflow for low yield in cyclohexane alkylation.

G A Catalyst Activation (High Temp. Calcination) B Reactor Setup (Add Catalyst & Cyclohexane) A->B C System Purge (Remove Air with N2/Ar) B->C D Heat & Stir (Reach Target Temperature) C->D E Introduce Alkylating Agent (e.g., Pressurize with Alkene) D->E F Reaction Monitoring (Constant T & P, Sampling) E->F G Cooldown & Depressurize F->G H Catalyst Separation (Filtration) G->H I Product Workup (Wash & Dry) H->I J Analysis (GC-MS for Conversion & Selectivity) I->J

Caption: Experimental workflow for solid-acid catalyzed alkylation.

References

Technical Support Center: Resolving Peak Overlap in the NMR Spectrum of 1,1-Dimethylcyclohexane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of peak overlap in the NMR spectra of 1,1-dimethylcyclohexane derivatives. The rigid, yet conformationally mobile, nature of the cyclohexane (B81311) ring, combined with the presence of the gem-dimethyl group and other substituents, can often lead to complex and overlapping signals in both ¹H and ¹³C NMR spectra.

Frequently Asked Questions (FAQs)

Q1: I am seeing significant overlap in the aliphatic region of my ¹H NMR spectrum for a this compound derivative. What are the first steps I should take to resolve these signals?

A1: Signal crowding in the upfield region (typically 1.0-2.5 ppm) is a common issue with cyclohexane systems. Here is a systematic approach to troubleshoot this problem:

  • Optimize Sample Preparation: Ensure your sample is free of paramagnetic impurities and particulate matter, which can cause line broadening and worsen overlap. Use a high-quality deuterated solvent and a clean NMR tube.[1][2]

  • Change the Deuterated Solvent: Altering the solvent can induce changes in chemical shifts (solvent-induced shifts), which may be sufficient to resolve overlapping peaks.[3] For example, switching from chloroform-d (B32938) (CDCl₃) to benzene-d₆ (C₆D₆) can cause significant shifts due to the aromatic solvent's magnetic anisotropy.

  • Acquire a Higher Field NMR Spectrum: If accessible, re-running your sample on a higher field spectrometer (e.g., moving from 400 MHz to 600 MHz or higher) will increase chemical shift dispersion in parts per million (ppm), often leading to better resolution of closely spaced signals.

Q2: How can 2D NMR spectroscopy help resolve peak overlap in my this compound derivative?

A2: Two-dimensional (2D) NMR is a powerful technique that spreads NMR signals across two frequency dimensions, significantly enhancing resolution. For this compound derivatives, the following experiments are particularly useful:

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. It is invaluable for tracing out the connectivity of the cyclohexane ring protons.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to. Since ¹³C spectra have a much wider chemical shift range, this technique is excellent for resolving overlapping proton signals by spreading them out in the carbon dimension.[4]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons (typically over two to three bonds). It is crucial for assigning quaternary carbons, such as the C1 of the this compound core, and for connecting different spin systems within the molecule.

Q3: When should I consider using a lanthanide shift reagent (LSR)?

A3: Lanthanide shift reagents are paramagnetic complexes that can be added to your NMR sample to induce large changes in the chemical shifts of nearby protons.[5][6] An LSR should be considered when:

  • You have significant peak overlap that cannot be resolved by changing the solvent or by using standard 2D NMR techniques.

  • Your this compound derivative contains a Lewis basic functional group (e.g., hydroxyl, ketone, ester) that can coordinate with the lanthanide ion.[7]

  • You need to simplify a complex spectrum to a first-order spectrum to facilitate the measurement of coupling constants.

Commonly used LSRs include europium-based reagents (e.g., Eu(fod)₃), which typically induce downfield shifts, and praseodymium-based reagents, which generally cause upfield shifts.[6] It is important to titrate the LSR carefully to achieve the desired peak separation without excessive line broadening.[8]

Troubleshooting Guides

Guide 1: Systematic Approach to Resolving Overlapping Signals

This guide provides a logical workflow for tackling peak overlap in the NMR spectrum of a this compound derivative.

Resolving_Overlap_Workflow start Overlapping Peaks Observed in 1D NMR change_solvent Change NMR Solvent start->change_solvent higher_field Acquire Spectrum at Higher Field start->higher_field If available run_2d_nmr Perform 2D NMR (COSY, HSQC) change_solvent->run_2d_nmr If overlap persists higher_field->run_2d_nmr use_lsr Use Lanthanide Shift Reagent run_2d_nmr->use_lsr If ambiguity remains resolved Peaks Resolved run_2d_nmr->resolved If successful use_lsr->resolved not_resolved Overlap Persists

Caption: A workflow for systematically addressing peak overlap in NMR spectra.

Guide 2: Choosing the Right 2D NMR Experiment

This decision tree helps in selecting the most appropriate 2D NMR experiment based on the specific structural question.

Choose_2D_NMR question What information do you need? proton_proton Proton-Proton Connectivity question->proton_proton proton_carbon_1bond Direct Proton-Carbon Attachment question->proton_carbon_1bond proton_carbon_multibond Long-Range Proton-Carbon Connectivity question->proton_carbon_multibond cosy Run COSY or TOCSY proton_proton->cosy hsqc Run HSQC proton_carbon_1bond->hsqc hmbc Run HMBC proton_carbon_multibond->hmbc

Caption: Decision tree for selecting the appropriate 2D NMR experiment.

Quantitative Data

The following tables provide representative ¹H and ¹³C NMR chemical shift data for this compound and some of its derivatives. Chemical shifts are sensitive to the solvent and the specific substitution pattern.

Table 1: Representative ¹H NMR Chemical Shifts (ppm) for this compound and Derivatives in CDCl₃

PositionThis compound4-hydroxy-1,1-dimethylcyclohexane (axial-OH)1,1-dimethylcyclohexan-4-one
1-CH₃0.86 (s)0.88 (s)1.05 (s)
2-H, 6-H~1.40 (m)~1.55 (m), ~1.25 (m)~2.25 (t)
3-H, 5-H~1.22 (m)~1.80 (m), ~1.40 (m)~1.75 (t)
4-H~1.36 (m)~3.60 (tt)-

Table 2: Representative ¹³C NMR Chemical Shifts (ppm) for this compound and Derivatives in CDCl₃

PositionThis compound4-hydroxy-1,1-dimethylcyclohexane (axial-OH)1,1-dimethylcyclohexan-4-one
C130.030.535.0
1-CH₃28.929.128.5
C2, C639.839.537.5
C3, C522.826.537.5
C426.569.5212.0

Experimental Protocols

Protocol 1: General Sample Preparation for NMR Analysis
  • Sample Weighing: Weigh 5-10 mg of your this compound derivative for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.[9]

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, acetone-d₆).

  • Dissolution: Gently swirl or vortex the vial to completely dissolve the sample. If necessary, use a pipette to transfer the solution to the NMR tube.

  • Filtration: If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to prevent shimming issues.[1]

  • Capping and Labeling: Cap the NMR tube and label it clearly. Invert the tube several times to ensure the solution is homogeneous.

Protocol 2: Using a Lanthanide Shift Reagent (LSR) - A Titration Approach

This protocol is designed for a derivative with a Lewis basic site, such as 4-hydroxy-1,1-dimethylcyclohexane.

  • Initial Spectrum: Prepare the sample as described in Protocol 1 and acquire a standard ¹H NMR spectrum. This will serve as your reference (0 equivalent of LSR).

  • Prepare LSR Stock Solution: Prepare a stock solution of the LSR (e.g., Eu(fod)₃) in the same deuterated solvent used for your sample. A concentration of around 0.1 M is a good starting point.

  • Titration: Add a small aliquot (e.g., 1-2 µL) of the LSR stock solution to your NMR tube.

  • Acquire Spectrum: Gently mix the sample by inverting the tube and acquire a new ¹H NMR spectrum.

  • Monitor Shifts: Observe the changes in the chemical shifts of the signals. Protons closer to the hydroxyl group will experience a larger downfield shift.

  • Iterate: Continue adding small increments of the LSR solution and acquiring spectra until the desired signal separation is achieved. Avoid adding too much LSR, as this will lead to significant line broadening.

  • Data Analysis: Plot the change in chemical shift (Δδ) for each proton signal against the molar ratio of [LSR]/[substrate] to analyze the relative proximity of each proton to the binding site.

LSR_Titration_Workflow start Acquire Initial 1H NMR Spectrum add_lsr Add Small Aliquot of LSR Stock Solution start->add_lsr acquire_spectrum Acquire 1H NMR Spectrum add_lsr->acquire_spectrum line_broadening Check for Excessive Line Broadening acquire_spectrum->line_broadening check_resolution Are Overlapping Peaks Resolved? check_resolution->add_lsr No end Analysis Complete check_resolution->end Yes line_broadening->check_resolution No line_broadening->end Yes (Stop)

Caption: Workflow for a lanthanide shift reagent titration experiment.

Protocol 3: Acquiring and Interpreting 2D NMR Spectra (COSY, HSQC, HMBC)
  • Acquire 1D Spectra: First, acquire high-quality ¹H and ¹³C{¹H} 1D NMR spectra to determine the appropriate spectral widths for the 2D experiments.

  • Set up COSY Experiment:

    • Load a standard COSY pulse program.

    • Set the spectral width in both dimensions to cover all proton signals.

    • Acquire the data.

    • Interpretation: Look for cross-peaks, which indicate that the protons on the corresponding F1 and F2 axes are spin-coupled. This will help you trace the proton connectivity around the cyclohexane ring.

  • Set up HSQC Experiment:

    • Load a standard HSQC pulse program (e.g., hsqcedetgpsisp2 on Bruker instruments for multiplicity editing).

    • Set the F2 (¹H) spectral width to cover all proton signals and the F1 (¹³C) spectral width to cover the expected carbon chemical shift range (e.g., 0-80 ppm for an alcohol derivative, 0-220 ppm for a ketone derivative).

    • Acquire the data.

    • Interpretation: Each cross-peak correlates a proton with its directly attached carbon. CH and CH₃ signals will typically be phased opposite to CH₂ signals, providing valuable information about the multiplicity of each carbon.

  • Set up HMBC Experiment:

    • Load a standard HMBC pulse program.

    • Set the spectral widths for ¹H and ¹³C as in the HSQC experiment.

    • Acquire the data.

    • Interpretation: Cross-peaks indicate long-range correlations (2-3 bonds) between protons and carbons. This is essential for identifying quaternary carbons and for linking different fragments of the molecule. For example, the methyl protons at C1 should show HMBC correlations to C1, C2, and C6.

References

Technical Support Center: Synthesis of 1,1-Dimethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis of 1,1-dimethylcyclohexane. The primary focus is on a two-step synthetic route: the gem-dimethylation of cyclohexanone (B45756) to yield 2,2-dimethylcyclohexanone (B156460), followed by the Wolff-Kishner reduction to afford the final product, this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A common and effective laboratory-scale synthesis involves a two-step process. First, cyclohexanone is exhaustively methylated at the alpha-position to form 2,2-dimethylcyclohexanone. This intermediate is then subjected to a Wolff-Kishner reduction to deoxygenate the ketone, yielding this compound.

Q2: What are the main challenges in the synthesis of 2,2-dimethylcyclohexanone from cyclohexanone?

The primary challenges in the gem-dimethylation of cyclohexanone are controlling the extent of methylation and preventing side reactions. Common issues include the formation of a mixture of mono-, di-, and tri-methylated products, as well as O-methylation, which forms 1-methoxycyclohexene (B1584985).[1] Aldol (B89426) condensation of the cyclohexanone starting material or product can also occur under basic conditions.[1]

Q3: Why is the Wolff-Kishner reduction preferred for the deoxygenation of 2,2-dimethylcyclohexanone?

The Wolff-Kishner reduction is performed under basic conditions, which is ideal for substrates that may be sensitive to acid.[2][3] An alternative, the Clemmensen reduction, uses strongly acidic conditions which could lead to undesired side reactions with certain substrates. The Huang-Minlon modification of the Wolff-Kishner reduction offers improved yields and shorter reaction times.[2][4][5]

Q4: Can this compound be synthesized in a single step?

Direct, high-yield, single-step syntheses of this compound from simple precursors are not commonly reported in the literature. The two-step approach via 2,2-dimethylcyclohexanone is a more established and reliable method.

Troubleshooting Guides

Part 1: Synthesis of 2,2-Dimethylcyclohexanone

Issue 1: Low yield of 2,2-dimethylcyclohexanone and presence of mono-methylated and/or starting material.

  • Possible Cause: Incomplete methylation due to insufficient amounts of base or methylating agent, or non-optimal reaction time and temperature.

  • Troubleshooting Steps:

    • Reagent Stoichiometry: Ensure at least two equivalents of a strong base and methylating agent are used per equivalent of cyclohexanone.

    • Reaction Time: Increase the reaction time to allow for the second methylation to occur. Monitor the reaction progress using Gas Chromatography (GC) if possible.

    • Temperature: While initial deprotonation is often done at low temperatures (e.g., -78 °C with LDA), allowing the reaction to warm up might be necessary for the second methylation.[1]

Issue 2: Formation of significant amounts of 2,6-dimethylcyclohexanone.

  • Possible Cause: The mono-methylated intermediate (2-methylcyclohexanone) can be deprotonated at either the 2- or 6-position. The use of a less sterically hindered base or higher temperatures can favor the formation of the thermodynamically more stable enolate, leading to methylation at the 6-position.[1]

  • Troubleshooting Steps:

    • Choice of Base: Use a strong, sterically hindered base like lithium diisopropylamide (LDA) to favor deprotonation at the less hindered 6-position of 2-methylcyclohexanone (B44802), which, upon methylation, would lead to 2,6-dimethylcyclohexanone. To favor gem-dimethylation, a strong, less hindered base in a suitable solvent system might be explored, though this can be challenging to control.

    • Temperature Control: Maintain low temperatures during the reaction to favor kinetic control of deprotonation.[1]

Issue 3: Presence of 1-methoxycyclohexene (O-methylation byproduct).

  • Possible Cause: The enolate intermediate has two nucleophilic sites: the α-carbon and the oxygen. Methylation at the oxygen (O-methylation) is a competing side reaction.[1]

  • Troubleshooting Steps:

    • Methylating Agent: Use methyl iodide (CH₃I), which is a "soft" electrophile and generally favors C-alkylation over O-alkylation.[1]

    • Solvent: Aprotic solvents like tetrahydrofuran (B95107) (THF) are generally preferred as they do not solvate the cation as strongly, which can favor C-alkylation.[1]

Part 2: Wolff-Kishner Reduction of 2,2-Dimethylcyclohexanone

Issue 1: Incomplete reaction with starting material remaining.

  • Possible Cause: Insufficient reaction temperature or time, or premature loss of hydrazine (B178648). 2,2-dimethylcyclohexanone is a sterically hindered ketone, which can slow down the reaction rate.[4]

  • Troubleshooting Steps:

    • Temperature: Ensure the reaction temperature reaches 190-200 °C after the initial formation of the hydrazone and removal of water.[2][5]

    • Reaction Time: For hindered ketones, a longer reaction time (e.g., 4-6 hours at reflux) may be necessary.[4]

    • Apparatus: Use an efficient condenser to prevent the loss of the high-boiling solvent and hydrazine.

Issue 2: Low yield of this compound with the formation of an azine byproduct.

  • Possible Cause: A common side reaction is the formation of an azine from the reaction of the hydrazone with another molecule of the ketone.[6]

  • Troubleshooting Steps:

    • Excess Hydrazine: Use a sufficient excess of hydrazine hydrate (B1144303) to drive the formation of the hydrazone and minimize the concentration of free ketone available to form the azine.

    • One-Pot Procedure (Huang-Minlon): The Huang-Minlon modification, where the hydrazone is formed in situ and immediately subjected to high temperatures and basic conditions, is generally effective at minimizing this side reaction.[2][5]

Issue 3: Product is contaminated with the solvent (e.g., diethylene glycol).

  • Possible Cause: Incomplete separation during the work-up due to the high boiling point of the solvent.

  • Troubleshooting Steps:

    • Extraction: After quenching the reaction with water, perform multiple extractions with a low-boiling organic solvent (e.g., pentane (B18724) or diethyl ether).

    • Washing: Wash the combined organic extracts with water and then brine to remove residual high-boiling solvent.

    • Distillation: Carefully distill the final product. This compound has a boiling point of 119-120 °C, which should allow for its separation from higher-boiling solvents.

Data Presentation

Table 1: General Influence of Reaction Parameters on the Methylation of Cyclohexanone

ParameterConditionExpected Outcome on 2,2-Dimethylcyclohexanone YieldPotential Negative Side-Effects
Base Strong, hindered (e.g., LDA)May favor mono-methylation at the less substituted carbon.May not efficiently lead to gem-dimethylation.
Strong, less hindered (e.g., NaH)Can promote exhaustive methylation.Increased risk of aldol condensation and polymethylation at other sites.
Temperature Low (-78 °C)Favors kinetic control, potentially leading to specific mono-methylated products.May be too slow for the second methylation step.
High (reflux)Can drive the reaction to completion for gem-dimethylation.Increased risk of side reactions like aldol condensation and O-methylation.
Methylating Agent Methyl Iodide (CH₃I)Favors C-alkylation.---
Dimethyl Sulfate ((CH₃)₂SO₄)More reactive, but higher risk of O-methylation.More toxic than methyl iodide.
Stoichiometry > 2 equivalents of base and CH₃INecessary for driving the reaction towards gem-dimethylation.Excess can lead to other polymethylated byproducts if not carefully controlled.

Table 2: Key Parameters for the Wolff-Kishner Reduction of Ketones

ParameterRecommended Condition (Huang-Minlon Modification)Impact on Yield
Hydrazine Hydrate 3-5 equivalentsA sufficient excess is needed to ensure complete hydrazone formation.
Base (e.g., KOH, NaOH) 3-4 equivalentsHigh basicity is required to deprotonate the hydrazone.
Solvent High-boiling point (e.g., diethylene glycol, triethylene glycol)Allows the reaction to reach the necessary high temperatures (190-200 °C).
Temperature Profile Initial heating to ~130 °C for hydrazone formation, then increasing to 190-200 °C for decomposition.Crucial for driving the reaction to completion and minimizing side reactions.
Water Removal Distillation of water and excess hydrazine after hydrazone formation.Allows the reaction temperature to increase, significantly improving reaction rate and yield.[2][5]

Experimental Protocols

Protocol 1: Synthesis of 2,2-Dimethylcyclohexanone (Illustrative)

This protocol is a general guideline and may require optimization.

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add dry tetrahydrofuran (THF). Cool the flask to -78 °C in a dry ice/acetone bath.

  • Base Preparation (LDA): If using LDA, add diisopropylamine (B44863) (2.1 equivalents) to the cooled THF. Slowly add n-butyllithium (2.1 equivalents) dropwise. Stir for 30 minutes at -78 °C.

  • Enolate Formation: Slowly add a solution of 2-methylcyclohexanone (1.0 equivalent) in dry THF to the base at -78 °C. Stir for 1-2 hours.

  • Methylation: Add methyl iodide (1.2 equivalents) dropwise to the enolate solution at -78 °C. Allow the reaction to stir at this temperature for 2-3 hours, then slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by fractional distillation.

Protocol 2: Wolff-Kishner Reduction of 2,2-Dimethylcyclohexanone to this compound (Huang-Minlon Modification)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2,2-dimethylcyclohexanone (1.0 equivalent), diethylene glycol, and hydrazine hydrate (4.0 equivalents).

  • Hydrazone Formation: Add potassium hydroxide (B78521) pellets (4.0 equivalents) to the mixture. Heat the reaction mixture to 130-140 °C for 1-2 hours.

  • Water Removal: Replace the reflux condenser with a distillation apparatus and distill off the water and excess hydrazine until the temperature of the reaction mixture rises to 190-200 °C.

  • Reduction: Once the temperature has stabilized, place the reflux condenser back on the flask and heat the mixture at reflux for 4-6 hours.

  • Work-up: Cool the reaction mixture to room temperature and dilute with water. Transfer the mixture to a separatory funnel and extract with pentane or diethyl ether (3x).

  • Purification: Combine the organic extracts, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by distillation. Further purify the this compound by fractional distillation.

Mandatory Visualizations

Synthesis_Workflow cluster_step1 Step 1: Gem-Dimethylation cluster_step2 Step 2: Wolff-Kishner Reduction start1 Cyclohexanone product1 2,2-Dimethylcyclohexanone start1->product1 Methylation react1 Base (e.g., NaH) & Methyl Iodide (CH3I) start2 2,2-Dimethylcyclohexanone product1->start2 product2 This compound start2->product2 Reduction react2 Hydrazine Hydrate (N2H4·H2O) & Potassium Hydroxide (KOH)

Caption: Overall workflow for the two-step synthesis of this compound.

Troubleshooting_Methylation cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of 2,2-Dimethylcyclohexanone cause1 Incomplete Reaction start->cause1 cause2 Polymethylation (e.g., 2,6-dimethyl) start->cause2 cause3 O-Methylation start->cause3 cause4 Aldol Condensation start->cause4 sol1 Increase reaction time/ temperature, check stoichiometry cause1->sol1 sol2 Optimize base and temperature for regioselectivity cause2->sol2 sol3 Use soft methylating agent (CH3I) in aprotic solvent cause3->sol3 sol4 Add ketone to pre-formed base at low temperature cause4->sol4

Caption: Troubleshooting logic for the synthesis of 2,2-Dimethylcyclohexanone.

Wolff_Kishner_Mechanism ketone 2,2-Dimethylcyclohexanone hydrazone Hydrazone Intermediate ketone->hydrazone + N2H4 anion Hydrazone Anion hydrazone->anion + OH- diimide Diimide Intermediate anion->diimide Proton Transfer carbanion Carbanion diimide->carbanion - N2 product This compound carbanion->product + H2O

References

Technical Support Center: Troubleshooting Phase Separation Issues with 1,1-Dimethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,1-Dimethylcyclohexane. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve phase separation issues encountered during experiments involving this non-polar solvent.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound forming two layers with my reaction mixture?

A1: Phase separation, observed as the formation of two distinct layers, typically occurs due to the immiscibility of this compound with polar solvents. This compound is a non-polar hydrocarbon and will not form a homogeneous solution with polar substances like water, methanol, or dimethyl sulfoxide (B87167) (DMSO).[1][2] The principle of "like dissolves like" governs solvent miscibility; non-polar compounds dissolve in non-polar solvents, and polar compounds dissolve in polar solvents.[3][4]

Q2: I'm using a co-solvent, but I'm still observing phase separation. What could be the cause?

A2: Even with a co-solvent, phase separation can occur if the proportions are incorrect or if the co-solvent is not mutually miscible with both this compound and the other components of your mixture. Additionally, changes in temperature or the introduction of a new substance (e.g., a reactant or product) can alter the solubility equilibrium and induce phase separation.

Q3: Can temperature affect the solubility of this compound in my system?

A3: Yes, temperature can influence solubility. While the effect may not be as pronounced as with solid solutes, changes in temperature can alter the miscibility of liquids. In some cases, increasing the temperature can improve miscibility, but in others, it can have the opposite effect. It is crucial to monitor and control the temperature of your experiment.

Q4: How can I prevent phase separation when working with this compound and aqueous solutions?

A4: To prevent phase separation between this compound and an aqueous solution, you can employ a phase-transfer catalyst. These catalysts facilitate the transport of a reactant from the aqueous phase to the organic phase (this compound), allowing the reaction to proceed without requiring a single-phase system. Alternatively, using a co-solvent that is miscible with both phases, such as isopropanol (B130326) or tetrahydrofuran (B95107) (THF), in sufficient quantity can create a homogeneous mixture.

Q5: What are some common solvents that are miscible and immiscible with this compound?

A5: this compound, being a non-polar solvent, is generally miscible with other non-polar organic solvents and immiscible with polar solvents. The following table summarizes its miscibility with common laboratory solvents.

Data Presentation: Solvent Miscibility and Physical Properties

Table 1: Miscibility of this compound with Common Solvents

SolventPolarityMiscibility with this compound
HexaneNon-polarMiscible
TolueneNon-polarMiscible
Diethyl EtherSlightly PolarMiscible
ChloroformSlightly PolarMiscible
DichloromethanePolar AproticMiscible
Tetrahydrofuran (THF)Polar AproticPartially Miscible
AcetonePolar AproticImmiscible
EthanolPolar ProticImmiscible
MethanolPolar ProticImmiscible
WaterPolar ProticImmiscible
Dimethyl Sulfoxide (DMSO)Polar AproticImmiscible

Table 2: Physical Properties of this compound

PropertyValue
Molecular Formula C8H16
Molecular Weight 112.21 g/mol [1][5]
Density 0.777 g/mL at 25 °C[1]
Boiling Point 118-120 °C[1][6][7]
Melting Point -33.5 °C[1]
Flash Point 7-11 °C[1]
Refractive Index n20/D 1.428
Vapor Pressure 42 mmHg (37.7 °C)

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving phase separation issues with this compound.

Step 1: Identify the Nature of the Phase Separation

  • Observation: Are there two distinct liquid layers? Is there a solid precipitate?

  • Initial Assessment: The formation of two liquid layers indicates immiscibility. A solid precipitate suggests a solubility issue with a solid component.

Step 2: Analyze the Components of the Mixture

  • Polarity: List all components in your mixture (solvents, reactants, catalysts, products) and determine their polarities.

  • Hypothesis: Is there a significant polarity mismatch between this compound and other major components?

Step 3: Consult the Troubleshooting Logic Diagram

  • Use the diagram below to follow a logical workflow for troubleshooting your specific issue.

Step 4: Implement a Solution

  • Based on the diagnosis, implement one of the corrective actions outlined in the diagram and the experimental protocols below.

Step 5: Monitor and Adjust

  • After implementing a change, carefully monitor the mixture for any signs of phase separation. Be prepared to make further adjustments to parameters like co-solvent ratio or temperature.

Mandatory Visualization

Troubleshooting_Phase_Separation Troubleshooting Logic for Phase Separation start Phase Separation Observed check_polarity Analyze Component Polarities start->check_polarity is_polar_mismatch Significant Polarity Mismatch? check_polarity->is_polar_mismatch add_cosolvent Action: Add a Miscible Co-solvent (e.g., THF, Isopropanol) is_polar_mismatch->add_cosolvent Yes check_temp Check for Temperature Effects is_polar_mismatch->check_temp No adjust_ratio Action: Adjust Co-solvent Ratio add_cosolvent->adjust_ratio resolved Issue Resolved adjust_ratio->resolved unresolved Issue Persists: Re-evaluate System or Consult Further adjust_ratio->unresolved is_temp_issue Is Temperature a Factor? check_temp->is_temp_issue adjust_temp Action: Modify and Control Temperature is_temp_issue->adjust_temp Yes consider_ptc Consider Phase-Transfer Catalyst for Aqueous/Organic Reactions is_temp_issue->consider_ptc No adjust_temp->resolved adjust_temp->unresolved use_ptc Action: Introduce a Phase-Transfer Catalyst consider_ptc->use_ptc use_ptc->resolved use_ptc->unresolved end end Experimental_Workflow Experimental Workflow for Resolving Phase Separation start Biphasic System Identified decision Is a Single Phase Required? start->decision protocol1 Protocol 1: Add Co-solvent decision->protocol1 Yes protocol2 Protocol 2: Use Phase-Transfer Catalyst decision->protocol2 No (Reaction between phases) homogenize Achieve Homogeneous Solution protocol1->homogenize run_reaction Run Reaction in Biphasic System protocol2->run_reaction proceed Proceed with Experiment homogenize->proceed run_reaction->proceed

References

Minimizing side products in the preparation of 1,1-Dimethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,1-dimethylcyclohexane. Our goal is to help you minimize the formation of side products and optimize your reaction outcomes.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, primarily focusing on the common two-step synthesis involving the gem-dimethylation of cyclohexanone (B45756) to form 2,2-dimethylcyclohexanone (B156460), followed by its reduction.

Issue 1: Low Yield of 2,2-Dimethylcyclohexanone and High Percentage of Mono- and Poly-methylated Side Products

Question: My initial methylation of cyclohexanone results in a complex mixture containing 2-methylcyclohexanone (B44802), 2,6-dimethylcyclohexanone, and minimal amounts of the desired 2,2-dimethylcyclohexanone. How can I improve the selectivity for gem-dimethylation?

Answer: Achieving selective gem-dimethylation at the C2 position of cyclohexanone can be challenging due to competing reactions. The formation of various methylated products is a common issue. Here are key factors to control:

  • Choice of Base and Reaction Conditions: The regioselectivity of methylation is highly dependent on the enolate formed (kinetic vs. thermodynamic). To favor the formation of 2,2-dimethylcyclohexanone, a second methylation of the 2-methylcyclohexanone intermediate is required. Using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is crucial for generating the kinetic enolate, which can lead to polymethylation if not controlled. Weaker bases might favor the thermodynamic enolate, leading to methylation at the C6 position.

  • Order of Addition: Adding the methylating agent to a pre-formed enolate solution at low temperatures can help control the reaction.

  • Stoichiometry: Precise control over the stoichiometry of the base and methylating agent is critical. Using a slight excess of the methylating agent in the second methylation step (of 2-methylcyclohexanone) is necessary to drive the reaction to completion.

ParameterCondition Favoring 2,2-DimethylcyclohexanoneCondition Leading to Side ProductsMajor Side Products
Base Strong, sterically hindered base (e.g., LDA) for the second methylation.Weaker bases (e.g., alkoxides) or excess strong base.2-Methylcyclohexanone, 2,6-Dimethylcyclohexanone
Temperature Low temperatures (e.g., -78 °C to 0 °C) for enolate formation and alkylation.Higher temperatures.Aldol condensation products, polymethylation.
Methylating Agent Use of a reactive methylating agent like methyl iodide (CH₃I).Less reactive methylating agents.Unreacted starting material.

Issue 2: Presence of O-Methylated Side Product

Question: My product mixture contains a significant amount of 1-methoxy-2-methylcyclohexene. What causes this and how can I prevent it?

Answer: O-methylation is a competing reaction where the enolate oxygen acts as a nucleophile instead of the α-carbon.[1] To minimize the formation of the O-methylated side product:

  • Choice of Methylating Agent: Use a "soft" electrophile like methyl iodide (CH₃I), which favors C-alkylation over O-alkylation.[1]

  • Solvent: Aprotic solvents are generally preferred for enolate alkylations.

Issue 3: Incomplete Reduction of 2,2-Dimethylcyclohexanone

Question: The final step of reducing 2,2-dimethylcyclohexanone to this compound is not going to completion, and I am isolating unreacted ketone. How can I improve the yield of the reduction?

Answer: The choice of reduction method is critical. Both the Wolff-Kishner and Clemmensen reductions can be effective, but reaction conditions must be optimized.

  • Wolff-Kishner Reduction: This reaction is performed under basic conditions and is suitable for base-stable compounds.[2][3] Ensuring a sufficiently high temperature (typically 180-200 °C) and the complete removal of water are crucial for driving the reaction to completion. The Huang-Minlon modification, which uses a high-boiling solvent like diethylene glycol, is often more effective than the original procedure.[3]

  • Clemmensen Reduction: This reduction is carried out in a strong acidic medium.[4][5] The substrate must be stable to these conditions. The purity of the zinc amalgam can also affect the reaction's efficiency.[6][7]

Reduction MethodKey Parameters for Complete ReactionPotential Side Products/Issues
Wolff-Kishner High temperature (180-200 °C), anhydrous conditions, sufficient reaction time.[2][3]Incomplete reaction if temperature is too low or water is present.
Clemmensen Highly acidic conditions, activated zinc amalgam.[4][5]Substrate degradation if acid-sensitive, potential for rearrangements.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable overall synthetic strategy for preparing this compound with minimal side products?

A1: A robust and common strategy involves a two-step process:

  • Synthesis of 2,2-dimethylcyclohexanone: This is typically achieved through the exhaustive methylation of cyclohexanone or the methylation of 2-methylcyclohexanone.[1] Careful control of reaction conditions, as detailed in the troubleshooting guide, is essential to maximize the yield of the desired gem-dimethylated ketone.[1]

  • Reduction of 2,2-dimethylcyclohexanone: The resulting ketone is then reduced to the corresponding alkane, this compound. The Wolff-Kishner reduction is often preferred due to its generally clean conversion of the carbonyl group to a methylene (B1212753) group under basic conditions, which can be less harsh on the overall carbon skeleton than the strongly acidic conditions of the Clemmensen reduction.[2][3][4][5]

Q2: Can I synthesize this compound in a single step from cyclohexanone?

A2: A direct, one-step conversion of cyclohexanone to this compound is not a standard or efficient laboratory procedure. While theoretically possible using a reagent that can deliver two methyl groups and effect a reduction, such a transformation would likely be low-yielding and produce a complex mixture of products. The two-step approach via 2,2-dimethylcyclohexanone is a more controlled and higher-yielding method.

Q3: My final product is contaminated with alkenes. What is the likely source and how can I remove them?

A3: Alkene impurities, such as 1,2-dimethylcyclohexene, can arise if the reduction of the ketone is incomplete and is followed by unintended elimination reactions, or if an alternative synthetic route involving dehydration of an alcohol was attempted. To remove alkene impurities from the final alkane product, you can use techniques such as:

  • Catalytic Hydrogenation: This will reduce the alkene impurities to the corresponding alkanes.[8][9][10]

  • Chromatography: Separation by column chromatography on silica (B1680970) gel or alumina (B75360) can be effective, as alkanes are less polar than alkenes.

Q4: What are the best practices for purifying the final this compound product?

A4: The final product is a volatile, non-polar alkane. Purification can be achieved by:

  • Distillation: Fractional distillation is an effective method for separating this compound from less volatile impurities.

  • Preparative Gas Chromatography (GC): For very high purity, preparative GC can be employed.

  • Column Chromatography: If polar impurities such as unreacted ketone or alcohol byproducts are present, passing the crude product through a silica gel or alumina column with a non-polar eluent (e.g., hexane) will retain the polar impurities while the desired alkane elutes.

Experimental Protocols

Protocol 1: Synthesis of 2,2-Dimethylcyclohexanone

This protocol is adapted from established procedures for the methylation of cyclohexanone derivatives.[11]

  • Enolate Formation: To a solution of 2-methylcyclohexanone (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF. Stir the mixture at this temperature for 1 hour.

  • Methylation: Add methyl iodide (1.2 eq) to the enolate solution at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by fractional distillation to obtain 2,2-dimethylcyclohexanone.

Protocol 2: Wolff-Kishner Reduction of 2,2-Dimethylcyclohexanone

This protocol is a general procedure for the Wolff-Kishner reduction.[2]

  • Hydrazone Formation: To a solution of 2,2-dimethylcyclohexanone (1.0 eq) in diethylene glycol, add hydrazine (B178648) hydrate (B1144303) (4.0 eq). Heat the mixture to 120 °C for 1 hour.

  • Reduction: Add potassium hydroxide (B78521) (4.0 eq) to the reaction mixture. Increase the temperature to 190-200 °C and allow for the distillation of water and excess hydrazine. Maintain the reaction at this temperature for 4 hours.

  • Work-up: Cool the reaction mixture to room temperature and add water. Extract the aqueous layer with pentane. Combine the organic layers, wash with dilute HCl and then with water, dry over anhydrous magnesium sulfate, and concentrate carefully by distillation.

  • Purification: Purify the resulting this compound by fractional distillation.

Visualizations

experimental_workflow cluster_step1 Step 1: Synthesis of 2,2-Dimethylcyclohexanone cluster_step2 Step 2: Wolff-Kishner Reduction start1 2-Methylcyclohexanone enolate Enolate Formation (LDA, THF, -78°C) start1->enolate methylation Methylation (CH3I, -78°C to RT) enolate->methylation workup1 Aqueous Work-up methylation->workup1 purification1 Fractional Distillation workup1->purification1 product1 2,2-Dimethylcyclohexanone purification1->product1 start2 2,2-Dimethylcyclohexanone product1->start2 hydrazone Hydrazone Formation (Hydrazine Hydrate, 120°C) start2->hydrazone reduction Reduction (KOH, 200°C) hydrazone->reduction workup2 Aqueous Work-up reduction->workup2 purification2 Fractional Distillation workup2->purification2 final_product This compound purification2->final_product

Caption: Experimental workflow for the two-step synthesis of this compound.

side_reactions cyclohexanone Cyclohexanone enolate Enolate Intermediate cyclohexanone->enolate Base desired_product C-Alkylation (2-Methylcyclohexanone) enolate->desired_product CH3I side_product1 O-Alkylation (1-Methoxycyclohexene) enolate->side_product1 CH3I side_product2 Aldol Condensation enolate->side_product2 Cyclohexanone side_product3 Polymethylation (2,2- or 2,6-dimethylcyclohexanone) desired_product->side_product3 Base, CH3I

Caption: Competing reactions in the methylation of cyclohexanone.

References

Technical Support Center: Enhancing Natural Gas Hydrate Stability with 1,1-Dimethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for experiments involving the enhancement of natural gas hydrate (B1144303) stability using 1,1-Dimethylcyclohexane (1,1-DMCH).

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in natural gas hydrate formation?

A1: this compound acts as a thermodynamic promoter for natural gas hydrates. It enables the formation of structure-H (sH) hydrates at significantly milder pressure and temperature conditions than those required for pure methane (B114726) (structure-I) hydrates. This property makes it a promising additive for applications in natural gas storage and transportation.

Q2: How does 1,1-DMCH compare to other isomers of dimethylcyclohexane as a hydrate promoter?

A2: The molecular structure of the dimethylcyclohexane isomer is critical for the formation of sH hydrates. Studies have shown that only 1,1-DMCH, cis-1,2-DMCH, and cis-1,4-DMCH can form sH hydrates with a help gas like methane.[1] Other isomers, such as trans-1,2-DMCH, cis-1,3-DMCH, and trans-1,3-DMCH, do not form hydrates under similar conditions.[1]

Q3: What is the typical pressure reduction observed when using 1,1-DMCH?

A3: The addition of 1,1-DMCH leads to a significant depression of the equilibrium pressure required for hydrate formation compared to pure methane hydrate. For example, at a given temperature, the pressure required to form sH hydrate with 1,1-DMCH and methane can be substantially lower than for pure methane hydrate.[2][3] This reduction in pressure makes the process more economically viable and safer.

Q4: Can 1,1-DMCH form hydrates on its own?

A4: No, this compound is a large molecule that cannot form a stable hydrate structure by itself. It requires the presence of a "help gas," such as methane, to occupy the smaller cages of the hydrate lattice and stabilize the overall structure.[4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Inconsistent or no hydrate formation 1. Impurities in reagents: Contaminants in the 1,1-DMCH, water, or methane gas can inhibit nucleation. 2. Insufficient mixing: Poor agitation may lead to mass transfer limitations at the gas-liquid interface. 3. Incorrect temperature or pressure: The experimental conditions may be outside the stability zone for the sH hydrate. 4. Leak in the system: A pressure drop not due to hydrate formation can lead to inaccurate results.1. Verify reagent purity: Use high-purity (e.g., >99%) 1,1-DMCH and methane. Ensure water is deionized and degassed. 2. Optimize stirring: Ensure consistent and adequate stirring to create a sufficient interface for hydrate formation.[5] 3. Calibrate sensors and verify P-T conditions: Ensure pressure and temperature sensors are accurately calibrated. Cross-reference your experimental conditions with published phase equilibrium data (see Table 1). 4. Perform a leak test: Before starting the experiment, pressurize the system with the help gas and monitor for any pressure drop over time.
Slow hydrate formation rate 1. Low degree of subcooling: The temperature may be too close to the equilibrium temperature, providing a low driving force for nucleation. 2. Mass transfer limitations: Inadequate mixing can slow the dissolution of methane into the aqueous phase. 3. Formation of a hydrate film: A thin layer of hydrate at the gas-liquid interface can act as a barrier to further formation.1. Increase subcooling: Lower the experimental temperature to increase the driving force for hydrate formation.[5] 2. Increase stirring speed: Enhance mixing to improve mass transfer. However, be aware that excessive stirring can also break up newly formed hydrate crystals. 3. Mechanical agitation: In some systems, intermittent vigorous shaking or a different reactor design may be necessary to break up the hydrate film.
Difficulty in reproducing results 1. Stochastic nature of nucleation: The initial formation of hydrate crystals is a random process, leading to variations in induction time. 2. Inconsistent experimental procedure: Minor variations in the experimental setup or procedure can lead to different outcomes.1. Perform multiple runs: Conduct a series of experiments under identical conditions to obtain statistically meaningful data. 2. Standardize the protocol: Ensure all experimental parameters, including cooling/heating rates, stirring speed, and reagent volumes, are kept consistent between runs.

Data Presentation

Table 1: Phase Equilibrium Data for this compound + Methane Hydrate System

Temperature (K)Pressure (MPa)Reference
274.61.42[3]
278.32.25[3]
283.43.89[3]
289.36.70[3]

Table 2: Enthalpy of Dissociation for Methane Hydrates

Hydrate SystemEnthalpy of Dissociation (kJ/mol)MethodReference
Methane Hydrate (sI)50 ± 4Molecular Dynamics[6]
Methane Hydrate (sI)61.74Experimental[6]
Methane + 1,3-DMCH Hydrate (sH)71.0 - 71.3Clausius-Clapeyron Equation[4]

Experimental Protocols

Methodology: Isothermal Pressure Search Method

The isothermal pressure search method is a common technique to determine the four-phase (liquid water + hydrate + liquid hydrocarbon + vapor) equilibrium conditions for hydrate formation.[7]

Materials:

  • High-purity this compound (>99%)

  • High-purity methane gas (>99.9%)

  • Deionized and degassed water

  • High-pressure reaction cell with a sapphire window for visual observation

  • Pressure transducer

  • Temperature probe (thermocouple)

  • Magnetic stirrer

  • Data acquisition system

Procedure:

  • System Preparation:

    • Thoroughly clean and dry the high-pressure cell.

    • Evacuate the cell to remove any residual air or contaminants.

  • Loading of Reagents:

    • Inject a known volume of deionized, degassed water into the cell.

    • Add a known volume of this compound.

    • Pressurize the cell with methane gas to a pressure significantly higher than the expected hydrate formation pressure at the desired temperature.

  • Equilibration:

    • Set the desired constant temperature for the experiment using a temperature-controlled bath.

    • Allow the system to reach thermal equilibrium.

  • Hydrate Formation:

    • Start stirring the mixture to facilitate mass transfer between the gas and liquid phases.

    • Monitor the pressure inside the cell. A sharp decrease in pressure indicates the onset of hydrate formation as gas is consumed.

  • Dissociation and Equilibrium Point Determination:

    • Once hydrate formation is observed, slowly and incrementally decrease the pressure in the cell.

    • At each pressure step, allow the system to stabilize and observe for any signs of hydrate dissociation (e.g., disappearance of hydrate crystals, pressure increase).

    • The equilibrium pressure is the point at which the last hydrate crystals are observed to dissociate.

  • Data Recording:

    • Record the equilibrium pressure and temperature.

    • Repeat the dissociation process multiple times to ensure the reproducibility of the equilibrium point.

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for Hydrate Formation using Isothermal Pressure Search cluster_prep System Preparation cluster_loading Reagent Loading cluster_formation Hydrate Formation cluster_equilibrium Equilibrium Determination prep1 Clean and Dry Reactor prep2 Evacuate System prep1->prep2 load1 Inject Deionized Water prep2->load1 load2 Add this compound load1->load2 load3 Pressurize with Methane load2->load3 form1 Set Isothermal Condition load3->form1 form2 Initiate Stirring form1->form2 form3 Monitor Pressure Drop form2->form3 equi1 Stepwise Pressure Reduction form3->equi1 equi2 Observe Dissociation equi1->equi2 equi3 Record Equilibrium P-T equi2->equi3 end Experiment Complete equi3->end Repeat for Reproducibility

Caption: Isothermal pressure search experimental workflow.

Troubleshooting_Logic Troubleshooting Logic for Hydrate Formation Issues cluster_checks Initial Checks cluster_params Parameter Optimization cluster_analysis Analysis start Inconsistent/No Hydrate Formation check1 Verify Reagent Purity start->check1 check2 Perform Leak Test start->check2 check3 Calibrate Sensors start->check3 param1 Adjust P-T Conditions check1->param1 check2->param1 check3->param1 param2 Optimize Stirring Rate param1->param2 param3 Increase Subcooling param2->param3 analysis1 Review Experimental Protocol param3->analysis1 analysis2 Statistical Analysis of Multiple Runs analysis1->analysis2 end Successful Hydrate Formation analysis2->end

Caption: Troubleshooting flowchart for hydrate experiments.

References

Topic: Overcoming Steric Hindrance in Reactions Involving 1,1-Dimethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

<Technical Support Center

This technical support center is designed for researchers, scientists, and drug development professionals who are encountering challenges with reactions involving the 1,1-dimethylcyclohexane moiety. The gem-dimethyl group introduces significant steric hindrance, which can impede or prevent desired chemical transformations. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address these specific issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of low reactivity in this compound derivatives?

A1: The primary cause is steric hindrance originating from the gem-dimethyl group at the C1 position. These two methyl groups are axial and equatorial, creating a bulky arrangement that physically blocks the approach of reagents to nearby reaction sites, particularly the adjacent C2 and C6 positions. This steric congestion raises the activation energy for transition states, slowing down reaction rates for both intermolecular and intramolecular processes.[1][2][3]

Q2: How does the gem-dimethyl group influence intramolecular reactions and cyclizations?

A2: While it hinders intermolecular reactions, the gem-dimethyl group can surprisingly accelerate intramolecular cyclization reactions. This phenomenon is known as the Thorpe-Ingold effect or gem-dimethyl effect .[1][4] The bulky methyl groups compress the internal bond angles of the acyclic chain they are part of, forcing the reactive ends of the molecule closer together.[1][4] This pre-organization reduces the entropic penalty of cyclization, leading to a significant rate increase.[1] For example, placing a gem-dimethyl group on a chain can increase the rate of cyclization by several orders of magnitude compared to an unsubstituted chain.[1][5]

Q3: Are there specific catalytic systems known to be effective for functionalizing sterically hindered cyclohexanes?

A3: Yes, transition metal catalysis is a powerful strategy.[6] Dirhodium catalysts, for instance, have been successfully used for site-selective C-H functionalization of substituted cyclohexanes.[7] Palladium(II) complexes, particularly cationic ones, are highly reactive for C-H activation and can catalyze cross-coupling reactions under milder conditions than traditionally required.[8] The key is often the design of the ligand on the metal, which plays a crucial role in navigating the sterically crowded environment to facilitate C-H activation and subsequent bond formation.[9][10] First-row transition metals like nickel and cobalt are also gaining traction for these challenging transformations.[11]

Troubleshooting Guides for Common Reactions

Issue 1: Low Yield in C-H Activation/Functionalization Reactions

Symptom: Your C-H activation reaction on a this compound substrate is resulting in low conversion of starting material or a mixture of products with poor regioselectivity.

Possible Causes:

  • Steric Repulsion: The catalyst's active site is too sterically hindered to approach the target C-H bond.

  • Wrong Catalyst/Ligand: The chosen catalyst or ligand system is not optimized for activating sterically congested C-H bonds.

  • Harsh Reaction Conditions: High temperatures may lead to decomposition or non-selective side reactions.[12]

Troubleshooting Workflow:

G start Low Yield in C-H Activation cat_choice Evaluate Catalyst System start->cat_choice cond_opt Optimize Reaction Conditions start->cond_opt ligand_mod Modify Ligand (e.g., use smaller, more flexible, or specialized ligands) cat_choice->ligand_mod metal_change Change Transition Metal (e.g., Rh(II), Pd(II), Ni(I)) cat_choice->metal_change success Improved Yield & Selectivity ligand_mod->success metal_change->success temp_adjust Adjust Temperature (Try lower T to improve selectivity) cond_opt->temp_adjust solvent_screen Screen Solvents cond_opt->solvent_screen temp_adjust->success solvent_screen->success

Caption: Troubleshooting workflow for low-yield C-H activation.

Issue 2: Failure of Nucleophilic Substitution at C2/C6 Positions

Symptom: An attempted Sₙ2 reaction on a this compound derivative with a leaving group at the C2 position fails to proceed or proceeds with a very slow reaction rate.

Possible Causes:

  • Severe Steric Hindrance: The gem-dimethyl group at C1 effectively shields the C2 carbon from backside attack by the nucleophile, which is essential for an Sₙ2 mechanism.[2]

  • Competing Elimination: The conditions used may favor an E2 elimination reaction, especially if the nucleophile is also a strong base.[3]

Strategic Solutions:

G start Sₙ2 Reaction Fails at C2 change_mech Change Reaction Mechanism start->change_mech reagent_mod Modify Reagents start->reagent_mod sn1_path Promote Sₙ1 Pathway (Use polar protic solvent, weaker nucleophile) change_mech->sn1_path radical_path Consider Radical Pathway (e.g., radical bromination followed by substitution) change_mech->radical_path success Successful Substitution sn1_path->success radical_path->success smaller_nu Use a Smaller Nucleophile (e.g., CN⁻, N₃⁻) reagent_mod->smaller_nu smaller_nu->success

Caption: Strategies to achieve substitution on hindered carbons.

Data Presentation: Catalyst Performance in C-H Functionalization

The choice of catalyst is critical for overcoming the steric barrier. Below is a summary of catalyst performance for the arylation of hindered cycloalkane carboxylic acids, demonstrating the importance of ligand design.

EntryLigandCatalyst SystemYield (%)Reference
1L1 (Quinuclidine-pyridone)Pd(OAc)₂, Ag₂CO₃, Aryl Iodide75-85[9]
2L2 (Quinuclidine-pyridone)Pd(OAc)₂, Ag₂CO₃, Aryl Iodide70-80[9]
3L3 (Sulfonamide-pyridone)Pd(OAc)₂, Ag₂CO₃, Aryl Iodide80-95[9]
4Standard Ligand (e.g., PPh₃)Pd(OAc)₂, Base, Aryl Halide<10[6][7]

Table reflects generalized yields for challenging transannular C-H arylations of cycloalkanes; specific yields vary with substrate.

Experimental Protocols

Representative Protocol: Ligand-Enabled γ-C(sp³)–H Arylation of a Cycloalkane Carboxylic Acid

This protocol is adapted from methodologies developed for the functionalization of saturated carbocycles, which face similar steric challenges.[9]

Objective: To arylate the γ-methylene C-H bond of a cycloalkane carboxylic acid using a specialized ligand-palladium catalyst system.

Materials:

  • Cyclohexanecarboxylic acid derivative (1.0 equiv)

  • Aryl Iodide (1.5 equiv)

  • Pd(OAc)₂ (10 mol%)

  • L3 (Sulfonamide-pyridone ligand) (12 mol%)

  • Ag₂CO₃ (2.0 equiv)

  • Solvent (e.g., Toluene or HFIP)

Workflow Diagram:

G A 1. Add Reactants to Flask (Substrate, Aryl Iodide, Pd(OAc)₂, Ligand, Ag₂CO₃) B 2. Add Solvent & Seal A->B C 3. Heat Reaction (e.g., 100-130 °C, 24-48h) B->C D 4. Quench & Workup (Filter, Extract, Dry) C->D E 5. Purify (Column Chromatography) D->E F 6. Characterize Product E->F

Caption: General experimental workflow for C-H arylation.

Procedure:

  • To a dry reaction vessel equipped with a magnetic stir bar, add the cycloalkane carboxylic acid (1.0 equiv), aryl iodide (1.5 equiv), Pd(OAc)₂ (10 mol%), the sulfonamide-pyridone ligand L3 (12 mol%), and Ag₂CO₃ (2.0 equiv).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., Nitrogen or Argon).

  • Add the appropriate solvent via syringe.

  • Seal the vessel and place it in a preheated oil bath or heating block at the specified temperature (typically 100-130 °C).

  • Stir the reaction mixture vigorously for 24-48 hours. Monitor the reaction progress by TLC or LC-MS if possible.

  • After cooling to room temperature, dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.

  • Transfer the filtrate to a separatory funnel and perform an aqueous workup to remove any remaining inorganic material.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired arylated product.

  • Characterize the purified product using NMR spectroscopy and mass spectrometry.

References

Technical Support Center: Refining Computational Models for Accurate Prediction of 1,1-Dimethylcyclohexane Conformers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their computational experiments on 1,1-Dimethylcyclohexane conformers.

Frequently Asked Questions (FAQs)

Q1: What are the primary conformers of this compound?

A1: The primary and most stable conformers of this compound are two interconverting chair conformations. In each chair conformation, one methyl group occupies an axial position while the other occupies an equatorial position.[1] Due to the rapid interconversion at room temperature, known as a "ring flip," these two conformers are in equilibrium.

Q2: Why are the two chair conformers of this compound considered to have equal energy?

A2: The two chair conformers of this compound are energetically equivalent. During a ring flip, the axial methyl group moves to an equatorial position, and the equatorial methyl group moves to an axial position.[2][3] Since the steric environment remains identical after the flip—there is always one axial and one equatorial methyl group—the steric strain is the same for both conformers.[1][4] Consequently, the equilibrium does not favor one conformer over the other.

Q3: What is a "ring flip" and what is its significance for this compound?

A3: A ring flip is the process where a cyclohexane (B81311) ring rapidly interconverts from one chair conformation to another.[5] During this process, all axial substituents become equatorial, and all equatorial substituents become axial.[6] For this compound, this means the molecule constantly switches between two identical energy states, which is a crucial factor to consider when interpreting experimental data like NMR spectra, as the observed properties will be an average of both conformations.

Q4: Which computational methods are best suited for studying this compound?

A4: A multi-step approach is typically recommended. Start with a computationally inexpensive method like a Molecular Mechanics (MM) force field (e.g., MMFF94) for an initial conformational search and geometry optimization.[7][8] For more accurate energy calculations, higher-level methods are necessary. Density Functional Theory (DFT) functionals such as B3LYP (often with dispersion corrections like D3), M06-2X, or ωB97X-D provide a good balance of accuracy and computational cost.[9] For benchmark-quality results, computationally intensive ab initio methods like Møller–Plesset perturbation theory (MP2) or Coupled Cluster (CCSD(T)) can be used.[9][10]

Q5: Why is my geometry optimization failing to converge?

A5: Geometry optimization failures can arise from several issues. A common cause is a poor initial structure; ensure your starting geometry is reasonable (e.g., built using standard bond lengths and angles). Another reason can be a "flat" potential energy surface where energy changes are minimal, making it difficult for the algorithm to find the minimum. In such cases, trying a different optimization algorithm (e.g., switching from a quasi-Newton method to a conjugate gradient method), or using a lower level of theory to get a better initial structure before re-optimizing at a higher level, can be effective.[11]

Q6: How do I know if I've found a true energy minimum?

A6: To confirm that an optimized structure is a true energy minimum, you must perform a frequency calculation.[7] If the calculation results in all real (positive) vibrational frequencies, the structure corresponds to a local minimum on the potential energy surface. If one or more imaginary frequencies are present, the structure is a saddle point (like a transition state), not a minimum.[12]

Troubleshooting Guides

Issue 1: Predicted conformer energies are inaccurate or do not match experimental values.

  • Possible Cause: The chosen level of theory or basis set may be inadequate. Steric interactions in cyclohexane derivatives are influenced by dispersion forces, which are not well-described by all DFT functionals.[9]

  • Solution:

    • Select an appropriate DFT functional: Use functionals that account for dispersion, such as B3LYP-D3, ωB97X-D, or M06-2X.[9]

    • Increase the basis set size: If using a small basis set (e.g., 6-31G*), switch to a larger, more flexible one like 6-311+G(2df,2p) or a def2-TZVP basis set for more accurate energy calculations.[9]

    • Consider solvent effects: Experimental values are often measured in solution. If your calculations are for the gas phase, the discrepancy could be due to solvent effects. Use a continuum solvation model like the Polarizable Continuum Model (PCM) to account for this.[9]

Issue 2: The geometry optimization runs for an excessive number of steps or fails to find a minimum.

  • Possible Cause: The starting geometry is too far from a stable conformation, or the potential energy surface is very complex.

  • Solution:

    • Pre-optimize with a faster method: Use a molecular mechanics force field (e.g., MMFF94) to quickly obtain a reasonable starting structure before running a more demanding QM optimization.[8]

    • Check for structural constraints: Ensure no unintended constraints (e.g., frozen atoms) are present in your input file.

    • Restart the optimization: If the optimization fails, try restarting it from the last calculated geometry. Sometimes this is enough to guide the calculation toward convergence.

Issue 3: A frequency calculation on my optimized structure yields one or more imaginary frequencies.

  • Possible Cause: The structure is a transition state or a higher-order saddle point, not a true minimum.[12] This is common after an optimization that has not fully converged.

  • Solution:

    • Visualize the imaginary frequency: Animate the vibrational mode corresponding to the imaginary frequency. This will show the atomic motion that leads away from the saddle point and towards a lower energy structure.

    • Perturb the geometry: Manually modify the coordinates of the atoms along the direction of the imaginary frequency's vibrational mode.

    • Re-optimize the structure: Use this new, perturbed geometry as the starting point for another geometry optimization. This should lead the calculation to the correct local minimum.

Quantitative Data

The conformational stability of substituted cyclohexanes is often quantified by "A-values," which represent the Gibbs free energy difference (ΔG°) between the axial and equatorial conformers. For this compound, the ring-flip results in an energetically identical conformer, so the ΔG° is 0. The table below provides context by comparing steric strain values for related dimethylcyclohexane isomers.

Dimethylcyclohexane IsomerMore Stable ConformationStrain Interactions in More Stable ConformerApproximate Strain Energy (kcal/mol)Reference
1,1- One axial Me, one equatorial MeOne axial methyl group (1,3-diaxial interactions)~1.8[4]
cis-1,2- One axial Me, one equatorial MeOne axial methyl + one gauche interaction~2.7 (1.8 + 0.9)[4]
trans-1,2- Both Me equatorialOne gauche interaction between methyl groups~0.9[4]
cis-1,3- Both Me equatorialNo significant strain~0[4]
trans-1,3- One axial Me, one equatorial MeOne axial methyl group~1.8[4]
cis-1,4- One axial Me, one equatorial MeOne axial methyl group~1.8[13]
trans-1,4- Both Me equatorialNo significant strain~0[13]

Note: Strain energy values are approximate and can vary slightly depending on the computational method or experimental conditions.

Methodologies and Protocols

Protocol 1: Computational Protocol for Conformational Energy Calculation

This protocol outlines the steps for calculating the relative energies of this compound conformers using quantum mechanics.[7]

  • Structure Building:

    • Construct the 3D structure of a this compound chair conformer using molecular modeling software (e.g., Avogadro, GaussView). Ensure one methyl group is in an axial position and the other is equatorial.

  • Initial Geometry Optimization (Molecular Mechanics):

    • Perform a preliminary geometry optimization using a molecular mechanics force field like MMFF94. This provides a good starting point for the more computationally intensive QM calculations.[8]

  • Geometry Optimization (Quantum Mechanics):

    • Submit the pre-optimized structure for a full geometry optimization using a DFT method (e.g., B3LYP-D3/6-311+G(d,p)). This step locates the nearest stationary point on the potential energy surface.

  • Frequency Calculation:

    • Perform a frequency calculation at the same level of theory used for the optimization (e.g., B3LYP-D3/6-311+G(d,p)).

    • Verify that there are no imaginary frequencies to confirm the structure is a true local minimum.

    • The output from this calculation provides thermodynamic data, including the Gibbs free energy (G).

  • Energy Calculation:

    • The final electronic energy and Gibbs free energy are obtained from the output of the frequency calculation. For this compound, performing this process for the "ring-flipped" conformer will yield the same energy values, confirming their equivalence.

Protocol 2: Experimental Protocol for NMR Spectroscopic Determination of Conformational Equilibrium

While the equilibrium for this compound is 1:1, this general protocol is used for substituted cyclohexanes where the equilibrium is biased. It relies on measuring NMR parameters that are averaged based on the population of conformers.[7]

  • Sample Preparation:

    • Prepare a dilute solution of the cyclohexane derivative in a suitable deuterated solvent (e.g., CDCl₃, CS₂). The choice of solvent can influence the conformational equilibrium.

  • NMR Data Acquisition:

    • Acquire high-resolution ¹H and ¹³C NMR spectra. For detailed analysis, 2D NMR experiments like COSY and HSQC may also be necessary.

    • To study the equilibrium, it is often necessary to acquire spectra at low temperatures to "freeze out" the individual conformers, if possible.

  • Analysis of Coupling Constants:

    • In the ¹H NMR spectrum, analyze the vicinal (³JHH) coupling constants, particularly for protons on the cyclohexane ring.

    • The magnitude of these coupling constants is related to the dihedral angle between the coupled protons via the Karplus equation.[14]

    • By measuring the population-averaged coupling constant (J_obs) and knowing the coupling constants for the pure axial-axial (J_aa) and equatorial-equatorial (J_ee) interactions, the mole fraction (p) of each conformer can be determined.

  • Calculation of Equilibrium Constant and Free Energy:

    • Once the populations of the two conformers (p_A and p_B) are determined, the equilibrium constant (K_eq = p_B / p_A) can be calculated.

    • The Gibbs free energy difference is then calculated using the equation: ΔG° = -RT ln(K_eq), where R is the gas constant and T is the temperature in Kelvin.

Visualizations

G cluster_workflow Computational Workflow for Conformational Analysis Build 1. Build Initial 3D Structure MM_Opt 2. Pre-optimize with Molecular Mechanics (MMFF94) Build->MM_Opt QM_Opt 3. Optimize Geometry with QM (DFT) MM_Opt->QM_Opt Freq_Calc 4. Perform Frequency Calculation QM_Opt->Freq_Calc Analysis 5. Analyze Energies and Frequencies Freq_Calc->Analysis

Caption: A typical workflow for the computational analysis of molecular conformers.

G cluster_troubleshooting Troubleshooting Logic for Imaginary Frequencies Start Frequency Calculation Complete Check Imaginary Frequencies Found? Start->Check Yes Yes Check->Yes No No Check->No Visualize Visualize Vibrational Mode Yes->Visualize End_Success Structure is a True Minimum No->End_Success Perturb Perturb Geometry Along Mode Visualize->Perturb End_Failure Transition State Identified Visualize->End_Failure Reoptimize Re-run Geometry Optimization Perturb->Reoptimize Reoptimize->Start

Caption: A decision-making flowchart for addressing imaginary frequencies in calculations.

G cluster_relationship Relationship Between Experimental and Computational Data Exp_Data Experimental Data (NMR) - Coupling Constants - Population Ratios Validation Validation & Refinement Exp_Data->Validation Comp_Model Computational Model (DFT) - Optimized Geometries - Relative Energies (ΔG) Comp_Model->Validation Prediction Accurate Prediction of Conformer Properties Validation->Prediction

Caption: The iterative process of validating computational models with experimental data.

References

Technical Support Center: Purification of 1,1-Dimethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the purification of 1,1-Dimethylcyclohexane. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary and most effective methods for purifying this compound are fractional distillation and preparative gas chromatography (preparative GC). The choice between these methods depends on the required purity, the quantity of material to be purified, and the nature of the impurities.

  • Fractional Distillation: This technique is suitable for separating components with close boiling points and is effective for purifying moderate to large quantities of this compound.[1][2]

  • Preparative Gas Chromatography (GC): This method offers very high resolution and is ideal for obtaining ultra-pure this compound, especially for small-scale preparations or for removing isomers with very similar boiling points.[3]

  • Extractive Distillation: This is a more complex method used for separating mixtures with very low relative volatility, where conventional distillation is impractical.[4] It involves adding a solvent to alter the volatility of the components.

Q2: What are the likely impurities in commercial this compound?

A2: Commercial this compound, typically available at 99% purity, may contain other C8 isomers as well as related cycloalkanes and alkanes.[5][6][7] Potential impurities could include:

  • Other dimethylcyclohexane isomers (e.g., 1,2-, 1,3-, and 1,4-dimethylcyclohexane).

  • Ethylcyclohexane.

  • Methylcycloheptane.

  • C8 alkanes and isoalkanes.

Q3: How can I analyze the purity of my this compound sample?

A3: The most common and effective method for analyzing the purity of this compound is Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[8][9]

  • GC-FID: Provides quantitative information on the relative amounts of different components in the sample.

  • GC-MS: Provides both quantitative data and structural information, which is crucial for identifying unknown impurities.[10][11]

Troubleshooting Guides

Fractional Distillation
Problem Possible Cause(s) Solution(s)
Poor Separation of Components 1. Insufficient column efficiency (too few theoretical plates). 2. Distillation rate is too fast. 3. Poor column insulation. 4. Column flooding.1. Use a longer fractionating column or one with a more efficient packing material. 2. Reduce the heating rate to ensure a slow and steady distillation rate (e.g., 1-2 drops per second).[12] 3. Insulate the column with glass wool or aluminum foil to maintain a proper temperature gradient.[1] 4. Reduce the heating rate to allow the liquid to drain back into the distilling flask.
Temperature Fluctuations at the Distillation Head 1. Uneven heating. 2. Drafts in the fume hood. 3. The mixture is bumping.1. Ensure the heating mantle is in good contact with the flask and provides even heating. Use a stirring bar or boiling chips for smooth boiling. 2. Shield the apparatus from drafts. 3. Add fresh boiling chips or ensure the magnetic stirrer is functioning correctly.
Low Recovery of Purified Product 1. Significant hold-up in the distillation column. 2. Leaks in the apparatus. 3. Distilling to dryness.1. For small-scale distillations, be aware that a significant portion of the material can be lost on the column surface. Choose a column size appropriate for your sample volume. 2. Check all glass joints for a proper seal. Use joint grease if necessary.[13] 3. Never distill to dryness, as this can lead to the formation of peroxides and a potential explosion hazard with some compounds. Always leave a small amount of liquid in the distilling flask.
No Distillate is Collected 1. Thermometer bulb is positioned incorrectly. 2. Insufficient heating. 3. Condenser water is too cold for a high-boiling liquid.1. The top of the thermometer bulb should be level with the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.[1] 2. Increase the temperature of the heating mantle gradually. 3. For high-boiling liquids, sometimes a less efficient cooling of the condenser (e.g., no water flow) is required to prevent the vapor from solidifying in the condenser. However, for this compound, standard water cooling should be appropriate.
Preparative Gas Chromatography
Problem Possible Cause(s) Solution(s)
Poor Peak Resolution 1. Column overloading. 2. Inappropriate temperature program. 3. Incorrect carrier gas flow rate.1. Reduce the injection volume. 2. Optimize the temperature ramp rate. A slower ramp can improve the separation of closely eluting peaks. 3. Optimize the carrier gas flow rate for the specific column being used.
Peak Tailing 1. Active sites on the column. 2. Sample decomposition.1. Use a deactivated column or a column with a different stationary phase. 2. Lower the injector and detector temperatures.
Low Recovery from Collection Trap 1. Inefficient trapping. 2. Trap is too warm. 3. Volatilization of the collected sample.1. Ensure the collection trap is properly designed and positioned. 2. Cool the collection trap with a suitable coolant (e.g., liquid nitrogen or a dry ice/acetone bath). 3. Cap the collection tube immediately after collection.

Quantitative Data

The following tables summarize expected purity levels and recovery yields for relevant purification techniques. Data for this compound is limited; therefore, data from similar compounds are provided for reference.

Table 1: Purity of this compound

Source Reported Purity Analytical Method
Commercial Supplier (Sigma-Aldrich)99%Not specified
Commercial Supplier (Fisher Scientific)99%Not specified

Table 2: Indicative Recovery Yields for Fractional Distillation

Compound Mixture Purification Method Component Recovered Approximate Recovery Yield
Cyclohexane / TolueneFractional DistillationCyclohexane~86%[14]
Cyclohexane / TolueneFractional DistillationToluene~74%[14]

Note: Recovery yields are highly dependent on the specific apparatus, scale of the experiment, and operator technique.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This protocol is adapted from standard procedures for the fractional distillation of volatile organic compounds and is suitable for purifying gram to kilogram quantities of this compound.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed with Raschig rings or metal sponge)

  • Distillation head with a thermometer adapter

  • Condenser

  • Receiving flasks

  • Heating mantle with a stirrer

  • Boiling chips or magnetic stir bar

  • Clamps and stands

  • Insulating material (glass wool or aluminum foil)

Procedure:

  • Apparatus Setup:

    • Place the crude this compound into a round-bottom flask, filling it to no more than two-thirds of its capacity.

    • Add a few boiling chips or a magnetic stir bar.

    • Assemble the fractional distillation apparatus in a fume hood. Ensure all joints are securely clamped.

    • Position the thermometer so that the top of the bulb is level with the bottom of the side-arm of the distillation head.

    • Wrap the fractionating column with glass wool or aluminum foil to ensure an adiabatic process.[1]

    • Connect the condenser to a cold water source, with water entering at the bottom and exiting at the top.

  • Distillation:

    • Begin heating the flask gently. If using a stirrer, ensure it is rotating.

    • Observe the vapor rising through the column. A "ring" of condensing vapor should slowly ascend the column. If this ring stops rising, the heat can be slightly increased.[1]

    • Collect the initial distillate (the "forerun") in a separate flask. This fraction will contain the more volatile impurities.

    • When the temperature at the distillation head stabilizes at the boiling point of this compound (approx. 119-120°C), change to a clean receiving flask to collect the main fraction.[5]

    • Maintain a slow, steady distillation rate of 1-2 drops per second.

    • Continue collecting the main fraction as long as the temperature remains constant.

    • If the temperature drops or begins to rise significantly, stop the distillation or change to a new receiving flask to collect the final fraction (the "after-run"), which will contain less volatile impurities.

    • Stop the distillation before the distilling flask runs dry.

  • Analysis:

    • Analyze the purity of the collected fractions using GC-FID or GC-MS.

Protocol 2: Purification by Preparative Gas Chromatography (Preparative GC)

This protocol provides a general guideline for the high-purity purification of small quantities of this compound.

Instrumentation:

  • Gas chromatograph equipped with a preparative-scale injector, a column with a suitable stationary phase, a detector with a splitter, and a fraction collector.

Procedure:

  • Method Development (Analytical Scale):

    • First, develop an analytical GC method to achieve baseline separation of this compound from its impurities. A non-polar column (e.g., DB-1 or equivalent) is a good starting point.

    • Optimize the temperature program and carrier gas flow rate to maximize resolution.

  • Preparative Separation:

    • Transfer the optimized method to the preparative GC system.

    • Inject a small amount of the crude this compound to confirm the retention times.

    • Begin injecting larger quantities of the sample. The injection volume will depend on the capacity of the column.

    • Set the detector splitter to direct a small portion of the column effluent to the detector and the majority to the fraction collector.

    • Collect the fraction corresponding to the this compound peak in a cooled collection trap (e.g., using a dry ice/acetone bath or liquid nitrogen).

  • Product Recovery and Analysis:

    • Allow the collection trap to warm to room temperature and transfer the purified liquid to a vial.

    • Analyze the purity of the collected fraction using analytical GC-MS.

Visualizations

Purification_Workflow Purification Workflow for this compound crude Crude this compound analysis1 Purity Analysis (GC-MS) crude->analysis1 decision_purity Is Purity Sufficient? analysis1->decision_purity pure_product Purified this compound decision_purity->pure_product Yes decision_scale Scale of Purification? decision_purity->decision_scale No frac_dist Fractional Distillation analysis2 Purity Analysis (GC-MS) frac_dist->analysis2 prep_gc Preparative GC analysis3 Purity Analysis (GC-MS) prep_gc->analysis3 analysis2->decision_purity analysis3->decision_purity decision_scale->frac_dist Large Scale decision_scale->prep_gc Small Scale / High Purity

Caption: Decision workflow for selecting a purification technique for this compound.

Fractional_Distillation_Troubleshooting Troubleshooting Logic for Fractional Distillation start Poor Separation check_rate Is Distillation Rate Slow & Steady? start->check_rate reduce_heat Reduce Heating Rate check_rate->reduce_heat No check_insulation Is Column Insulated? check_rate->check_insulation Yes reduce_heat->start insulate_column Wrap Column with Insulation check_insulation->insulate_column No check_column Is Column Efficient Enough? check_insulation->check_column Yes insulate_column->start use_better_column Use Longer/More Efficient Column check_column->use_better_column No success Improved Separation check_column->success Yes use_better_column->start

Caption: Troubleshooting flowchart for poor separation in fractional distillation.

References

Addressing inconsistencies in experimental vs. theoretical A-values for 1,1-Dimethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This guide addresses common issues researchers face when comparing experimental data with theoretical calculations for 1,1-dimethylcyclohexane, focusing on conformational and structural properties.

Frequently Asked Questions (FAQs)

Q1: Why can't I find a standard A-value for this compound?

The concept of an "A-value" (or Gibbs free energy difference, ΔG°) traditionally quantifies the preference for a substituent on a cyclohexane (B81311) ring to occupy the equatorial position over the axial one. This is determined by the equilibrium between two different chair conformers.

In this compound, the situation is unique. In any chair conformation, one methyl group must occupy an axial position, and the other must be equatorial. When the ring flips, the previously axial methyl becomes equatorial, and the previously equatorial methyl becomes axial. These two conformers are identical (degenerate) and have the same energy.[1][2] Because there is no energetic difference and no equilibrium to measure between distinct conformers, a simple A-value is not applicable. The focus should instead be on the molecule's specific geometric parameters (bond lengths, angles) and overall strain energy.

Q2: What are the primary reasons for inconsistencies between my experimental and theoretical structural data?

Discrepancies between experimental measurements and computational predictions are common in conformational analysis. The main sources of these differences include:

  • Phase of Matter: Theoretical calculations are often performed on a single molecule in the gas phase (an isolated system).[3] Experimental techniques like NMR are conducted in solution, while X-ray crystallography is done on a solid. Intermolecular forces present in liquid and solid states can influence molecular geometry and are absent in gas-phase calculations unless specifically modeled.[2][4]

  • Computational Model Limitations: The accuracy of a theoretical calculation is highly dependent on the chosen level of theory (e.g., DFT, MP2) and the basis set (e.g., 6-31G*, cc-pVTZ). A lower level of theory or a smaller basis set may not adequately account for electron correlation and dispersion forces, leading to deviations from experimental reality.

  • Vibrational Averaging: Experimental methods like gas electron diffraction (GED) measure thermally averaged structures at a specific temperature, accounting for molecular vibrations.[3] Standard computational geometry optimizations, by contrast, calculate the structure at a theoretical energy minimum (0 Kelvin), which represents a static molecule.[5][6] This difference between a dynamic experimental average and a static theoretical minimum can lead to small but significant inconsistencies.

  • Experimental Conditions: Factors such as temperature, pressure, and the choice of solvent (in solution-phase experiments) can affect molecular conformation and are not always perfectly replicated in theoretical models.

Troubleshooting Guide

My calculated bond lengths or angles do not match the experimental values. What should I check?

When you encounter a mismatch, a systematic approach can help identify the source of the inconsistency.

  • Verify the Experimental Data:

    • Source: Are you comparing to high-resolution data? Gas-phase electron diffraction (GED) provides the most direct comparison for computational results.[3]

    • Conditions: Note the temperature and phase (gas, liquid, solid) of the experimental measurement. If it was in solution, note the solvent.

  • Evaluate Your Computational Model:

    • Level of Theory & Basis Set: Is your computational method adequate for the system? For non-covalent interactions and steric strain, methods that include dispersion correction (e.g., B3LYP-D3) and a sufficiently large basis set are recommended.

    • Solvent Modeling: If comparing to solution-phase data (e.g., NMR), did you use a solvent model in your calculation (e.g., PCM, SMD)? The polarity of the solvent can influence geometry.

    • Convergence: Confirm that your geometry optimization calculation fully converged to a true energy minimum. This can be verified by a frequency calculation, which should show zero imaginary frequencies.[5]

  • Bridge the Theory-Experiment Gap:

    • Thermal Averaging: For highly accurate comparisons with GED data, consider that experimental values are thermally averaged. While computationally intensive, it is possible to calculate vibrationally averaged geometries.

    • Systematic Error: Is the discrepancy consistent across multiple parameters? For example, are all calculated C-C bonds slightly longer than the experimental values? This might point to a systematic bias in the chosen computational method.

The following flowchart outlines a logical workflow for diagnosing these inconsistencies.

G Troubleshooting Experimental vs. Theoretical Discrepancies start Discrepancy Observed (e.g., Bond Angle Mismatch) check_exp Step 1: Scrutinize Experimental Data start->check_exp exp_phase What is the phase? (Gas, Solution, Solid) check_exp->exp_phase exp_gas Ideal for direct comparison with standard calculations. exp_phase->exp_gas Gas exp_solution Intermolecular forces are significant. Note the solvent used. exp_phase->exp_solution Solution check_theory Step 2: Evaluate Computational Model exp_gas->check_theory exp_solution->check_theory theory_level Is the Level of Theory / Basis Set adequate? check_theory->theory_level theory_yes Yes theory_level->theory_yes Yes theory_no No: Re-run with higher level (e.g., add dispersion correction, use larger basis set) theory_level->theory_no No solvent_model Was a solvent model used for solution-phase comparison? theory_yes->solvent_model theory_no->check_theory solvent_yes Yes solvent_model->solvent_yes Yes solvent_no No: Re-run calculation with an implicit solvent model (e.g., PCM). solvent_model->solvent_no No converged Did the optimization fully converge? (Check for imaginary frequencies) solvent_yes->converged solvent_no->check_theory converged_yes Yes converged->converged_yes Yes converged_no No: Restart optimization from a perturbed geometry or use a different algorithm. converged->converged_no No analysis Step 3: Analyze Remaining Discrepancy converged_yes->analysis converged_no->check_theory conclusion Remaining difference is likely due to fundamental effects (e.g., vibrational averaging, inherent method bias). analysis->conclusion

Caption: A flowchart for diagnosing inconsistencies.

Data Presentation

Structural ParameterExperimental Value (Method)Theoretical Value (Method)
Bond Lengths (Å)
C1-C2 (ring)[Enter GED/MW data here][Enter B3LYP/6-31G data here]
C2-C3 (ring)[Enter GED/MW data here][Enter B3LYP/6-31G data here]
C3-C4 (ring)[Enter GED/MW data here][Enter B3LYP/6-31G data here]
C1-C(methyl, ax)[Enter GED/MW data here][Enter B3LYP/6-31G data here]
C1-C(methyl, eq)[Enter GED/MW data here][Enter B3LYP/6-31G data here]
**Bond Angles (°) **
∠C6-C1-C2 (ring)[Enter GED/MW data here][Enter B3LYP/6-31G data here]
∠C1-C2-C3 (ring)[Enter GED/MW data here][Enter B3LYP/6-31G data here]
∠C(ax)-C1-C(eq)[Enter GED/MW data here][Enter B3LYP/6-31G data here]
Dihedral Angles (°)
C6-C1-C2-C3[Enter GED/MW data here][Enter B3LYP/6-31G data here]*

Experimental Protocols

Protocol 1: Geometry Determination by Gas-Phase Electron Diffraction (GED)

Gas electron diffraction is a powerful technique for determining the precise geometric structure of molecules in the gas phase.[3]

  • Sample Introduction: The volatile liquid sample (this compound) is heated in a reservoir to produce a vapor.

  • Molecular Beam Generation: This vapor is introduced into a high-vacuum chamber through a fine nozzle, creating a jet of isolated molecules.

  • Electron Beam Interaction: A high-energy beam of electrons (typically 40-60 keV) is passed through the molecular jet, perpendicular to its flow.

  • Scattering and Detection: The electrons are scattered by the electrostatic potential of the atoms in the molecules. The resulting concentric diffraction rings are recorded on a detector (e.g., a photographic plate or CCD).

  • Data Analysis: The radially averaged intensity of the diffraction pattern is measured. Through mathematical analysis (Fourier transform), this intensity pattern is converted into a radial distribution function, which shows the probability of finding specific interatomic distances in the molecule.

  • Structure Refinement: A theoretical model of the molecule's geometry is iteratively refined by fitting the calculated radial distribution function to the experimental one, yielding precise values for bond lengths, angles, and dihedral angles.

Protocol 2: Conformational Analysis by Low-Temperature NMR Spectroscopy

While this compound has degenerate chair conformers, NMR is the primary tool for studying ring inversion processes in related, non-degenerate systems.

  • Sample Preparation: A dilute solution of the compound is prepared in a solvent with a very low freezing point (e.g., deuterated toluene, CD₂Cl₂).

  • Initial Spectrum: A standard ¹H or ¹³C NMR spectrum is acquired at room temperature. For symmetric molecules, rapid ring-flipping often leads to time-averaged signals, simplifying the spectrum.

  • Cooling: The sample is gradually cooled inside the NMR probe. The temperature is monitored precisely.

  • Coalescence: As the temperature decreases, the rate of ring inversion slows. Signals from distinct axial and equatorial environments broaden and eventually merge at a specific temperature known as the coalescence temperature.

  • Low-Temperature Spectrum: Below the coalescence temperature, the ring flip is slow on the NMR timescale. Separate, sharp signals for the axial and equatorial environments can be resolved.

  • Data Analysis: The energy barrier to ring inversion (ΔG‡) can be calculated from the coalescence temperature and the frequency separation of the resolved low-temperature signals. For non-degenerate systems, integration of the signals at low temperature allows for the determination of the conformer populations and the corresponding ΔG°.

Visualizations

A combined experimental and theoretical approach is often the most powerful way to study molecular conformation. The workflow below illustrates how these methods complement each other.

G Workflow for a Combined Experimental-Theoretical Study cluster_theory Theoretical Arm cluster_exp Experimental Arm start Define Research Question (e.g., Determine precise geometry of this compound) theory_calc Perform Geometry Optimization (e.g., DFT B3LYP/6-31G*) start->theory_calc exp_run Acquire Experimental Data (e.g., Gas Electron Diffraction) start->exp_run theory_freq Perform Frequency Calculation theory_calc->theory_freq theory_results Obtain Theoretical Structure (Bond lengths, angles, energies) theory_freq->theory_results compare Compare & Analyze Results theory_results->compare exp_process Process Raw Data (e.g., Fourier Transform of scattering intensity) exp_run->exp_process exp_results Obtain Experimental Structure (Thermally-averaged geometry) exp_process->exp_results exp_results->compare refine Refine Theoretical Model or Re-examine Experimental Data if Discrepancies are Large compare->refine refine->theory_calc Refine Theory refine->exp_run Re-examine Exp. conclusion Publish Findings / Conclude Study refine->conclusion Discrepancies Understood

Caption: A typical workflow combining theoretical and experimental methods.

References

Best practices for handling and storing 1,1-Dimethylcyclohexane to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices for handling and storing 1,1-Dimethylcyclohexane to prevent degradation. It includes troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a highly flammable liquid and vapor.[1] Its vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[1] It may also cause skin and eye irritation.[1]

Q2: What are the ideal storage conditions for this compound?

A2: To ensure stability and prevent degradation, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[2][3][4] The storage area should be away from heat, sparks, open flames, and other ignition sources.[2][3][4] It is also recommended to store it in darkened bottles to protect it from ultraviolet light.

Q3: What materials are incompatible with this compound?

A3: this compound is incompatible with strong oxidizing agents.[5] Contact with these materials should be avoided to prevent vigorous reactions.

Q4: What are the signs of potential degradation of this compound?

A4: Signs of degradation may include a change in color, the appearance of particulate matter, or a noticeable change in viscosity. For more precise determination, analytical techniques such as Gas Chromatography (GC) are necessary to identify impurities.

Q5: How can I dispose of this compound?

A5: this compound should be disposed of in accordance with local, state, and federal regulations. It is typically considered hazardous waste and should be handled by a licensed chemical disposal company. Do not dispose of it down the drain.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound.

Issue 1: Suspected Contamination or Degradation of this compound
  • Question: My experiment is yielding unexpected results, and I suspect the purity of my this compound is compromised. How can I verify its purity?

  • Answer: The most effective way to determine the purity of this compound is by using Gas Chromatography (GC) with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). A pure sample should show a single major peak. The presence of multiple peaks indicates impurities. You can refer to the detailed experimental protocol below for a step-by-step guide on purity analysis.

  • Question: I've noticed a slight discoloration in my stored this compound. Does this indicate degradation?

  • Answer: Discoloration can be a sign of degradation, potentially due to slow oxidation or reaction with contaminants. It is recommended to re-analyze the purity of the material using GC before use. To prevent this, ensure the container is tightly sealed and stored under an inert atmosphere (e.g., nitrogen or argon) if the material is to be stored for an extended period.

Issue 2: Inconsistent Experimental Results
  • Question: I am observing variability in my reaction outcomes when using this compound from different batches. What could be the cause?

  • Answer: Batch-to-batch variability can be due to slight differences in the impurity profile. It is crucial to obtain a certificate of analysis (CoA) for each batch and, if possible, perform your own purity analysis using the provided GC protocol. This will help you identify any significant differences in impurities that might be affecting your experiment.

  • Question: My reaction is known to be sensitive to moisture. Could my this compound be a source of water contamination?

  • Answer: While this compound is a non-polar solvent, it can absorb small amounts of moisture from the atmosphere if not stored properly. If your experiment is moisture-sensitive, it is best practice to use a freshly opened bottle or to dry the solvent over a suitable drying agent (e.g., molecular sieves) before use.

Data Presentation

Table 1: Physical and Safety Properties of this compound

PropertyValueReference
Molecular FormulaC₈H₁₆[1]
Molecular Weight112.21 g/mol [6]
Boiling Point118-120 °C[4]
Density0.777 g/mL at 25 °C[4]
Flash Point11 °C[7]
FlammabilityHighly Flammable Liquid[1]

Experimental Protocols

Protocol 1: Determination of this compound Purity by Gas Chromatography (GC-FID)

This protocol is adapted from ASTM D7266 for the analysis of cyclohexane (B81311) and is suitable for determining the purity of this compound.[2][3][8]

Objective: To quantify the purity of a this compound sample and identify the presence of volatile impurities.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary column suitable for hydrocarbon analysis (e.g., DB-5, HP-5, or equivalent; 30 m x 0.25 mm ID, 0.25 µm film thickness).[9]

  • Autosampler or manual syringe for injection.

  • Data acquisition and processing software.

Materials:

  • This compound sample to be analyzed.

  • High-purity helium or hydrogen as a carrier gas.

  • High-purity air and hydrogen for the FID.

  • High-purity solvent for dilution (e.g., hexane), if necessary.

Procedure:

  • Instrument Setup:

    • Install the capillary column in the GC.

    • Set the injector temperature to 250 °C.[9]

    • Set the detector temperature to 280 °C.[9]

    • Set the carrier gas flow rate (e.g., 1 mL/min).[9]

    • Establish the oven temperature program:

      • Initial temperature: 50 °C, hold for 2 minutes.[9]

      • Ramp: 10 °C/min to 200 °C.

      • Hold: 5 minutes at 200 °C.

  • Sample Preparation:

    • For a neat injection, draw 0.1-1 µL of the this compound sample into a GC syringe.

    • If dilution is required to avoid column overload, prepare a 1% (v/v) solution of the sample in high-purity hexane.

  • Injection and Data Acquisition:

    • Inject the sample into the GC.

    • Start the data acquisition.

    • The run time will be approximately 22 minutes based on the suggested temperature program.

  • Data Analysis:

    • Integrate the peaks in the resulting chromatogram.

    • Calculate the area percent of the this compound peak relative to the total area of all peaks (excluding the solvent peak if a dilution was made).

    • Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100.

Mandatory Visualization

G Troubleshooting Workflow for Suspected this compound Degradation start Start: Suspected Degradation (e.g., unexpected experimental results, visual changes) visual_inspection Perform Visual Inspection: - Color change? - Particulates? - Viscosity change? start->visual_inspection purity_analysis Conduct Purity Analysis (GC-FID or GC-MS) visual_inspection->purity_analysis compare_to_spec Compare results to specifications or a fresh standard purity_analysis->compare_to_spec is_pure Is the sample pure? compare_to_spec->is_pure use_sample Proceed with experiment is_pure->use_sample Yes quarantine_sample Quarantine the sample is_pure->quarantine_sample No investigate_storage Investigate storage conditions: - Proper sealing? - Temperature? - Light exposure? quarantine_sample->investigate_storage dispose Dispose of degraded sample according to safety protocols investigate_storage->dispose new_sample Obtain a new, certified sample of this compound dispose->new_sample new_sample->use_sample

Caption: Troubleshooting workflow for suspected degradation of this compound.

References

Validation & Comparative

A Comparative Analysis of Steric Bulk: 1,1-Dimethylcyclohexane versus Other Substituted Cyclohexanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of medicinal chemistry and organic synthesis, understanding the steric properties of molecular fragments is paramount for predicting reactivity, conformational preference, and biological activity. The cyclohexane (B81311) ring, a ubiquitous scaffold in natural products and pharmaceutical agents, serves as an excellent model for studying steric effects. This guide provides an objective comparison of the steric bulk of 1,1-dimethylcyclohexane relative to other substituted cyclohexanes, supported by experimental data and detailed methodologies.

Understanding Steric Bulk in Cyclohexanes: The A-Value

The steric bulk of a substituent on a cyclohexane ring is quantitatively described by its "A-value". The A-value represents the Gibbs free energy difference (ΔG) between the conformation where the substituent is in the axial position and the conformation where it is in the more stable equatorial position.[1] A larger A-value signifies a greater preference for the equatorial position, and thus, a larger steric bulk of the substituent.[2] This preference is primarily due to the minimization of 1,3-diaxial interactions, which are repulsive forces between an axial substituent and the axial hydrogens on the same side of the ring.[3][4][5]

Conformational Analysis of this compound

In this compound, one methyl group is always in an axial position while the other is in an equatorial position.[3][4][6][7][8] Through a ring-flip, the axial methyl group becomes equatorial and the equatorial methyl group becomes axial. These two chair conformers are degenerate, meaning they have the same energy.[6][7][8] Therefore, the steric strain in this compound is constant and is approximately equal to the A-value of a single methyl group, which arises from the one axial methyl group's 1,3-diaxial interactions.

Comparative Steric Bulk of Cyclohexane Substituents

The following table summarizes the A-values for various substituents on a cyclohexane ring, providing a clear comparison of their steric bulk.

SubstituentA-value (kcal/mol)
-F0.24[9]
-Cl0.4[9]
-Br0.2 - 0.7[9]
-I0.4[9]
-CN0.2[9]
-OH (non-H-bonding solvent)0.6[9]
-OH (H-bonding solvent)0.9[9]
-OCH₃0.7[9]
-NH₂1.2[9]
-CH₃ (Methyl)1.8[9]
-CH₂CH₃ (Ethyl)2.0[9]
-CH(CH₃)₂ (Isopropyl)2.2[9]
-c-C₆H₁₁ (Cyclohexyl)2.2[9]
-C₆H₅ (Phenyl)3.0[9]
-C(CH₃)₃ (tert-Butyl)>4.5[9]

From the table, it is evident that the steric demand of a methyl group (A-value ≈ 1.8 kcal/mol) is moderate. Groups like halogens and hydroxyls are sterically smaller, while larger alkyl groups like isopropyl and tert-butyl are significantly bulkier. The tert-butyl group is often used as a conformational lock, as its large A-value effectively prevents it from occupying an axial position.

The steric strain in this compound, having one axial methyl group, is comparable to a monosubstituted cyclohexane with a methyl group. However, in disubstituted cyclohexanes where both substituents can be equatorial (e.g., trans-1,4-dimethylcyclohexane), the overall strain is lower than in this compound.[10] Conversely, in conformers where multiple bulky groups are forced into axial positions, the steric strain can be substantially higher.

Experimental Determination of A-Values

A-values are determined experimentally, most commonly using Nuclear Magnetic Resonance (NMR) spectroscopy.

General Experimental Protocol for A-Value Determination by NMR:

  • Sample Preparation: A solution of the monosubstituted cyclohexane is prepared in an appropriate solvent (e.g., a non-coordinating solvent like CDCl₃ or a solvent that allows for low-temperature measurements like CS₂).

  • Low-Temperature NMR: The sample is cooled to a temperature where the chair-chair interconversion is slow on the NMR timescale (the coalescence temperature). At this low temperature, separate signals for the axial and equatorial conformers can be observed.

  • Signal Integration: The relative concentrations of the axial and equatorial conformers are determined by integrating the corresponding signals in the ¹H or ¹³C NMR spectrum.

  • Equilibrium Constant Calculation: The equilibrium constant (K) for the axial-equatorial interconversion is calculated from the ratio of the concentrations of the equatorial to the axial conformer (K = [Equatorial]/[Axial]).

  • Free Energy Calculation: The Gibbs free energy difference (ΔG°), which is the A-value, is then calculated using the following equation:

    ΔG° = -RT ln(K)

    where:

    • R is the gas constant (1.987 cal/mol·K)

    • T is the temperature in Kelvin at which the measurement was taken.

    • K is the equilibrium constant.

Alternative methods for determining A-values include kinetic and thermodynamic measurements of reaction rates and equilibria that are sensitive to the steric environment of the cyclohexane ring.

Logical Relationship of Steric Bulk and Conformational Preference

The following diagram illustrates the fundamental principle underlying the A-value: the energetic penalty associated with a substituent occupying the sterically hindered axial position versus the more stable equatorial position.

Steric_Bulk_Conformation cluster_axial Axial Conformer (Higher Energy) cluster_equatorial Equatorial Conformer (Lower Energy) Axial Substituent in Axial Position (Steric Hindrance) Equatorial Substituent in Equatorial Position (Sterically Favored) Equilibrium Equatorial->Equilibrium Equilibrium->Axial label_A_value ΔG° = A-value

Caption: Conformational equilibrium of a substituted cyclohexane.

References

A Researcher's Guide to Force Field Validation for 1,1-Dimethylcyclohexane in Molecular Dynamics Simulations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy of molecular dynamics (MD) simulations is paramount. The choice of a force field, a set of parameters describing the potential energy of a system of atoms, is a critical determinant of simulation fidelity. This guide provides a comparative framework for validating common force fields for the simulation of 1,1-dimethylcyclohexane, a substituted cyclohexane (B81311) derivative relevant in various chemical contexts.

This document outlines a proposed validation study comparing the performance of three widely-used force fields: OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom), GROMOS (Groningen Molecular Simulation), and CHARMM (Chemistry at HARvard Macromolecular Mechanics). The validation will be based on the reproduction of key experimental macroscopic properties: density and enthalpy of vaporization.

Experimental Benchmark Data

Accurate validation requires reliable experimental data. For this compound, the following experimental values will serve as the benchmark for our in silico comparison.

PropertyExperimental ValueTemperature (K)Pressure (atm)
Density 0.777 g/mL298.151
Enthalpy of Vaporization 39.6 ± 0.1 kJ/mol2871

Proposed Validation Workflow

The validation process involves setting up, running, and analyzing MD simulations of bulk this compound using each of the selected force fields. The workflow for this process is depicted below.

Force Field Validation Workflow Force Field Validation Workflow for this compound cluster_setup System Setup cluster_simulation MD Simulation cluster_analysis Data Analysis cluster_comparison Comparison & Validation mol_prep Molecule Preparation (this compound Structure) top_gen Topology Generation mol_prep->top_gen OPLS-AA, GROMOS, CHARMM box_sol System Solvation (Cubic Box) top_gen->box_sol em Energy Minimization box_sol->em nvt NVT Equilibration em->nvt npt NPT Equilibration nvt->npt prod Production MD npt->prod density Density Calculation prod->density hvap Enthalpy of Vaporization Calculation prod->hvap comparison Compare with Experimental Data density->comparison hvap->comparison conclusion Force Field Performance Assessment comparison->conclusion

Figure 1. A flowchart illustrating the key stages of the proposed force field validation study.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of in silico experiments. The following protocols are proposed for the MD simulations.

Molecular Topology and Initial System Setup
  • Molecule Preparation : An initial 3D structure of this compound will be obtained, and its geometry will be optimized using a quantum mechanical method (e.g., DFT with B3LYP/6-31G*).

  • Topology Generation : For each force field (OPLS-AA, GROMOS, CHARMM), the appropriate topology and parameter files for this compound will be generated. This will involve assigning atom types, charges, and bonded and non-bonded parameters according to the specifications of each force field.

  • System Solvation : A cubic simulation box will be created and filled with a sufficient number of this compound molecules to create a bulk liquid system (e.g., 512 molecules).

Molecular Dynamics Simulation Protocol

All simulations will be performed using the GROMACS software package.

  • Energy Minimization : The initial system will be subjected to energy minimization using the steepest descent algorithm to remove any steric clashes or unfavorable geometries.

  • NVT Equilibration : The system will be equilibrated in the NVT (isothermal-isochoric) ensemble for 1 nanosecond (ns) to bring the system to the target temperature (298.15 K). A velocity-rescaling thermostat will be used.

  • NPT Equilibration : Following NVT equilibration, the system will be further equilibrated in the NPT (isothermal-isobaric) ensemble for 5 ns to allow the system to reach the correct density at the target pressure (1 atm). The Parrinello-Rahman barostat will be employed.

  • Production MD : A production simulation of at least 50 ns will be carried out in the NPT ensemble. Trajectory data will be saved every 10 picoseconds (ps) for analysis.

Data Analysis Protocols
  • Density Calculation : The density of the system will be calculated as an average over the production run trajectory from the NPT simulation. The gmx energy tool in GROMACS can be used to extract the density as a function of time.

  • Enthalpy of Vaporization (ΔHvap) Calculation : The enthalpy of vaporization will be calculated using the following equation:

    ΔHvap = E_gas - E_liquid + RT

    where:

    • E_gas is the average potential energy of a single this compound molecule in the gas phase (obtained from a separate simulation of an isolated molecule in a large box).

    • E_liquid is the average potential energy per molecule in the bulk liquid simulation.

    • R is the ideal gas constant.

    • T is the simulation temperature.

Hypothetical Comparison of Results

The simulated data for density and enthalpy of vaporization for each force field will be compared against the experimental values. The results will be summarized in a table similar to the one below to facilitate a clear and objective comparison.

Force FieldSimulated Density (g/mL)% Error vs. Exp.Simulated ΔHvap (kJ/mol)% Error vs. Exp.
OPLS-AA [Simulated Value][Calculated Error][Simulated Value][Calculated Error]
GROMOS [Simulated Value][Calculated Error][Simulated Value][Calculated Error]
CHARMM [Simulated Value][Calculated Error][Simulated Value][Calculated Error]
Experimental 0.777-39.6-

Logical Relationship for Property Calculation

The calculation of the key validation properties from the raw simulation data follows a clear logical progression.

Property Calculation Logic Logical Flow for Property Calculation cluster_input Simulation Output cluster_processing Analysis Tools cluster_output Calculated Properties trajectory Trajectory File (.xtc/.trr) gmx_energy gmx energy trajectory->gmx_energy energy Energy File (.edr) energy->gmx_energy gas_phase_energy Gas Phase Potential Energy (E_gas) hvap_val Enthalpy of Vaporization gas_phase_energy->hvap_val density_val Average Density gmx_energy->density_val liquid_phase_energy Liquid Phase Potential Energy (E_liquid) gmx_energy->liquid_phase_energy liquid_phase_energy->hvap_val

Figure 2. The logical relationship between simulation outputs and the calculation of density and enthalpy of vaporization.

Conclusion

The selection of an appropriate force field is a critical first step in any molecular dynamics study. By systematically comparing the performance of different force fields against experimental data for fundamental properties like density and enthalpy of vaporization, researchers can make an informed decision for their specific system of interest. This guide provides a robust framework for such a validation study for this compound, promoting reproducible and reliable computational research. The force field that yields results with the smallest deviation from experimental values would be recommended for further, more complex simulations involving this molecule.

A Comparative Study: 1,1-Dimethylcyclohexane vs. tert-Butylcyclohexane as Conformational Locks

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the conformational locking abilities of two key cyclohexane (B81311) derivatives for applications in research and drug development.

In the realm of medicinal chemistry and drug design, the three-dimensional conformation of a molecule is paramount to its biological activity. The ability to restrict the conformational flexibility of a cyclic system, a concept known as conformational locking, is a powerful tool for medicinal chemists. By locking a molecule into a specific bioactive conformation, it is possible to enhance its potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of two commonly employed conformational locks: 1,1-dimethylcyclohexane and tert-butylcyclohexane (B1196954), supported by experimental data and detailed methodologies.

Introduction to Conformational Locking

Cyclohexane, a fundamental carbocyclic scaffold, predominantly exists in a low-energy "chair" conformation. Through a process called ring inversion or "chair flip," one chair conformer can interconvert into another. In an unsubstituted cyclohexane ring, these two chair forms are energetically identical. However, the introduction of substituents breaks this degeneracy. Substituents can occupy either an axial position (pointing up or down, parallel to the ring's axis) or an equatorial position (pointing out from the perimeter of the ring).

The steric hindrance between an axial substituent and the other axial hydrogens on the same side of the ring (1,3-diaxial interactions) makes the axial conformation energetically unfavorable. The energy difference between the axial and equatorial conformers is quantified by the "A-value," which represents the Gibbs free energy change (ΔG°) for the equatorial to axial equilibrium. A larger A-value signifies a greater preference for the equatorial position and, consequently, a more effective conformational lock.

Comparative Analysis

This section compares the effectiveness of this compound and tert-butylcyclohexane as conformational locks based on their conformational energies.

This compound: A Symmetrical Lock

In this compound, two methyl groups are attached to the same carbon atom. In any chair conformation, one methyl group must occupy an axial position while the other is in an equatorial position. Upon ring inversion, their positions are swapped. Since the two conformers are mirror images of each other and energetically identical, there is no net preference for one chair form over the other.[1][2][3] The two chair conformations are isoenergetic.

While not a "lock" in the traditional sense of forcing a single conformation, the gem-dimethyl group does influence the ring's conformational dynamics. The presence of a methyl group in an axial position introduces steric strain, which can affect the energy barrier of the ring flip.

tert-Butylcyclohexane: The Archetypal Conformational Lock

The tert-butyl group is exceptionally bulky. When placed in an axial position on a cyclohexane ring, it experiences severe 1,3-diaxial interactions with the axial hydrogens. This steric strain is so significant that the conformation with an axial tert-butyl group is highly disfavored.[4][5] Consequently, the equilibrium lies overwhelmingly towards the conformer where the tert-butyl group is in the equatorial position.[5][6] This strong preference effectively "locks" the cyclohexane ring into a single, well-defined chair conformation.[6]

Quantitative Data Comparison

The following table summarizes the key quantitative data for comparing the conformational locking abilities of this compound and tert-butylcyclohexane.

ParameterThis compoundtert-Butylcyclohexane
A-value (per substituent) ~1.74 kcal/mol (for a single methyl group)~4.9 - 5.4 kcal/mol
Energy Difference between Chair Conformers (ΔG°) 0 kcal/mol (isoenergetic)~4.9 - 5.4 kcal/mol
Predominant Conformer Population 50% / 50%>99.9% Equatorial
Ring Inversion Energy Barrier (ΔG‡) ~10.8 kcal/mol (similar to cyclohexane)Slightly higher than cyclohexane

Note: The A-value for this compound is presented for a single methyl group for reference. In the disubstituted compound, the net effect on the equilibrium is zero.

Experimental Protocols

The determination of conformational energies and equilibria relies on a combination of experimental and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Dynamic NMR (DNMR) spectroscopy is a powerful experimental technique for studying the kinetics of conformational exchange processes like the chair flip in cyclohexanes.

Protocol for Dynamic NMR Analysis:

  • Sample Preparation: Dissolve the substituted cyclohexane in a suitable deuterated solvent (e.g., acetone-d6, dichloromethane-d2) at a concentration of approximately 10-20 mg/mL in an NMR tube.

  • Initial Spectrum Acquisition: Record a standard ¹H or ¹³C NMR spectrum at room temperature. At this temperature, the chair-chair interconversion is typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons/carbons.

  • Low-Temperature NMR: Gradually lower the temperature of the NMR probe. As the temperature decreases, the rate of ring inversion slows down.

  • Coalescence Temperature (Tc) Determination: Continue to acquire spectra at decreasing temperatures until the averaged signals broaden and then split into separate signals for the axial and equatorial conformers. The temperature at which the two signals merge into a single broad peak is the coalescence temperature (Tc).

  • Data Analysis: The rate constant (k) for the conformational exchange at the coalescence temperature can be calculated using the Eyring equation. This allows for the determination of the free energy of activation (ΔG‡) for the ring inversion process. For monosubstituted cyclohexanes, the relative integrals of the signals for the axial and equatorial conformers at low temperatures can be used to determine the equilibrium constant (Keq) and subsequently the A-value (ΔG° = -RTlnKeq).

Computational Chemistry

Computational methods, including molecular mechanics, ab initio, and Density Functional Theory (DFT), are invaluable for modeling conformational preferences and calculating their relative energies.

Protocol for Computational Conformational Analysis (using Gaussian):

  • Structure Building: Construct the 3D structures of the axial and equatorial conformers of the substituted cyclohexane using a molecular modeling program (e.g., GaussView).

  • Geometry Optimization: Perform a geometry optimization for each conformer to find the lowest energy structure. A common level of theory for this is DFT with a suitable basis set (e.g., B3LYP/6-31G(d)). The input file in Gaussian would include the keyword Opt.

  • Frequency Calculation: After optimization, perform a frequency calculation at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data such as the Gibbs free energy. The keyword for this is Freq.

  • Energy Calculation: The relative energy difference between the conformers (the A-value) can be calculated by subtracting the Gibbs free energy of the equatorial conformer from that of the axial conformer.

  • Transition State Search (for Ring Inversion Barrier): To determine the energy barrier for the chair flip, a transition state search can be performed. This involves finding the saddle point on the potential energy surface that connects the two chair conformers. This is a more complex calculation often initiated with a guess of the transition state structure (e.g., a boat or twist-boat conformation) and using keywords like Opt=(TS,CalcFC).

Visualizing Conformational Locking

The following diagrams illustrate the key concepts discussed in this guide.

G1 cluster_0 This compound a Chair Conformer 1 (Me_ax, Me_eq) b Chair Conformer 2 (Me_eq, Me_ax) a->b Ring Flip (ΔG° = 0 kcal/mol) b->a

Caption: Ring flip of this compound results in an isoenergetic conformer.

G2 cluster_1 tert-Butylcyclohexane c Axial Conformer (Highly Disfavored) d Equatorial Conformer (>99.9% Population) c->d Ring Flip (ΔG° ≈ -5 kcal/mol) d->c Very Slow

Caption: The large A-value of the tert-butyl group effectively locks the ring.

G3 A Start with Substituted Cyclohexane B NMR Spectroscopy A->B C Computational Chemistry A->C D Low-Temperature NMR B->D J Build Conformers (Axial & Equatorial) C->J E Determine Coalescence Temperature (Tc) D->E G Measure Peak Integrals D->G F Calculate Ring Inversion Barrier (ΔG‡) E->F H Calculate Equilibrium Constant (Keq) G->H I Calculate A-value (ΔG°) H->I K Geometry Optimization J->K L Frequency Calculation K->L M Calculate Relative Energies (A-value) L->M

Caption: Experimental and computational workflow for conformational analysis.

Conclusion

Both this compound and tert-butylcyclohexane serve as valuable tools for controlling molecular conformation, but they operate on different principles. The gem-dimethyl group in this compound creates a symmetrical energy landscape where both chair conformers are equally populated. This can be useful for studying the intrinsic properties of a system without a strong conformational bias.

In contrast, the tert-butyl group acts as a powerful conformational lock, effectively forcing the cyclohexane ring into a single, dominant conformation with the bulky group in the equatorial position. This makes tert-butylcyclohexane and its derivatives indispensable in drug design and stereochemical studies where a rigid and well-defined three-dimensional structure is required to maximize interaction with a biological target. The choice between these two conformational locks will therefore depend on the specific goals of the research or drug development project.

References

Experimental verification of the calculated energy barrier for ring inversion in 1,1-Dimethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Energy Barrier Comparison

The following table summarizes the key energetic parameters for the ring inversion of cyclohexane (B81311) and the ground-state strain of 1,1-dimethylcyclohexane.

CompoundParameterMethodValue (kcal/mol)Value (kJ/mol)
Cyclohexane Activation Free Energy (ΔG‡)Experimental (Dynamic NMR)10.5 - 10.8[1][2]43.9 - 45.2[2]
Cyclohexane Activation EnergyCalculated (DFT)11.7[3]48.9[3]
This compound Relative Ground-State Strain EnergyCalculated (M06/cc-pVTZ)0.692.89

Note: The value for this compound represents the calculated increase in ground-state energy relative to the most stable dimethylcyclohexane isomer (trans-1,4), not the activation barrier for ring inversion.

Experimental Protocol: Dynamic NMR Spectroscopy

The primary experimental technique for determining the energy barrier to ring inversion is Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy. This method allows for the quantification of the rate of a chemical exchange process, such as conformational inversion.

Objective: To determine the free energy of activation (ΔG‡) for the chair-to-chair interconversion of a cyclohexane derivative.

Methodology:

  • Sample Preparation: A solution of the cyclohexane derivative is prepared in a suitable solvent (e.g., deuterated chloroform, CDCl₃) that remains liquid at the required low temperatures.

  • Variable Temperature (VT) NMR Analysis:

    • At room temperature, the ring inversion is rapid on the NMR timescale. This rapid exchange averages the signals of axial and equatorial protons, resulting in a single, time-averaged peak for each chemically distinct proton.

    • The temperature of the NMR probe is gradually lowered. As the temperature decreases, the rate of ring inversion slows. This slowing of the exchange rate causes the sharp, averaged NMR signals to broaden.

    • Upon further cooling, a specific temperature is reached where the individual signals for the axial and equatorial protons begin to resolve but are still very broad and merge into a single flat-topped peak. This is the coalescence temperature (Tc) .

    • Below the coalescence temperature, the exchange is slow enough that distinct, sharp signals for the axial and equatorial environments are observed.

  • Data Analysis and Calculation:

    • The rate constant for inversion (k) at the coalescence temperature can be calculated using the following equation for a simple two-site exchange: k = (π * Δν) / √2 where Δν is the frequency difference (in Hz) between the axial and equatorial signals at a temperature well below coalescence.

    • The Gibbs free energy of activation (ΔG‡) is then calculated using the Eyring equation: ΔG‡ = -R * Tc * ln(k * h / (kB * Tc)) where:

      • R is the ideal gas constant.

      • Tc is the coalescence temperature in Kelvin.

      • k is the rate constant at Tc.

      • h is Planck's constant.

      • kB is the Boltzmann constant.

A full lineshape analysis, which involves fitting the entire spectrum at various temperatures to theoretical models, can provide more accurate thermodynamic parameters (ΔH‡ and ΔS‡).

Visualization of Conformational Change

The following diagrams illustrate the logical workflow of the Dynamic NMR experiment and the physical process of ring inversion for this compound.

G cluster_workflow Experimental Workflow: Dynamic NMR A Room Temperature NMR (Rapid Exchange) - Averaged Signals B Lower Temperature - Signal Broadening A->B C Coalescence Temp (Tc) - Signals Merge B->C D Low Temperature NMR (Slow Exchange) - Distinct Signals C->D E Calculate Rate Constant (k) and Activation Energy (ΔG‡) C->E D->E

Caption: Workflow for determining the energy barrier using Dynamic NMR.

G cluster_inversion Ring Inversion Pathway: this compound Chair1 Chair Conformer 1 (Me_ax, Me_eq) TS Transition State (e.g., Half-Chair) Chair1->TS ΔG‡ Chair2 Chair Conformer 2 (Me_eq, Me_ax) TS->Chair2

References

Cross-Referencing Spectroscopic Data of 1,1-Dimethylcyclohexane with Literature Values: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental spectroscopic data for 1,1-dimethylcyclohexane with established literature values. The objective is to offer a clear framework for data validation and structural confirmation, essential for quality control and research accuracy. Detailed experimental protocols are provided for key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). All quantitative data is summarized in structured tables for straightforward comparison.

Data Presentation and Comparison

The following tables summarize the literature values for the spectroscopic data of this compound and provide a column for comparison with experimentally obtained data.

Table 1: ¹H NMR Spectroscopic Data

Solvent: Chloroform-d (CDCl₃)

Assignment Literature Chemical Shift (δ, ppm) [1] Experimental Chemical Shift (δ, ppm)
-CH₂- (Axial & Equatorial Protons, multiple positions) 1.43
-CH₂- (Axial & Equatorial Protons, multiple positions) 1.36
-CH₂- (Axial & Equatorial Protons, multiple positions) 1.22

| -CH₃ (gem-dimethyl) | 0.88 | |

Table 2: ¹³C NMR Spectroscopic Data

Solvent: Dichloromethane-d₂ (CD₂Cl₂)

Assignment Literature Chemical Shift (δ, ppm) [2] Experimental Chemical Shift (δ, ppm)
C (quaternary, C1) 30.1
-CH₃ (gem-dimethyl) 29.2
-CH₂- (C3, C5) 39.8
-CH₂- (C2, C6) 22.9
-CH₂- (C4) 26.5

Note: The presence of five distinct signals in the ¹³C NMR spectrum is consistent with the molecular symmetry of this compound.[3]

Table 3: IR Spectroscopic Data

Sample State: Liquid Film/Solution

Vibrational Mode Literature Wavenumber (cm⁻¹) [4][5][6] Experimental Wavenumber (cm⁻¹)
C-H Stretch (Aliphatic) 2800 - 3000
-CH₂- Scissoring ~1448

| gem-dimethyl Doublet | 722 - 732 | |

Table 4: Mass Spectrometry Data

Ionization Method: Electron Ionization (EI)

m/z Assignment Literature Relative Intensity (%) [1][7] Experimental Relative Intensity (%)
112 [M]⁺ (Molecular Ion) 4.2
97 [M-CH₃]⁺ (Base Peak) 100.0
69 [C₅H₉]⁺ 49.3
56 [C₄H₈]⁺ 40.9
55 [C₄H₇]⁺ 72.0

| 41 | [C₃H₅]⁺ | 35.1 | |

Experimental Protocols

Detailed methodologies for the key experiments are outlined below. These protocols represent standard procedures for obtaining high-quality spectroscopic data for a volatile liquid sample like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation:

    • Prepare a solution by dissolving approximately 5-10 mg of this compound in ~0.6 mL of deuterated solvent (e.g., CDCl₃).

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence (zg30).

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-32.

    • Relaxation Delay (d1): 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: 0 to 220 ppm.

    • Number of Scans: 1024 or more, depending on concentration.

    • Relaxation Delay (d1): 2 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectra using the TMS signal at 0 ppm.

Infrared (IR) Spectroscopy
  • Objective: To identify characteristic functional groups and bond vibrations.

  • Instrumentation: Fourier-Transform Infrared (FTIR) Spectrometer.

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping with a suitable solvent (e.g., isopropanol) and allowing it to dry.

    • Acquire a background spectrum of the clean, empty ATR crystal.

    • Place a single drop of liquid this compound directly onto the ATR crystal.

  • Acquisition:

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: The final spectrum is automatically generated as the ratio of the sample scan to the background scan, presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and analyze fragmentation patterns.

  • Instrumentation: Gas Chromatography-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane) at a concentration of approximately 100 µg/mL.

  • GC Conditions (Example):

    • Injection Volume: 1 µL.

    • Injector Temperature: 250°C.

    • Carrier Gas: Helium.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 200°C at 10°C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35 - 300.

    • Source Temperature: 230°C.

  • Data Processing: Identify the peak corresponding to this compound in the total ion chromatogram (TIC). Extract and analyze the corresponding mass spectrum. The peak with the highest mass-to-charge ratio typically represents the molecular ion [M]⁺, while the most intense peak is designated as the base peak.[8]

Logical Workflow for Spectroscopic Data Validation

The following diagram illustrates the logical workflow for cross-referencing experimentally acquired spectroscopic data with established literature values for chemical structure confirmation.

Spectroscopic_Data_Cross_Referencing cluster_experimental Experimental Data Acquisition cluster_literature Literature Data Retrieval cluster_analysis Comparative Analysis cluster_conclusion Conclusion exp_sample Chemical Sample (this compound) exp_nmr NMR Spectroscopy (¹H, ¹³C) exp_sample->exp_nmr exp_ir IR Spectroscopy exp_sample->exp_ir exp_ms Mass Spectrometry exp_sample->exp_ms comp_nmr Compare NMR Shifts & Coupling exp_nmr->comp_nmr comp_ir Compare IR Bands (cm⁻¹) exp_ir->comp_ir comp_ms Compare m/z Values & Fragmentation exp_ms->comp_ms lit_db Databases (e.g., NIST, SDBS) lit_db->comp_nmr lit_db->comp_ir lit_db->comp_ms lit_journals Scientific Journals lit_journals->comp_nmr lit_journals->comp_ir lit_journals->comp_ms validation Structure Validation comp_nmr->validation Match discrepancy Identify Discrepancies comp_nmr->discrepancy No Match comp_ir->validation Match comp_ir->discrepancy No Match comp_ms->validation Match comp_ms->discrepancy No Match

Caption: Workflow for structural validation via spectroscopic data comparison.

References

Unveiling the Potential of 1,1-Dimethylcyclohexane as a Gas Hydrate Promoter: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fields of energy storage, carbon capture, and drug development, the efficient formation of gas hydrates is a critical area of study. Gas hydrate (B1144303) promoters are additives that enhance the kinetics and thermodynamics of hydrate formation. This guide provides a comparative analysis of the effectiveness of 1,1-Dimethylcyclohexane (1,1-DMCH) as a gas hydrate promoter against other commonly used additives, supported by experimental data and detailed protocols.

This compound is recognized as a thermodynamic promoter for gas hydrates, specifically as a former of structure H (sH) hydrates.[1] This means it helps to shift the equilibrium conditions for hydrate formation to lower pressures and higher temperatures, making the process more energetically favorable.[1] To objectively assess its performance, this guide compares it with other well-established promoters: cyclopentane (B165970) (a thermodynamic promoter), tetrahydrofuran (B95107) (THF, a thermodynamic promoter), and sodium dodecyl sulfate (B86663) (SDS, a kinetic promoter).

Comparative Performance of Hydrate Promoters

PromoterTypeConcentrationInduction TimeGas Uptake / Storage CapacityReference
This compound (DMCH) Thermodynamic (sH Former)Not SpecifiedData Not AvailableForms stable sH hydrate with methane (B114726) at lower pressures[1]
Cyclopentane (CP) Thermodynamic (sII Former)~5.6 mol%Significantly ReducedRate of hydrate formation is 22 times higher than pure water for CO2 hydrate[2]
Tetrahydrofuran (THF) Thermodynamic (sII Former)1 - 10 mol%ReducedShifts equilibrium temperature by 4-20% at constant pressure for methane hydrate[3]
Sodium Dodecyl Sulfate (SDS) Kinetic500 ppmSignificantly ReducedIncreases methane storage capacity by 18% compared to pure water[4]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of experimental results, detailed methodologies are crucial. Below are generalized experimental protocols for evaluating the effectiveness of gas hydrate promoters.

Protocol 1: Isochoric Pressure-Search Method for Thermodynamic Evaluation

This method is used to determine the phase equilibrium conditions of gas hydrates in the presence of a promoter.

  • Apparatus: A high-pressure crystallizer equipped with a magnetic stirrer, temperature and pressure sensors, and a data acquisition system.

  • Procedure:

    • The crystallizer is cleaned thoroughly with deionized water and then with the target liquid promoter solution.

    • The crystallizer is purged multiple times with the guest gas (e.g., methane) to remove any residual air.

    • A specific volume of the promoter solution (e.g., 40 mL) is added to the crystallizer.

    • The system is pressurized with the guest gas to a desired initial pressure.

    • The temperature of the system is gradually lowered at a constant rate while the pressure is monitored.

    • The point of hydrate formation is identified by a sudden drop in pressure due to gas consumption.

    • The temperature is then slowly increased to dissociate the hydrates, and the dissociation point is recorded.

    • This process is repeated at various pressures to map the phase equilibrium curve.[5]

Protocol 2: Kinetic Evaluation of Hydrate Formation

This protocol focuses on measuring the induction time and gas uptake to assess the kinetic promotion effect.

  • Apparatus: A stirred-tank reactor with constant temperature and pressure control, and a gas consumption measurement system.

  • Procedure:

    • The reactor is filled with a known volume of deionized water and the promoter at a specific concentration.

    • The reactor is purged with the guest gas and then pressurized to the desired experimental pressure.

    • The system is brought to the desired experimental temperature, which is typically in the hydrate formation region.

    • The system is maintained at a constant temperature and pressure, and the amount of gas consumed over time is recorded.

    • The induction time is determined as the time elapsed until a sharp increase in gas consumption is observed.

    • The gas uptake is calculated from the total amount of gas consumed until the hydrate formation ceases.

Signaling Pathways and Experimental Workflows

The process of evaluating a gas hydrate promoter can be visualized as a structured workflow. The following diagram, generated using Graphviz, illustrates the key steps involved in a typical experimental investigation.

ExperimentalWorkflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase Promoter_Selection Select Promoter (e.g., 1,1-DMCH, CP, THF, SDS) Concentration_Determination Determine Promoter Concentration Promoter_Selection->Concentration_Determination Apparatus_Setup Setup High-Pressure Reactor/Crystallizer Concentration_Determination->Apparatus_Setup Thermodynamic_Eval Thermodynamic Evaluation (Phase Equilibrium) Apparatus_Setup->Thermodynamic_Eval Kinetic_Eval Kinetic Evaluation (Induction Time, Gas Uptake) Apparatus_Setup->Kinetic_Eval Data_Collection Collect P, T, Gas Consumption Data Thermodynamic_Eval->Data_Collection Kinetic_Eval->Data_Collection Performance_Metrics Calculate Performance Metrics (Induction Time, Gas Uptake, etc.) Data_Collection->Performance_Metrics Comparison Compare with Other Promoters Performance_Metrics->Comparison

Experimental workflow for evaluating gas hydrate promoters.

Conclusion

References

A Comparative Analysis of the Reactivity of Cis- and Trans-1,2-Dimethylcyclohexane versus 1,1-Dimethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding Steric Effects and Reactivity in Substituted Cyclohexanes

The reactivity of cyclic organic molecules is fundamentally linked to their three-dimensional structure. In the case of substituted cyclohexanes, the conformational arrangement of substituent groups dictates the molecule's stability and, consequently, its kinetic and thermodynamic behavior in chemical reactions. This guide provides a comparative analysis of the reactivity of three isomers of dimethylcyclohexane: cis-1,2-dimethylcyclohexane (B165935), trans-1,2-dimethylcyclohexane (B1581434), and 1,1-dimethylcyclohexane. By examining their conformational preferences and supporting experimental data, we can elucidate the subtle yet significant differences in their reactivity profiles.

Conformational Stability: The Foundation of Reactivity

The reactivity of these dimethylcyclohexane isomers is largely governed by steric hindrance, which arises from the spatial arrangement of the methyl groups. The most stable conformation for a cyclohexane (B81311) ring is the chair form, and the preference for substituents to occupy the more spacious equatorial positions over the more crowded axial positions is a key determinant of overall molecular stability.

  • trans-1,2-Dimethylcyclohexane: This isomer predominantly exists in a single, highly stable chair conformation where both methyl groups occupy equatorial positions. This arrangement minimizes steric strain, specifically avoiding unfavorable 1,3-diaxial interactions. The alternative diaxial conformation is significantly less stable and thus, at equilibrium, the diequatorial conformer is overwhelmingly favored.[1]

  • cis-1,2-Dimethylcyclohexane: In contrast, the cis isomer exists as a pair of rapidly interconverting chair conformations. In each of these conformers, one methyl group is in an axial position while the other is in an equatorial position. These two conformations are energetically equivalent.[1]

  • This compound: Similar to the cis-1,2 isomer, this compound also has two chair conformations that are identical in energy. In each, one methyl group is axial and the other is equatorial.[2]

The relative stabilities, and therefore the ground-state energies of these isomers, play a crucial role in determining the activation energy required for a reaction to occur. A more stable, lower-energy molecule will generally exhibit lower reactivity, as a greater input of energy is needed to reach the transition state.

Experimental Data: A Quantitative Look at Reactivity

Direct experimental comparisons of reaction rates provide concrete evidence for the influence of stereochemistry on reactivity. A key type of reaction for alkanes is free-radical halogenation, where a hydrogen atom is abstracted by a halogen radical. The rate of this hydrogen abstraction is sensitive to the steric environment of the C-H bond.

A study on hydrogen atom transfer (HAT) from various cyclohexanes to the cumyloxyl radical provides valuable quantitative data. The results demonstrate a significant difference in the reactivity of axial versus equatorial C-H bonds. Specifically, tertiary equatorial C-H bonds were found to be at least an order of magnitude more reactive than their axial counterparts.[3]

IsomerRelevant Conformation(s)Key Steric InteractionsPredicted Relative Reactivity (Qualitative)
trans-1,2-Dimethylcyclohexane DiequatorialGauche interaction between methyl groupsLowest
cis-1,2-Dimethylcyclohexane Axial-Equatorial (two equivalent conformers)1,3-diaxial interaction of one methyl groupIntermediate
This compound Axial-Equatorial (two equivalent conformers)1,3-diaxial interaction of one methyl groupIntermediate

Note: The qualitative prediction of reactivity is based on the principle that lower ground-state energy (higher stability) corresponds to lower reactivity. The diequatorial conformation of the trans isomer is the most stable. The cis and 1,1-isomers both have one axial methyl group in their predominant conformations, leading to higher ground-state energies and thus, are expected to be more reactive than the trans isomer.

Experimental Protocols: Probing Reactivity through Competitive Chlorination

To experimentally determine the relative reactivities of these isomers, a competitive free-radical chlorination reaction can be performed. This method allows for the direct comparison of reaction rates by analyzing the product distribution.

Objective: To determine the relative rates of monochlorination of cis-1,2-dimethylcyclohexane, trans-1,2-dimethylcyclohexane, and this compound.

Materials:

  • cis-1,2-dimethylcyclohexane

  • trans-1,2-dimethylcyclohexane

  • This compound

  • Sulfuryl chloride (SO₂Cl₂) as a chlorinating agent

  • Azobisisobutyronitrile (AIBN) as a radical initiator

  • An inert solvent such as carbon tetrachloride (CCl₄) or benzene

  • Gas chromatograph (GC) with a flame ionization detector (FID)

  • Standard laboratory glassware (round-bottom flask, condenser, heating mantle, etc.)

Procedure:

  • Preparation of the Reaction Mixture: In a round-bottom flask, prepare an equimolar mixture of the three dimethylcyclohexane isomers in the chosen inert solvent.

  • Initiation: Add a catalytic amount of AIBN to the mixture.

  • Chlorination: While stirring the mixture and maintaining a constant temperature (e.g., 80°C), slowly add a solution of sulfuryl chloride in the same solvent. The amount of sulfuryl chloride should be less than the total moles of the alkanes to ensure that the alkanes are in excess and to minimize polychlorination. The reaction should be carried out under a well-ventilated hood.

  • Reaction Quenching: After a set period, quench the reaction by cooling the mixture and washing it with a sodium bicarbonate solution to neutralize any acidic byproducts.

  • Product Analysis: Separate the organic layer, dry it over anhydrous sodium sulfate, and analyze the product mixture using gas chromatography. The relative peak areas of the unreacted starting materials and the various monochlorinated products will be used to determine the relative reaction rates.

Data Analysis:

The relative reactivity of the different types of hydrogen atoms (primary, secondary, tertiary, axial, equatorial) can be calculated by normalizing the product yields to the number of each type of hydrogen in the starting materials.

Visualizing Reaction Pathways

The following diagram illustrates the general mechanism of free-radical halogenation, which is applicable to all three isomers. The key difference in their reactivity lies in the initial hydrogen abstraction step, which is influenced by the steric accessibility of the C-H bonds.

Free_Radical_Halogenation cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Cl2 Cl₂ 2Cl_rad 2 Cl• Cl2->2Cl_rad UV light or heat RH R-H (Dimethylcyclohexane) R_rad R• RH->R_rad Hydrogen Abstraction Cl_rad1 Cl• HCl H-Cl Cl_rad1->HCl RCl R-Cl (Product) R_rad->RCl Cl2_prop Cl₂ Cl_rad2 Cl• Cl2_prop->Cl_rad2 Cl_rad_term Cl• Cl2_term Cl₂ Cl_rad_term->Cl2_term Cl_rad_term2 Cl• Cl_rad_term2->Cl2_term R_rad_term R• RR R-R R_rad_term->RR R_rad_term2 R• R_rad_term2->RR R_rad_term3 R• RCl_term R-Cl R_rad_term3->RCl_term Cl_rad_term3 Cl• Cl_rad_term3->RCl_term Initiation Initiation Propagation Propagation Termination Termination

Caption: General mechanism of free-radical halogenation.

Conclusion

The reactivity of cis-1,2-dimethylcyclohexane, trans-1,2-dimethylcyclohexane, and this compound is intricately linked to their conformational stabilities. The diequatorial conformation of trans-1,2-dimethylcyclohexane renders it the most stable and, consequently, the least reactive of the three isomers. Both cis-1,2-dimethylcyclohexane and this compound possess higher energy conformations with an axial methyl group, leading to increased steric strain and greater reactivity compared to the trans isomer. Experimental investigations, such as competitive halogenation, can provide quantitative data to support these predictions, offering valuable insights for synthetic planning and the understanding of structure-reactivity relationships in cyclic systems.

References

A Researcher's Guide to Benchmarking Computational Methods for Predicting the Properties of 1,1-Dimethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate computational prediction of molecular properties is a cornerstone of modern chemical research. This guide provides an objective comparison of computational methods for predicting the properties of 1,1-dimethylcyclohexane, a fundamental substituted cyclohexane (B81311). By presenting supporting experimental data and detailed methodologies, this guide serves as a practical framework for validating computational models.

Introduction to this compound

This compound is an alicyclic hydrocarbon featuring a cyclohexane ring with two methyl groups attached to the same carbon atom.[1] This substitution pattern leads to a unique conformational behavior. Unlike monosubstituted or most disubstituted cyclohexanes, the two chair conformations of this compound are degenerate, meaning they have the same energy. In each chair conformation, one methyl group occupies an axial position while the other is equatorial. The rapid ring-flipping process interconverts these two identical conformations. Consequently, the focus of computational benchmarking for this molecule shifts from conformational energy differences to the accurate prediction of other key properties such as thermodynamic parameters, bond lengths, vibrational frequencies, and NMR chemical shifts.

Experimental Data for Benchmarking

A crucial aspect of benchmarking computational methods is the availability of high-quality experimental data. The following tables summarize key experimental properties of this compound, which can serve as a reference for validating computational predictions.

Table 1: Physical and Thermochemical Properties of this compound

PropertyExperimental Value
Molecular Weight112.21 g/mol [1]
Boiling Point118-120 °C[1][2]
Density0.777 g/mL at 25 °C[1][2]
Vapor Pressure42 mmHg at 37.7 °C[2]
Refractive Indexn20/D 1.428[2]

Table 2: Spectroscopic Data for this compound

Spectroscopic DataKey Experimental Values
¹H NMR (CDCl₃, 399.65 MHz)δ (ppm): 0.876, 1.220, 1.36, 1.43[3]
¹³C NMRData not readily available in benchmarkable format
Infrared (IR) SpectrumKey peaks can be found on the NIST WebBook[4]

Computational Methodologies

A variety of computational methods can be employed to predict the properties of this compound. These methods range in accuracy and computational cost.

Molecular Mechanics (MM)

Molecular mechanics methods, such as MMFF94, utilize classical mechanics and parameterized force fields to estimate the potential energy of a molecule.

  • Strengths: Computationally very fast and suitable for large systems and conformational searching.

  • Weaknesses: Accuracy is dependent on the quality of the force field for the specific molecule class. Less reliable for properties beyond geometry and strain energy.

Density Functional Theory (DFT)

Density Functional Theory is a popular quantum mechanical method that balances computational cost and accuracy. The choice of functional and basis set is critical for obtaining reliable results.

  • Common Functionals:

    • B3LYP: A widely used hybrid functional that often provides a good balance of accuracy for various properties.[2][5]

    • M06-2X: A meta-hybrid GGA functional known for good performance with thermochemistry and non-covalent interactions.

    • ωB97X-D: A range-separated hybrid functional with empirical dispersion correction, often performing well for thermochemistry and kinetics.

  • Basis Sets: Pople-style (e.g., 6-31G*, 6-311+G(d,p)) and Dunning's correlation-consistent (e.g., cc-pVDZ, aug-cc-pVTZ) basis sets are commonly used. Larger basis sets generally improve accuracy but increase computational time.

Ab Initio Methods

These methods are based on first principles and do not rely on empirical parameterization.

  • Møller-Plesset Perturbation Theory (MP2): The simplest ab initio method that includes electron correlation. It often provides more accurate results than DFT for certain properties but at a higher computational cost.[2]

  • Coupled Cluster (CC) Theory (e.g., CCSD(T)): Considered the "gold standard" for computational chemistry in terms of accuracy for single-reference systems. However, its high computational cost makes it feasible only for smaller molecules.

Experimental Protocols

To ensure a fair comparison, it is essential to understand the experimental conditions under which the benchmark data were obtained.

Gas Chromatography-Mass Spectrometry (GC-MS)

This technique is used to determine the purity of a sample and can provide information about its molecular weight and fragmentation pattern.

  • Protocol: A small amount of this compound is injected into a gas chromatograph. The compound travels through a capillary column, separating it from any impurities. The separated compound then enters a mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution.[6][7]

  • Protocol for ¹H NMR: A dilute solution of this compound is prepared in a deuterated solvent (e.g., CDCl₃). The sample is placed in a strong magnetic field and irradiated with radio waves. The absorption of energy by the hydrogen nuclei is detected and plotted as a spectrum of chemical shifts. Due to the rapid chair-flipping at room temperature, the axial and equatorial protons on each carbon atom become equivalent on the NMR timescale, leading to a simplified spectrum.[8]

Gas Electron Diffraction (GED)

GED is an experimental method used to determine the precise geometrical structure of molecules in the gas phase, free from intermolecular interactions.[9]

  • Protocol: A beam of high-energy electrons is fired through a gaseous sample of this compound. The electrons are scattered by the molecules, creating a diffraction pattern that is recorded on a detector.[9] Analysis of this pattern allows for the determination of bond lengths, bond angles, and torsional angles.[9]

Benchmarking Workflow and Visualization

The process of benchmarking computational methods involves a systematic comparison of predicted properties with experimental data. The following diagram illustrates a typical workflow.

G cluster_0 Computational Prediction cluster_1 Experimental Data cluster_2 Comparison and Analysis A Select Computational Methods (e.g., DFT, MP2) B Choose Basis Sets (e.g., 6-31G*, cc-pVDZ) A->B C Perform Geometry Optimization B->C D Calculate Properties (Thermodynamics, Spectra, etc.) C->D G Tabulate Computational vs. Experimental Data D->G E Gather Experimental Data (e.g., Boiling Point, NMR, IR) F Review Experimental Protocols E->F F->G H Analyze Deviations and Performance G->H I Draw Conclusions on Method Accuracy H->I J Application to New Molecules I->J Select Optimal Method

Caption: Workflow for benchmarking computational methods.

Conclusion

This guide provides a framework for the systematic benchmarking of computational methods for predicting the properties of this compound. By comparing the results of various computational approaches with reliable experimental data, researchers can select the most appropriate method for their specific research needs, balancing accuracy with computational cost. The provided experimental data and protocols serve as a valuable resource for this validation process, ultimately leading to more reliable and predictive computational models in chemical research and drug development.

References

Validation of analytical methods for the quantification of 1,1-Dimethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the validated analytical methods for the quantification of 1,1-Dimethylcyclohexane, tailored for researchers, scientists, and drug development professionals. This document provides a detailed comparison of analytical techniques, complete with experimental data, protocols, and visualizations to guide method selection and implementation.

Comparison of Analytical Methods

The quantification of this compound, a volatile organic compound (VOC), is predominantly achieved using gas chromatography (GC). The choice of detector and sample introduction method are critical variables that determine the sensitivity, selectivity, and applicability of the analysis. The most common detectors are the Flame Ionization Detector (FID) and the Mass Spectrometer (MS).[1] For sample introduction, static headspace is frequently employed, particularly for complex matrices.[2][3]

Gas Chromatography-Flame Ionization Detection (GC-FID) is a robust and widely used technique for quantifying organic compounds.[4] It offers high sensitivity for hydrocarbons and a wide linear range. However, its lack of specificity means that chromatographic separation must be excellent to ensure that the peak of interest is not co-eluting with other compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) provides superior selectivity and confident identification of analytes.[1] The mass spectrometer separates ions based on their mass-to-charge ratio, providing a unique fragmentation pattern that acts as a chemical fingerprint.[5] This allows for the unambiguous identification of this compound, even in complex mixtures. For quantitative analysis, selected ion monitoring (SIM) mode can be used to enhance sensitivity.

Headspace (HS) Sampling is a sample preparation technique that is particularly useful for the analysis of volatile compounds in solid or liquid samples.[6] By analyzing the vapor phase in equilibrium with the sample, non-volatile matrix components are excluded, which protects the GC system and reduces analytical interferences.[2]

Data Presentation: Performance Comparison

The following table summarizes the typical performance characteristics of GC-FID and GC-MS for the analysis of volatile organic compounds like this compound. The values are representative and may vary depending on the specific instrumentation and experimental conditions.

Performance ParameterGas Chromatography-Flame Ionization Detection (GC-FID)Gas Chromatography-Mass Spectrometry (GC-MS)
Limit of Detection (LOD) 0.1 - 10 ng/mL< 0.01 - 5 ng/mL[7]
Limit of Quantification (LOQ) 0.5 - 20 ng/mL0.01 - 10 ng/mL[7]
Linearity (R²) ≥ 0.99≥ 0.99
Accuracy (% Recovery) 85 - 115%90 - 110%[7]
Precision (% RSD) < 15%< 10%[7]
Selectivity Moderate to GoodExcellent
Confidence in Identification Based on retention timeHigh (based on mass spectrum)[1]

Experimental Protocols

Below are detailed protocols for the quantification of this compound using Headspace GC-MS.

Method 1: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

This method is highly suitable for the sensitive and selective quantification of this compound in various sample matrices.

1. Sample Preparation:

  • Accurately weigh approximately 1 gram of the sample into a 20 mL headspace vial.

  • Add a suitable solvent (e.g., 5 mL of N,N-dimethylacetamide) and an internal standard.

  • Immediately seal the vial with a PTFE-lined septum and aluminum cap.[6]

2. Headspace Autosampler Parameters:

  • Equilibrium Temperature: 130°C[6]

  • Equilibrium Time: 40 minutes[6]

  • Injection Volume: 1 mL of the headspace gas

  • Transfer Line Temperature: 150°C

3. GC-MS Parameters:

  • GC System: A gas chromatograph equipped with a mass selective detector.

  • Column: A non-polar capillary column, such as a 5% diphenyl / 95% dimethylpolysiloxane phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[8]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[6]

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: Increase to 150°C at a rate of 10°C/min.

    • Hold: Maintain at 150°C for 5 minutes.

  • Injector Temperature: 250°C (in splitless mode).

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Data Acquisition: Full scan mode (m/z 40-200) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. Key ions for this compound are m/z 97, 55, and 69.[9]

4. Data Analysis:

  • Identify the this compound peak in the chromatogram based on its retention time and by comparing its mass spectrum with a reference spectrum from a standard or a spectral library like NIST.[10][11]

  • For quantification, construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the calibration standards.

  • Determine the concentration of this compound in the samples from this calibration curve.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the Headspace GC-MS analysis of this compound.

HS_GCMS_Workflow Workflow for Headspace GC-MS Analysis of this compound cluster_prep Sample Preparation cluster_hs Headspace Analysis cluster_gcms GC-MS Analysis cluster_data Data Processing Sample Weigh Sample Solvent Add Solvent & IS Sample->Solvent Seal Seal Vial Solvent->Seal Equilibrate Equilibrate at 130°C Seal->Equilibrate Inject Inject Headspace Gas Equilibrate->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Identify Peak Identification Detect->Identify Quantify Quantification Identify->Quantify

Caption: Workflow for the analysis of this compound using Headspace GC-MS.

References

Comparative Solubility of Alkanes in Cyclohexane Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the solubility of various n-alkanes in cyclohexane (B81311), a solvent structurally similar to 1,1-dimethylcyclohexane. Due to the limited availability of direct experimental data for this compound, this document leverages data from its parent cycloalkane to provide valuable insights for researchers in chemistry and pharmaceutical development. The guide outlines experimental protocols for determining alkane solubility and presents the data in a clear, comparative format.

Introduction

The solubility of alkanes in organic solvents is a fundamental parameter in various chemical processes, including reaction engineering, crystallization, and formulation development. Cyclohexane and its derivatives are common nonpolar solvents, and understanding the solubility behavior of different alkanes within this class of solvents is crucial for process optimization and theoretical modeling. Alkanes, being nonpolar, generally exhibit good solubility in other nonpolar organic solvents due to the principle of "like dissolves like," where van der Waals forces are the primary intermolecular interactions between solute and solvent molecules.[1][2][3]

This guide presents solubility data for a range of n-alkanes in cyclohexane, offering a comparative perspective that can be extrapolated to understand solubility in substituted cyclohexanes like this compound.

Comparative Solubility Data

The following table summarizes the mole fraction solubility of various n-alkanes in cyclohexane at different temperatures. This data is compiled from studies on solid-liquid equilibria of n-alkane and cyclohexane mixtures.[4]

n-AlkaneCarbon NumberTemperature (°C)Mole Fraction Solubility (x) in Cyclohexane
n-Tridecane13200.85
n-Hexadecane16200.45
n-Octadecane18200.23
n-Eicosane20200.12
n-Docosane22250.05

Note: The data presented is for cyclohexane as the solvent and serves as an approximation for this compound.

Experimental Protocol: Gravimetric Method for Solubility Determination

A widely used and reliable method for determining the solubility of solid solutes in organic solvents is the gravimetric method.[5][6] This method involves preparing a saturated solution, separating the dissolved solute, and determining its mass.

Materials and Apparatus:

  • Analytical balance

  • Thermostatic water bath or heating mantle

  • Magnetic stirrer and stir bars

  • Conical flasks with stoppers

  • Filtration apparatus (e.g., syringe filters with appropriate membrane, Buchner funnel)

  • Evaporating dish or pre-weighed vials

  • Oven

  • The specific alkane (solute) and this compound (solvent)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of the solid alkane to a known volume of this compound in a conical flask.

    • Place the flask in a thermostatic bath set to the desired temperature.

    • Stir the mixture vigorously for a sufficient amount of time to ensure equilibrium is reached (typically several hours). The presence of undissolved solid is necessary to confirm saturation.[5]

  • Sample Withdrawal and Filtration:

    • Once equilibrium is reached, stop the stirring and allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated pipette to prevent precipitation upon cooling.

    • Immediately filter the solution to remove any remaining solid particles.

  • Solvent Evaporation and Mass Determination:

    • Transfer a precisely weighed aliquot of the clear, saturated filtrate to a pre-weighed evaporating dish or vial.

    • Evaporate the solvent in a well-ventilated fume hood or using a rotary evaporator. Gentle heating may be applied to expedite the process, but care must be taken to avoid loss of the solute.

    • Once the solvent is completely evaporated, place the dish or vial in an oven at a temperature below the melting point of the alkane to remove any residual solvent.

    • Cool the dish or vial in a desiccator and weigh it on an analytical balance.

    • Repeat the drying and weighing steps until a constant mass is obtained.[6]

  • Calculation of Solubility:

    • The mass of the dissolved alkane is the final constant mass of the dish/vial minus the initial tare mass.

    • The mass of the solvent in the aliquot can be determined by subtracting the mass of the dissolved alkane from the mass of the initial aliquot of the solution.

    • Solubility can then be expressed in various units, such as grams of solute per 100 g of solvent, or converted to mole fraction.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of alkane solubility.

G Workflow for Experimental Solubility Determination A Prepare Supersaturated Solution (Excess alkane in this compound) B Equilibrate at Constant Temperature (Thermostatic Bath & Stirring) A->B C Allow Excess Solid to Settle B->C D Withdraw and Filter Supernatant (Isothermal) C->D E Weigh Aliquot of Saturated Solution D->E F Evaporate Solvent E->F G Dry Solute to Constant Mass F->G H Calculate Solubility (Mass of solute / Mass of solvent) G->H

Caption: Experimental workflow for determining the solubility of alkanes.

Predictive Models for Solubility

In the absence of extensive experimental data, predictive models such as the Universal Functional Activity Coefficient (UNIFAC) model can be employed to estimate the solubility of alkanes in various solvents.[2][7][8] The UNIFAC method is a group-contribution model that calculates activity coefficients based on the functional groups present in the solute and solvent molecules. While predictive models provide valuable estimations, they should be used with an understanding of their inherent assumptions and potential deviations from experimental results.

The logical relationship for using a predictive model like UNIFAC is outlined below.

G Logical Flow for UNIFAC Solubility Prediction cluster_input Inputs cluster_model UNIFAC Model A Alkane Structure (Solute) D Identify Functional Groups (e.g., CH3, CH2, C) A->D B This compound Structure (Solvent) B->D C Temperature & Pressure F Calculate Activity Coefficient (γ) C->F E Retrieve Group Interaction Parameters D->E E->F G Predict Mole Fraction Solubility (x) F->G

Caption: Predictive workflow using the UNIFAC model.

Conclusion

While direct experimental data for the solubility of a wide range of alkanes in this compound is limited, data from the structurally similar solvent cyclohexane provides a valuable reference. The general trend of decreasing solubility with increasing alkane chain length is expected to hold true. For precise solubility data, the gravimetric experimental protocol outlined in this guide is a robust and reliable method. In cases where experimental determination is not feasible, predictive models like UNIFAC offer a viable alternative for estimating solubility, aiding in the design and optimization of chemical processes.

References

Unraveling the Complexity of 1,1-Dimethylcyclohexane Derivatives: A Comparative Guide to 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel chemical entities is paramount. Derivatives of 1,1-dimethylcyclohexane, a common scaffold in natural products and pharmaceutical compounds, often present significant challenges in structural elucidation due to complex stereochemistry and overlapping proton signals in one-dimensional Nuclear Magnetic Resonance (¹H NMR) spectra. This guide provides an objective comparison of two-dimensional (2D) NMR techniques—specifically COSY, HSQC, and HMBC—for the unambiguous structure determination of these derivatives, supported by experimental data and detailed protocols.

The gem-dimethyl group in this compound derivatives introduces unique conformational and spectral characteristics. While the cyclohexane (B81311) ring undergoes rapid chair-flipping at room temperature, leading to averaged signals, the presence of additional substituents can lock the conformation or create complex spin systems that are difficult to interpret from ¹H NMR alone. 2D NMR spectroscopy offers a powerful solution by spreading the spectral information into a second dimension, revealing correlations between nuclei that are essential for piecing together the molecular puzzle.

Deciphering Connectivity: A Head-to-Head Comparison of 2D NMR Techniques

The three primary 2D NMR experiments for elucidating the carbon skeleton of a molecule are Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). Each provides a unique piece of the structural puzzle.

2D NMR Technique Information Provided Typical Application for this compound Derivatives Strengths Limitations
COSY ¹H-¹H correlations through 2-3 bonds (J-coupling).Identifying adjacent protons in the cyclohexane ring and in substituent side chains. Tracing out spin systems.Excellent for establishing proton-proton connectivity within a spin system. Relatively quick to acquire.Does not provide direct information about carbon connectivity. Cross-peaks can be weak for small coupling constants.
HSQC ¹H-¹³C correlations through one bond.Assigning protons to their directly attached carbons. Differentiating between CH, CH₂, and CH₃ groups (with edited HSQC).Highly sensitive due to proton detection. Provides unambiguous one-bond C-H connections.Does not show correlations to quaternary carbons or heteroatoms.
HMBC ¹H-¹³C correlations through 2-4 bonds.Connecting protonated carbons to neighboring quaternary carbons (like C1 of the cyclohexane ring) and other functional groups. Assembling the complete carbon framework.Crucial for identifying long-range connectivities and piecing together the entire molecular structure. Shows correlations to quaternary carbons.Less sensitive than HSQC. The absence of a correlation does not definitively rule out a long-range coupling.

Experimental Walkthrough: From Sample Preparation to Spectrum Interpretation

A systematic approach is key to successfully elucidating the structure of a this compound derivative using 2D NMR.

Experimental_Workflow Experimental Workflow for 2D NMR Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis SamplePrep Dissolve 5-20 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Filter Filter the solution into a clean 5 mm NMR tube. SamplePrep->Filter Acquire1D Acquire ¹H and ¹³C{¹H} 1D NMR spectra. SamplePrep->Acquire1D Acquire2D Acquire 2D NMR spectra: - COSY - HSQC - HMBC Acquire1D->Acquire2D Process Process the 2D data using appropriate window functions and referencing. Acquire2D->Process AnalyzeCOSY Analyze COSY: Identify spin systems. Process->AnalyzeCOSY AnalyzeHSQC Analyze HSQC: Assign protons to directly attached carbons. AnalyzeCOSY->AnalyzeHSQC AnalyzeHMBC Analyze HMBC: Establish long-range C-H correlations and connect fragments. AnalyzeHSQC->AnalyzeHMBC Structure Propose and confirm the final structure. AnalyzeHMBC->Structure

A streamlined workflow for 2D NMR-based structure elucidation.

Detailed Experimental Protocols

The following are typical experimental parameters for acquiring 2D NMR spectra of a this compound derivative on a 500 MHz spectrometer.

COSY (Correlation Spectroscopy)
  • Pulse Program: cosygpqf

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans (ns): 2-4

  • Number of Increments (ni): 256-512

  • Spectral Width (sw): 10-12 ppm in both dimensions

  • Relaxation Delay (d1): 1.0-2.0 s

HSQC (Heteronuclear Single Quantum Coherence)
  • Pulse Program: hsqcedetgpsp (for multiplicity-edited spectrum)

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans (ns): 2-8

  • Number of Increments (ni): 128-256

  • Spectral Width (sw): F2 (¹H): 10-12 ppm, F1 (¹³C): 0-100 ppm (adjust as needed)

  • Relaxation Delay (d1): 1.0-1.5 s

  • ¹J(CH) Coupling Constant: Optimized for ~145 Hz

HMBC (Heteronuclear Multiple Bond Correlation)
  • Pulse Program: hmbcgplpndqf

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans (ns): 8-32

  • Number of Increments (ni): 256-512

  • Spectral Width (sw): F2 (¹H): 10-12 ppm, F1 (¹³C): 0-200 ppm (adjust as needed)

  • Relaxation Delay (d1): 1.5-2.0 s

  • Long-range J(CH) Coupling Constant: Optimized for 8-10 Hz

Interpreting the Data: A Logical Approach

The interpretation of 2D NMR spectra is a stepwise process of assembling structural fragments.

Logic_Diagram Logical Flow for 2D NMR Data Interpretation Start Start with ¹H and ¹³C 1D NMR data. COSY_Analysis Use COSY to establish ¹H-¹H spin systems (cyclohexane ring protons, side chains). Start->COSY_Analysis HSQC_Analysis Use HSQC to identify ¹J(CH) correlations and assign carbons to their attached protons. COSY_Analysis->HSQC_Analysis HMBC_Analysis Use HMBC to find long-range (²J, ³J) ¹H-¹³C correlations. HSQC_Analysis->HMBC_Analysis Connect_Fragments Connect spin systems and quaternary carbons using HMBC correlations. HMBC_Analysis->Connect_Fragments Final_Structure Assemble fragments to propose the final planar structure. Connect_Fragments->Final_Structure Stereochem Use NOESY/ROESY and J-coupling analysis for stereochemical assignment. Final_Structure->Stereochem

A decision-making workflow for integrating 2D NMR data.

Case Study: Structure Confirmation of a Hypothetical Substituted this compound

Consider a hypothetical derivative, 4-hydroxy-1,1-dimethylcyclohexan-2-one . The following table summarizes the expected key correlations from each 2D NMR experiment that would be critical for its structure confirmation.

Technique Key Expected Correlations
COSY - H-3 ↔ H-4- H-4 ↔ H-5- H-5 ↔ H-6
HSQC - C-3 ↔ H-3- C-4 ↔ H-4- C-5 ↔ H-5- C-6 ↔ H-6- C-7/C-8 (gem-dimethyl) ↔ H-7/H-8
HMBC - H-7/H-8 (gem-dimethyl protons)C-1 (quaternary) , C-2 (carbonyl), C-6- H-3 ↔ C-1, C-2, C-4, C-5- H-6 ↔ C-1, C-5, C-7/C-8

The HMBC correlations from the gem-dimethyl protons (H-7/H-8) to the quaternary carbon C-1 and the carbonyl carbon C-2 are particularly diagnostic for confirming the core structure.

Safety Operating Guide

Proper Disposal of 1,1-Dimethylcyclohexane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental compliance necessitates the proper handling and disposal of all chemical waste. This document provides essential, immediate safety and logistical information for the proper disposal of 1,1-Dimethylcyclohexane, tailored for researchers, scientists, and drug development professionals.

This compound is a highly flammable liquid and vapor that requires careful management to mitigate risks of fire, explosion, and environmental contamination.[1][2][3] Adherence to established protocols is critical for the safety of laboratory personnel and the protection of the environment.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be familiar with its hazards. This chemical is classified as a highly flammable liquid.[1][2] Vapors are heavier than air and may travel to a source of ignition and flash back.[3] Therefore, it is crucial to keep it away from heat, sparks, open flames, and hot surfaces.[1][2][4] Use non-sparking tools and explosion-proof electrical equipment when handling this substance.[1][4]

Personal Protective Equipment (PPE): Appropriate PPE must be worn at all times when handling this compound. This includes:

  • Eye/Face Protection: Wear tightly fitting safety goggles.[4]

  • Skin Protection: Chemical-resistant gloves and flame-retardant antistatic protective clothing are necessary.[4]

  • Respiratory Protection: In case of insufficient ventilation, use a suitable respirator.[4]

Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[1] Keep it away from heat and sources of ignition.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound:

PropertyValueSource
CAS Number 590-66-9[1]
Boiling Point 118-120 °C[1]
Melting Point -33.5 °C[1]
Flash Point 7 °C[2]
Density 0.777 g/cm³ at 20 °C[2]
UN Number 2263[1]

Step-by-Step Disposal Protocol

The disposal of this compound must comply with all federal, state, and local hazardous waste regulations.[5][6][7][8][9][10][11] Improper disposal, such as pouring it down the drain or mixing it with non-hazardous waste, is strictly prohibited.[1][6]

1. Waste Identification and Segregation:

  • Treat all this compound waste as hazardous waste.[12]

  • Segregate this compound waste from other chemical waste streams to avoid dangerous reactions.[13][14] Specifically, keep it separate from incompatible materials.

2. Containerization:

  • Use a designated, chemically compatible, and properly labeled hazardous waste container.[5][6][13][14] The container must be in good condition, with a secure, leak-proof lid.[6][14]

  • Do not overfill the waste container.[14]

3. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Flammable Liquid").[5][13][14]

  • Include the accumulation start date on the label.[13]

4. Accumulation and Storage:

  • Store the hazardous waste container in a designated satellite accumulation area that is at or near the point of generation.[5][6]

  • The storage area must be well-ventilated and away from sources of ignition.[1][13]

  • Ensure secondary containment is in place to capture any potential leaks or spills.[6][14]

5. Disposal Request and Pickup:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[5]

  • Do not attempt to dispose of the chemical waste yourself.[1] The material should be taken to a licensed chemical destruction plant or disposed of by controlled incineration with flue gas scrubbing.[1]

Accidental Release Measures: In the event of a spill, immediately evacuate the area and remove all sources of ignition.[1][4] Ventilate the area.[1][4] For small spills, absorb the liquid with a non-combustible material like sand or earth and place it in a sealed container for disposal.[3] For large spills, contact your EHS department immediately.[12]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Generation of This compound Waste B Identify as Hazardous Waste A->B C Segregate from Incompatible Waste B->C D Select Appropriate Waste Container C->D E Label Container Correctly: 'Hazardous Waste', Chemical Name, Hazards, Date D->E F Store in Designated Satellite Accumulation Area E->F G Arrange for Pickup by Authorized Personnel (EHS) F->G H Proper Disposal by Licensed Facility G->H

Caption: Workflow for the safe disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1-Dimethylcyclohexane
Reactant of Route 2
1,1-Dimethylcyclohexane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.